GSPT1 degrader-4
Beschreibung
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Eigenschaften
Molekularformel |
C24H21ClN4O5 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C24H21ClN4O5/c1-13-2-4-16(10-18(13)25)26-23(32)34-12-14-3-5-19-15(8-14)9-17-11-28(24(33)29(17)19)20-6-7-21(30)27-22(20)31/h2-5,8-10,20H,6-7,11-12H2,1H3,(H,26,32)(H,27,30,31) |
InChI-Schlüssel |
VDJUGOBNCFZJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of GSPT1 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein in the regulation of cell growth and division.[1] It functions as a translation termination factor, partnering with eRF1 to ensure the faithful termination of protein synthesis.[1] Dysregulation of GSPT1 has been implicated in various cancers, particularly those driven by oncogenes like MYC, making it a compelling therapeutic target.[1] The development of targeted protein degradation technologies, specifically molecular glues, has provided a novel modality to address previously "undruggable" targets like GSPT1. This guide provides a detailed technical overview of the mechanism of action of GSPT1 degrader-4, a molecule designed to induce the degradation of the GSPT1 protein.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions as a molecular glue, a small molecule that induces a novel interaction between an E3 ubiquitin ligase and a target protein, in this case, GSPT1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The primary E3 ligase complex hijacked by GSPT1 degraders is the Cullin-RING Ligase 4 (CRL4) complex, which utilizes Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^).[1] The mechanism can be broken down into the following key steps:
-
Binding to Cereblon (CRBN): this compound first binds to the CRBN subunit of the CRL4 E3 ubiquitin ligase complex.[1]
-
Ternary Complex Formation: This binding event alters the surface of CRBN, creating a new binding interface for GSPT1. This results in the formation of a stable ternary complex consisting of GSPT1, this compound, and the CRL4^CRBN^ complex.[1][2]
-
Polyubiquitination: Once GSPT1 is brought into proximity with the E3 ligase complex, it is tagged with a chain of ubiquitin molecules.[1][2]
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[1][2]
This process of induced degradation effectively reduces the intracellular levels of GSPT1, leading to downstream cellular effects.
Downstream Cellular Consequences of GSPT1 Degradation
The depletion of GSPT1 via this compound triggers a cascade of cellular events, ultimately leading to cell death, particularly in cancer cells that are highly reliant on protein synthesis.
-
Impaired Translation Termination: The primary consequence of GSPT1 loss is the disruption of its canonical function in recognizing stop codons during protein synthesis. This leads to ribosome stalling and the production of aberrant proteins.[1][3][4]
-
Activation of the Integrated Stress Response (ISR): The disruption in protein synthesis activates the ISR pathway.[1][3][4] This involves the activation of kinases like GCN2, which then phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as the transcription factor ATF4, which orchestrates a transcriptional response to cellular stress.[1]
-
TP53-Independent Cell Death: The cellular stress induced by GSPT1 degradation ultimately leads to apoptosis. Notably, this cell death mechanism has been shown to be independent of the tumor suppressor protein TP53, which is often mutated in cancer.[3][4][5] This makes GSPT1 degraders a promising therapeutic strategy for cancers with TP53 mutations.[3][4]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| This compound | GSPT1 Degradation | - | DC₅₀ | 25.4 nM | [6] |
| This compound | Cell Proliferation | CAL51 | IC₅₀ | 39 nM | [6] |
Note: DC₅₀ is the concentration required for 50% maximal degradation of the target protein. IC₅₀ is the concentration required for 50% inhibition of cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of GSPT1 Degradation and Downstream Effects
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GSPT1 in Oncology: A Technical Guide to its Function and Therapeutic Targeting
Abstract: G1 to S phase transition protein 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein that plays a critical role in the termination of protein synthesis. While essential for normal cellular function, its dysregulation and overexpression have been implicated in the progression of numerous cancers, including acute myeloid leukemia (AML), colon cancer, liver cancer, and MYC-driven tumors.[1][2] This has established GSPT1 as a compelling therapeutic target. The advent of novel therapeutic modalities, specifically molecular glue degraders, has enabled the targeted degradation of GSPT1, leading to potent anti-tumor activity.[3] These agents function by coopting the cell's ubiquitin-proteasome system to selectively eliminate the GSPT1 protein, triggering profound cellular stress and apoptosis in cancer cells. This technical guide provides an in-depth overview of GSPT1's function in cancer, the mechanism of its targeted degradation, and key experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
The Canonical Function of GSPT1: A Key Player in Translation Termination
GSPT1 is a small GTPase that forms a crucial component of the translation termination complex.[3] In partnership with eukaryotic release factor 1 (eRF1), it facilitates the faithful termination of protein synthesis. When a ribosome encounters a stop codon (UAA, UAG, or UGA) in the mRNA sequence, the GSPT1-eRF1 complex is recruited.[4][5] GSPT1, in its GTP-bound state, promotes the binding of eRF1 to the ribosome, which then recognizes the stop codon and catalyzes the hydrolysis and release of the newly synthesized polypeptide chain.[4] Subsequent GTP hydrolysis by GSPT1 leads to the dissociation of the complex and recycling of the ribosomal subunits.[4] Given this central role, GSPT1 is fundamental to maintaining proteomic integrity.
GSPT1's Oncogenic Roles: Beyond Translation
In cancer, the functions of GSPT1 are amplified and co-opted to drive malignant phenotypes. Its overexpression is a common feature in various tumors and is often correlated with poor prognosis.[1][2][6]
Driving Cell Cycle Progression and Proliferation
GSPT1 actively promotes the transition of cells from the G1 to the S phase of the cell cycle, a critical step for DNA replication and cell division.[7][8] In colon cancer, GSPT1 has been shown to interact with the E3 ubiquitin ligase TRIM4. This complex targets Glycogen Synthase Kinase 3 Beta (GSK-3β) for ubiquitination and subsequent degradation.[1] The degradation of GSK-3β, a known tumor suppressor, leads to the stabilization and accumulation of Cyclin D1.[1] Elevated Cyclin D1 levels promote the formation of active Cyclin D1-CDK4/6 complexes, which phosphorylate the retinoblastoma protein (Rb), thereby releasing E2F transcription factors and driving the cell cycle into the S phase.[1] Silencing GSPT1 results in increased levels of GSK-3β and cell cycle inhibitors like p21 and p27, and decreased levels of Cyclin D1, CDK4/6, and Cyclin E, ultimately blocking cell cycle progression.[1]
Fueling Tumor Translational Addiction
Cancer cells, particularly those driven by potent oncogenes like MYC, exhibit high rates of protein synthesis to sustain their rapid growth. This state, often termed "translational addiction," makes them highly sensitive to perturbations in the translation machinery. Upregulated GSPT1 in these cancers helps maintain the high translational throughput required for oncoproteins, effectively sustaining the malignant state.[4] This dependency creates a therapeutic vulnerability that can be exploited by GSPT1-targeting agents.
Therapeutic Targeting of GSPT1 via Molecular Glue Degraders
GSPT1 has historically been considered "undruggable" due to the lack of well-defined small-molecule binding pockets.[9][10] The emergence of targeted protein degradation, specifically using molecular glue degraders, has overcome this challenge.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation.[11][12] For GSPT1, the key E3 ligase involved is the CRL4^CRBN^ complex, where Cereblon (CRBN) acts as the substrate receptor.[12][13]
The process unfolds as follows:
-
Binding: The molecular glue (e.g., CC-90009, an investigational agent) binds to CRBN, altering its substrate-binding surface.[13][14]
-
Ternary Complex Formation: This new surface has high affinity for GSPT1, enabling the formation of a stable ternary complex: CRBN-molecular glue-GSPT1.[11][13]
-
Ubiquitination: The proximity induced by the glue allows the E3 ligase complex to tag GSPT1 with a polyubiquitin (B1169507) chain.[11][13]
-
Degradation: The polyubiquitinated GSPT1 is recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[11][15]
Downstream Consequences of GSPT1 Depletion
The rapid degradation of GSPT1 has profound downstream effects, particularly in cancer cells with high translation rates.
-
Impaired Translation Termination: The loss of GSPT1 leads to inefficient recognition of stop codons, causing ribosomes to stall on mRNA transcripts.[13][16]
-
Activation of the Integrated Stress Response (ISR): Ribosome stalling is a major cellular stressor that activates the ISR pathway.[9][16][17] This leads to the upregulation of key stress response transcription factors, notably Activating Transcription Factor 4 (ATF4) and Activating Transcription Factor 3 (ATF3).[15][16]
-
TP53-Independent Apoptosis: The sustained activation of the ISR ultimately triggers programmed cell death (apoptosis).[18] Importantly, this mechanism of cell killing is independent of the tumor suppressor p53 (TP53), making GSPT1 degraders a potential therapy for cancers with TP53 mutations, which are often resistant to conventional treatments.[16][18][19]
Quantitative Analysis of GSPT1 and Targeted Therapies
The expression of GSPT1 and the efficacy of its degraders have been quantified across numerous studies.
Table 1: GSPT1 Expression and Role in Various Cancers
| Cancer Type | Expression Status | Observed Role | Reference(s) |
| Colon Cancer | Upregulated | Promotes proliferation, migration, invasion; correlates with larger tumor size. | [1][20] |
| Liver Cancer | Upregulated | Promotes migration and invasion; associated with poor prognosis. | [2][6] |
| Gastric Cancer | Upregulated | Promotes proliferation, invasion, and migration. | [1][21] |
| Acute Myeloid Leukemia (AML) | Vital for survival | GSPT1 degradation induces apoptosis and eliminates leukemia stem cells. | [9][22] |
| MYC-Driven Lung Cancer | Vital for survival | GSPT1 degradation suppresses MYC-driven transcriptional networks and causes tumor regression. | [9] |
Table 2: Preclinical Efficacy of GSPT1 Molecular Glue Degraders
| Compound | Cancer Model | Efficacy Metric | Finding | Reference(s) |
| CC-90009 | AML Cell Lines | Apoptosis Induction | Rapidly induces apoptosis and reduces leukemia engraftment in patient xenografts. | [22][23] |
| CT-01 | Hepatocellular Carcinoma (Hep3B cells) | Protein Degradation | Dose-dependent degradation of GSPT1 (0.001 to 10 µM). | [15] |
| CT-01 | HCC Xenograft (Mouse) | Tumor Growth | Oral administration (1, 3, 10 mg/kg) resulted in tumor volume reduction. | [15] |
| Compound 6 (SJ6986) | AML (MV4-11 cells) | Antiproliferation | Potent antiproliferative activity. | [24] |
| 5-OH-Thal | HAP1 Cells | Protein Degradation | DC50 = 130 nM, Dmax = 72% | [14] |
Key Experimental Methodologies
Studying the function and degradation of GSPT1 requires specific and robust experimental techniques.
Protocol: Quantifying GSPT1 Degradation via Western Blot
This method is fundamental for measuring the reduction in GSPT1 protein levels following treatment with a degrader.
-
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MOLM-13 for AML, HCT116 for colon cancer) at a suitable density.[1][13]
-
Treat cells with a dose range of the GSPT1 degrader (e.g., CC-90009) for various time points (e.g., 4, 8, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control where cells are co-treated with a proteasome inhibitor (e.g., MG132) to confirm the degradation is proteasome-dependent.[13][25]
-
-
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
4. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 25 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[26]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
5. Immunoblotting:
-
Block the membrane with 3-5% nonfat dry milk or BSA in TBST for 1 hour.[26]
-
Incubate with a primary antibody specific to GSPT1 (e.g., Rabbit polyclonal anti-GSPT1) overnight at 4°C.[26][27] Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., HRP Goat Anti-Rabbit IgG) for 1 hour at room temperature.[26]
-
-
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[26] Quantify band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.
-
Protocol: Investigating GSPT1 Protein Interactions via Co-Immunoprecipitation (Co-IP)
This technique is used to identify proteins that bind to GSPT1, such as TRIM4.[1]
-
1. Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.
-
2. Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against GSPT1 or a control IgG overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
-
4. Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
5. Elution and Analysis:
Protocol: Assessing Cell Cycle Progression via Flow Cytometry
This method determines the effect of GSPT1 modulation on the distribution of cells in different phases of the cell cycle.
-
1. Cell Treatment: Culture and treat cells with GSPT1-targeting agents (e.g., siRNA, overexpression plasmid) as required.
-
2. Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at 4°C.[1] This permeabilizes the cells and preserves their DNA content.
-
3. Staining:
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[1]
-
-
4. Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.
-
5. Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (>2n but <4n DNA content), and G2/M phase (4n DNA content).[1] Compare the cell cycle profiles of treated versus control cells.
Conclusion and Future Directions
GSPT1 stands at the crossroads of protein synthesis, cell cycle control, and cellular stress responses, making it a pivotal node in cancer biology. Its role as a driver of proliferation and its high expression in multiple tumor types underscore its validity as a therapeutic target. The development of molecular glue degraders that can selectively eliminate GSPT1 represents a paradigm shift in targeting previously intractable proteins. These agents leverage a powerful mechanism—induced protein degradation—to trigger a potent, TP53-independent apoptotic response in cancer cells.[16][19]
Future research will likely focus on expanding the application of GSPT1 degraders to other cancer types, understanding mechanisms of resistance, and developing next-generation degraders with improved selectivity and pharmacokinetic properties. The continued exploration of the GSPT1 signaling network will undoubtedly uncover new biological insights and provide further opportunities for therapeutic intervention in precision oncology.[3]
References
- 1. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 3. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]
- 16. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 18. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 19. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 21. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 26. stjohnslabs.com [stjohnslabs.com]
- 27. GSPT1 Polyclonal Antibody (PA5-28256) [thermofisher.com]
The Discovery and Development of GSPT1 Degrader-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in protein translation termination, has emerged as a compelling therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the discovery and development of GSPT1 degrader-4, a potent molecular glue that induces the degradation of GSPT1. This document details the core mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the characterization of this compound.
Introduction to GSPT1 and Targeted Protein Degradation
GSPT1, also known as eukaryotic release factor 3a (eRF3a), plays a pivotal role in the termination of protein synthesis. It forms a complex with eRF1 to recognize stop codons and facilitate the release of newly synthesized polypeptide chains from the ribosome.[1] In certain cancer cells, particularly those with MYC overexpression, there is an increased reliance on efficient protein synthesis, making GSPT1 an attractive therapeutic target.[2]
Targeted protein degradation (TPD) is a novel therapeutic modality that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[3][4] Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.[5] this compound is a molecular glue that recruits the Cereblon (CRBN) E3 ligase to GSPT1, marking it for destruction by the proteasome.[6]
GSPT1 Signaling and the Mechanism of Molecular Glues
GSPT1 is centrally involved in translation termination and has been implicated in other cellular processes, including cell cycle progression. Dysregulation of GSPT1 can lead to uncontrolled cell proliferation, a hallmark of cancer. Molecular glue degraders like this compound function by inducing proximity between GSPT1 and the CRBN E3 ligase, creating a ternary complex. This proximity allows for the transfer of ubiquitin from the E3 ligase to GSPT1, which is then recognized and degraded by the proteasome.
Quantitative Data for this compound
The potency and efficacy of this compound have been characterized by several key quantitative metrics. This data is crucial for comparing its activity with other GSPT1 degraders and for guiding further development.
| Parameter | Value | Cell Line | Description | Reference(s) |
| DC50 | 25.4 nM | Not Specified | The half-maximal degradation concentration, representing the concentration of the degrader required to induce 50% degradation of the target protein. | |
| IC50 | 39 nM | CAL51 | The half-maximal inhibitory concentration, indicating the concentration of the degrader that inhibits 50% of a biological function, in this case, cell proliferation. |
Experimental Protocols
The discovery and characterization of this compound involve a series of well-established experimental protocols. The following sections provide detailed methodologies for the key assays used to evaluate its activity.
Discovery of GSPT1 Molecular Glues
The initial discovery of novel molecular glue degraders targeting GSPT1 often involves high-throughput screening of chemical libraries. A common approach is phenotypic screening, where compounds are assayed for their ability to inhibit the proliferation of cancer cell lines known to be dependent on GSPT1.
GSPT1 Degradation Assay (Western Blot)
This assay directly measures the reduction in GSPT1 protein levels following treatment with the degrader.
Materials:
-
CAL51 cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed CAL51 cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-GSPT1 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize GSPT1 levels to the loading control to determine the extent of degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of GSPT1 degradation on cell proliferation and viability.
Materials:
-
CAL51 cells
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed CAL51 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the IC50 value.
Conclusion
This compound represents a potent molecular glue for the targeted degradation of GSPT1. The data and protocols outlined in this guide provide a framework for the continued investigation and development of this and other GSPT1-targeting therapeutics. The systematic approach to discovery, characterization, and mechanistic understanding is crucial for advancing this promising class of anti-cancer agents.
References
- 1. Molecular glues targeting GSPT1 in cancers: A potent therapy | CoLab [colab.ws]
- 2. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]
- 3. GSPT1 degrader-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
molecular glue mechanism of GSPT1 degradation
An In-depth Technical Guide to the Molecular Glue-Mediated Degradation of GSPT1
Introduction to GSPT1
The Core Mechanism: Molecular Glue-Mediated Degradation
The targeted degradation of GSPT1 is not a constitutive cellular process but is induced by a class of small molecules called molecular glue degraders.[1] These molecules function by reprogramming the substrate specificity of an E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent degradation of a "neosubstrate" protein that the ligase would not typically recognize.[1][4]
The primary mechanism involves the following steps:
-
Binding to E3 Ligase : A molecular glue, such as a thalidomide (B1683933) derivative, binds to Cereblon (CRBN), which is the substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][5][6]
-
Altering the Interface : This binding induces a conformational change in CRBN, creating a new interaction surface.[1]
-
Neosubstrate Recruitment : The newly formed surface on the CRBN-glue complex is now able to bind to GSPT1. GSPT1 contains a structural degron—a β-hairpin loop with a critical glycine (B1666218) residue—that is recognized by the complex.[7]
-
Ternary Complex Formation : The stable assembly of the CRBN-molecular glue-GSPT1 ternary complex is formed.[1]
-
Polyubiquitination : Within the complex, GSPT1 is brought into close proximity to the E3 ligase machinery, leading to its polyubiquitination.[1][7]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a signal, marking GSPT1 for recognition and degradation by the 26S proteasome.[1][7]
This process is catalytic, allowing a single molecule of the molecular glue to induce the degradation of multiple GSPT1 proteins.[3]
Key Molecular Glue Degraders of GSPT1
Several molecular glue degraders that selectively target GSPT1 have been developed, many of which are classified as Cereblon E3 Ligase Modulating Drugs (CELMoDs).
-
CC-885 : A first-in-class GSPT1 degrader that showed potent cytotoxicity in various tumor cell lines, especially in acute myeloid leukemia (AML).[1][8] It validated GSPT1 degradation as a viable therapeutic strategy.[1]
-
CC-90009 (Eragidomide) : A novel and highly selective GSPT1 degrader developed for the treatment of AML and is currently in clinical trials.[1][9][10][11] It exhibits improved potency and selectivity compared to earlier compounds.[1] In clinical studies, a 2.4 mg dose resulted in 90% GSPT1 degradation.[9]
-
MRT-2359 : An orally bioavailable and selective GSPT1 molecular glue degrader being investigated for MYC-driven tumors.[1][2] It is currently in a Phase 1/2 clinical trial.[2][12]
-
Other Novel Compounds : Research has led to the discovery of new chemical scaffolds. Compounds like 5-OH-EM12 and those from focused combinatorial libraries have shown selective GSPT1 degradation activity.[5][7] The presence of hydrogen-bonding motifs on the IMiD scaffold appears to be important for GSPT1 degradation.[7]
Quantitative Data on GSPT1 Degraders
The efficacy of GSPT1 degraders is measured by their potency in inducing degradation (DC50), the maximum degradation achieved (Dmax), and their anti-proliferative effects (IC50).
| Compound | Cell Line | Assay | DC50 | Dmax | IC50 | Reference |
| CC-90009 | AML Patient Blasts | Anti-proliferation | - | - | <10 nM (in >80% of samples) | [10] |
| MRT-2359 | MYC-driven tumors | Anti-proliferation | - | - | Nanomolar range | [12] |
| 5-OH-EM12 | HCT116 | GSPT1 Degradation | - | 47 ± 9% | - | [7] |
| EM12 | HCT116 | IKZF1 Degradation | 1.7 µM | 69 ± 6% | - | [7] |
| Compound 6 (SJ6986) | MV4-11 | GSPT1 Degradation (4h) | 9.7 nM | >95% | ~10 nM | [13][14] |
| Compound 7 (SJ7023) | MV4-11 | GSPT1 Degradation (4h) | >1000 nM | ~50% | >1000 nM | [13][14] |
| MRANK-103-005-1 | HEK-293 | GSPT1 Degradation | 1.3 nM | - | - | [15] |
| MRANK-103-005-1 | NCI-H1155 | Anti-proliferation | - | - | 6.6 nM | [15] |
| BMS Compound | DF15 | GSPT1 Degradation | 0.2 nM (EC50) | - | - | [16] |
Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximal degradation observed. Data is aggregated from multiple sources and specific experimental conditions may vary.[1]
Downstream Consequences of GSPT1 Degradation
The depletion of GSPT1 disrupts its fundamental role in protein synthesis, leading to a cascade of cellular events that are particularly detrimental to cancer cells.
-
Impaired Translation Termination : The loss of GSPT1 causes inefficient recognition of stop codons, leading to ribosome stalling and the production of aberrant proteins.[1][17][18]
-
Activation of the Integrated Stress Response (ISR) : The disruption in protein synthesis and ribosome homeostasis triggers the ISR pathway.[1][10][17][18]
-
TP53-Independent Apoptosis : The sustained stress from ISR activation ultimately leads to programmed cell death (apoptosis).[17][18] This cell death mechanism is independent of the tumor suppressor p53, making GSPT1 degraders a potential therapy for TP53-mutant cancers.[17][18] Cells with higher rates of protein synthesis, such as MYC-driven cancer cells, are more susceptible to the effects of GSPT1 degradation.[2][17]
Experimental Protocols
Investigating the GSPT1 degradation pathway requires a combination of biochemical and cell-based assays.
Immunoblotting for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a molecular glue degrader.[1]
-
Cell Culture and Treatment : Plate cells (e.g., AML cell line MOLM-13 or MM1.S) at an appropriate density.[1] Treat with a dose range of the GSPT1 degrader or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).[1] Include controls such as co-treatment with a proteasome inhibitor (e.g., MG132, carfilzomib) or a neddylation inhibitor (e.g., MLN4924) to confirm that degradation is proteasome- and CRL4^CRBN^-dependent.[1][5]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[1]
-
SDS-PAGE and Transfer : Denature protein lysates, separate them by SDS-PAGE, and transfer to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST).[1] Incubate with a primary antibody specific for GSPT1 and a loading control (e.g., Vinculin, GAPDH).[1]
-
Detection and Analysis : Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[1] Quantify band intensities using densitometry software, normalizing GSPT1 levels to the loading control and expressing them relative to the DMSO control.[1][5]
In Vitro CRBN Competitive Binding Assay
This protocol measures the ability of a compound to bind to the CRBN E3 ligase complex, typically by competing with a known fluorescently-labeled binder.[5]
-
Reagents : Prepare a buffer containing 50 mM Tris pH 7.5, 200 mM NaCl, and 0.1% Pluronic F-68.[5] Prepare a solution with 10 nM Lenalidomide-BodipyFL (fluorescent probe), 100 nM biotinylated DDB1ΔB-CRBN complex, and 2 nM Terbium-Streptavidin.[5]
-
Compound Titration : In a 384-well plate, titrate the test compounds at various concentrations.[5] Normalize the final DMSO concentration across all wells to 1%.[5]
-
Incubation : Add the reagent mix to the wells containing the titrated compounds and incubate.
-
Measurement : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The displacement of the fluorescent probe by the test compound will result in a decrease in the FRET signal.
-
Analysis : Plot the FRET signal against the compound concentration and fit the data to a suitable model to determine the binding affinity (e.g., IC50 or Kd).
Global Proteomics for Selectivity Profiling
This method is used to assess the selectivity of a GSPT1 degrader across the entire proteome.
-
Sample Preparation : Treat cells (e.g., MM1.S) with the degrader compound or DMSO for a set time point (e.g., 4 hours).[5] Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling : Label the peptides from each condition with different isobaric TMT reagents. This allows for multiplexed analysis of multiple samples in a single mass spectrometry run.[10]
-
Mass Spectrometry : Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis : Process the raw data using proteomics software to identify and quantify proteins.[10] Calculate the relative abundance of each protein in the degrader-treated sample compared to the DMSO control. A selective GSPT1 degrader will show a significant reduction only in GSPT1 levels with minimal changes to other proteins.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - BioSpace [biospace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mindrank describes new GSPT1 degradation inducers | BioWorld [bioworld.com]
- 16. Bristol Myers Squibb describes new GSPT1 degradation inducers | BioWorld [bioworld.com]
- 17. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
The Linchpin of Protein Synthesis: A Technical Guide to GSPT1's Role in Translation Termination
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a pivotal protein that plays a multifaceted role in the intricate process of protein synthesis. While initially identified for its involvement in cell cycle progression, GSPT1 is now well-established as a core component of the translation termination machinery.[1][2] This guanosine (B1672433) triphosphate (GTP)-binding protein, in concert with eukaryotic release factor 1 (eRF1), ensures the faithful and efficient termination of translation, a critical step for maintaining cellular homeostasis and protein fidelity. Dysregulation of GSPT1 function has been implicated in various diseases, most notably cancer, making it an attractive target for novel therapeutic interventions.[1][2]
This in-depth technical guide provides a comprehensive overview of the core functions of GSPT1 in translation termination. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative data, experimental methodologies, and relevant signaling pathways involving GSPT1.
The Mechanism of GSPT1 in Translation Termination
Translation termination in eukaryotes is a sophisticated process that occurs when a ribosome encounters one of the three stop codons (UAA, UAG, or UGA) in the A-site of the messenger RNA (mRNA). This event triggers a cascade of molecular interactions culminating in the release of the newly synthesized polypeptide chain. GSPT1, in its GTP-bound state, forms a ternary complex with eRF1.[3][4] This eRF1/GSPT1-GTP complex is then recruited to the ribosome.
The primary role of GSPT1 in this context is to facilitate the correct positioning of eRF1 at the ribosomal A-site, enabling eRF1 to recognize the stop codon.[3] Upon successful stop codon recognition by eRF1, the intrinsic GTPase activity of GSPT1 is stimulated, leading to the hydrolysis of GTP to guanosine diphosphate (B83284) (GDP).[5][6][7][8] This GTP hydrolysis induces a significant conformational change in GSPT1, causing its dissociation from eRF1 and the ribosome.[4] The departure of GSPT1-GDP allows the GGQ motif of eRF1 to access the peptidyl transferase center (PTC) of the ribosome, where it catalyzes the hydrolysis of the ester bond linking the polypeptide chain to the peptidyl-tRNA (tRNA), thereby releasing the completed protein.
Following polypeptide release, GSPT1 is also implicated in the subsequent steps of ribosome recycling, where the ribosome is disassembled from the mRNA, making it available for a new round of translation.
Quantitative Data on GSPT1 Interactions and Activity
Understanding the quantitative aspects of GSPT1's function is crucial for developing kinetic models and for the rational design of therapeutic modulators. The following tables summarize key quantitative data related to GSPT1's interactions and enzymatic activity.
| Interacting Partners | Dissociation Constant (Kd) | Method | Organism |
| GSPT1 (eRF3a) - PABP (poly(A)-bound) | 1.3 nM | Surface Plasmon Resonance (SPR) | Human |
Table 1: Binding Affinities of GSPT1. This table presents the dissociation constant (Kd) for the interaction between GSPT1 and the poly(A)-binding protein (PABP), highlighting the strong affinity between these two proteins which is important for coordinating translation termination with mRNA circularization and ribosome recycling.[9]
| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Organism |
| eRF3 (GSPT1 homolog) | GTP | Data not available for human GSPT1 | Data not available for human GSPT1 | Data not available for human GSPT1 | Saccharomyces cerevisiae |
Key Signaling Pathways Involving GSPT1
GSPT1's role in translation termination is integrated into broader cellular signaling networks that control gene expression and protein quality control.
Canonical Translation Termination
The core function of GSPT1 is within the canonical translation termination pathway. This process ensures the accurate release of newly synthesized proteins upon encountering a stop codon.
References
- 1. Streamlined and sensitive mono- and di-ribosome profiling in yeast and human cells | Springer Nature Experiments [experiments.springernature.com]
- 2. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 3. uniprot.org [uniprot.org]
- 4. Eukaryotic peptide chain release factor GTP-binding subunit ERF3A (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GTP Hydrolysis by eRF3 Facilitates Stop Codon Decoding during Eukaryotic Translation Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. GTP hydrolysis by eRF3 facilitates stop codon decoding during eukaryotic translation termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on human eRF3-PABP interaction reveal the influence of eRF3a N-terminal glycin repeat on eRF3-PABP binding affinity and the lower affinity of eRF3a 12-GGC allele involved in cancer susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. biorxiv.org [biorxiv.org]
GSPT1: A Pivotal Therapeutic Target in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging hematologic malignancy with high rates of relapse and poor long-term survival, underscoring the urgent need for novel therapeutic strategies.[1] Emerging evidence has pinpointed the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination, as a critical dependency for AML cell survival and proliferation. This guide provides a comprehensive overview of GSPT1 as a therapeutic target in AML, detailing its mechanism of action, the development of targeted degraders, preclinical efficacy, and the landscape of clinical investigation. Particular focus is given to the class of molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the selective degradation of GSPT1, offering a promising new therapeutic avenue for this aggressive disease.
The Role of GSPT1 in AML Pathophysiology
GSPT1, also known as eukaryotic release factor 3a (eRF3a), forms a complex with ETF1 to mediate the termination of mRNA translation.[2][3] While its precise role in AML pathogenesis is still under investigation, it is clear that leukemic cells, particularly those with high rates of protein synthesis and oncogenic drivers like MYC, are highly susceptible to the consequences of GSPT1 depletion.[4][5]
Targeted degradation of GSPT1 has been shown to produce potent anti-leukemic effects through several key mechanisms:
-
Impaired Translation Termination: Loss of GSPT1 disrupts the normal process of protein synthesis, leading to ribosome stalling.[6]
-
Activation of the Integrated Stress Response (ISR): The cellular stress caused by dysfunctional translation termination triggers the ISR, a signaling pathway that can lead to apoptosis in cancer cells.[2][6][7] This is evidenced by the phosphorylation of eIF2α and upregulation of downstream effectors like ATF4.[8][9]
-
TP53-Independent Apoptosis: GSPT1 degradation induces programmed cell death in AML cells irrespective of their TP53 mutation status, which is significant given that TP53 mutations are associated with poor prognosis and resistance to conventional chemotherapy.[2][6]
-
Suppression of Oncogenic Drivers: GSPT1 degradation has been linked to the reduced expression of key AML-associated oncoproteins, including c-Myc and MCL-1.[10][11] It also impairs the expression of fusion genes critical to certain AML subtypes, such as RUNX1::RUNX1T1 and FUS::ERG.[12][13][14]
Crucially, the degradation of GSPT1 shows a therapeutic window, with profound cytotoxic effects on AML blasts and leukemia stem cells (LSCs) while relatively sparing normal hematopoietic stem cells.[6][15][16]
Therapeutic Modalities: Molecular Glue Degraders and PROTACs
The primary strategy for targeting GSPT1 involves hijacking the ubiquitin-proteasome system. This is achieved using heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glue degraders.[12][16] These agents bring GSPT1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
The most well-characterized GSPT1-targeting agents are molecular glues that modulate the Cereblon (CRBN) E3 ligase complex (CRL4CRBN).[7][15] Compounds like CC-90009 (Razolidol) have been specifically designed to refunctionalize the CRBN complex to selectively recognize and degrade GSPT1.[7][9][15]
Preclinical Efficacy of GSPT1 Degraders
A substantial body of preclinical work has demonstrated the potent anti-leukemic activity of GSPT1 degraders, particularly CC-90009, across a range of AML models.
In Vitro and Ex Vivo Activity
GSPT1 degraders have shown significant efficacy in both AML cell lines and primary patient samples.
| Compound | Cell Lines / Patient Samples | IC50 / EC50 Range | Key Findings | Reference(s) |
| CC-90009 | 11 human AML cell lines | 3 - 75 nM | Potent growth inhibition across lines with common oncogenic mutations. | [7] |
| CC-90009 | Primary AML patient samples (n=35) | Not specified | Reduced leukemia engraftment and targeted leukemia stem cells in xenograft models. | [15] |
| BTX-1188 | Myc-driven cancer cell lines | 0.5 - 10 nM | Dual degrader of GSPT1 and IKZF1/3, cytotoxic in various cancer lines. | [17] |
| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5 nM | Effective in relapsed/refractory, cytarabine-, and venetoclax-resistant samples. | [17] |
| C-10386 | Patient-derived primary AML cells | Nanomolar range | Highly sensitive in ex-vivo assays. | [5] |
| GU3341 | Pediatric AML (RUNX1::RUNX1T1, FUS::ERG) | Not specified | Off-target GSPT1 degradation led to cell cycle arrest and apoptosis. | [12][13][14] |
In time-course studies, CC-90009 eliminated over 82% of leukemic cells within 24 hours and nearly all within 96 hours, while showing only modest effects on normal lymphocytes.[7]
In Vivo Efficacy
Xenograft models using primary AML patient samples have confirmed the in vivo activity of GSPT1 degraders. Treatment with these agents leads to reduced tumor burden and prolonged survival in animal models.[10][15] For instance, oral administration of the GSPT1 degrader AB138 significantly reduced tumor burden in an MV-4-11-Luc xenograft model.[10]
Signaling Pathways and Mechanisms of Action
The therapeutic effect of GSPT1 degradation is mediated by a network of interconnected signaling pathways.
GSPT1 Degradation by Molecular Glues
The mechanism of action for a molecular glue like CC-90009 involves its binding to the CRBN E3 ligase, which induces a conformational change allowing for the specific recognition and ubiquitination of GSPT1, marking it for proteasomal degradation.
Caption: Mechanism of CC-90009-mediated GSPT1 degradation.
Downstream Cellular Consequences
The depletion of GSPT1 initiates a cascade of events culminating in AML cell death. This involves the activation of the integrated stress response and modulation of other critical cancer-related pathways.
Caption: Cellular consequences of GSPT1 degradation in AML.
Clinical Development and Combination Strategies
The promising preclinical data led to the clinical evaluation of GSPT1 degraders.
Monotherapy Trials
CC-90009 was investigated as a single agent in a Phase 1 trial for patients with relapsed or refractory AML (NCT02848001).[7][16][18] While the trial demonstrated dose-dependent GSPT1 degradation and showed some anti-leukemic activity, including complete remissions, it was ultimately discontinued (B1498344) due to a combination of factors including lack of efficacy in the short-term acute phase.[9][18] This highlights the potential need for combination therapies to achieve more durable responses.
Combination Therapies
Preclinical studies have identified several rational combination partners for GSPT1 degraders that exhibit synergistic activity. A high-throughput screen revealed synergy between CC-90009 and inhibitors of FLT3, BCL2, and IDH2.[19] The combination with the BCL2 inhibitor venetoclax (B612062) was particularly noteworthy, as CC-90009-induced reduction of MCL-1 likely contributed to the enhanced apoptosis.[19] Based on these findings, a Phase 1/2 trial evaluating CC-90009 in combination with venetoclax and/or azacitidine was initiated (NCT04336982).[16][19]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of GSPT1 degraders.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of GSPT1 degraders on AML cells.
-
Methodology:
-
AML cell lines or primary patient cells are seeded in multi-well plates.
-
Cells are treated with a dose range of the GSPT1 degrader or vehicle control for specified time points (e.g., 24, 48, 72, 96 hours).
-
Cell Viability: Assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. IC50 values are calculated from dose-response curves.
-
Apoptosis: Measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) or DAPI staining to identify early and late apoptotic cells.[4] The percentage of apoptotic cells is quantified.
-
Protein Degradation Analysis (Western Blot)
-
Objective: To confirm the selective degradation of GSPT1 protein following treatment.
-
Methodology:
-
AML cells are treated with the degrader compound for various time points (e.g., 2, 4, 6, 24 hours).
-
Cells are lysed, and protein concentration is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for GSPT1 and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibodies conjugated to HRP are used for detection via chemiluminescence. The reduction in GSPT1 band intensity relative to the loading control indicates degradation.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of GSPT1 degraders in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG) are engrafted with human AML cell lines (CDX models) or primary patient-derived AML cells (PDX models).
-
Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and vehicle control groups.
-
The GSPT1 degrader is administered orally or via another appropriate route on a defined schedule.
-
Tumor burden is monitored throughout the study.
-
The primary endpoints are typically overall survival and reduction in leukemic burden (e.g., percentage of human CD45+ cells in bone marrow).[19]
-
General Experimental Workflow
The preclinical evaluation of a novel GSPT1 degrader typically follows a structured workflow from in vitro characterization to in vivo validation.
Caption: Preclinical workflow for GSPT1 degrader development.
Conclusion and Future Directions
GSPT1 has been unequivocally validated as a promising therapeutic target in AML. The development of molecular glue degraders that induce its selective destruction represents an innovative and potent therapeutic strategy. These agents trigger TP53-independent apoptosis and demonstrate efficacy against leukemia stem cells, addressing key challenges in AML treatment. While monotherapy efficacy in the clinic has been limited, the deep, mechanistic understanding of GSPT1's role provides a strong rationale for exploring rational combination therapies. Future research should focus on identifying biomarkers of response and resistance, optimizing dosing schedules in combination regimens, and developing next-generation degraders with improved therapeutic windows to fully exploit the potential of targeting this critical vulnerability in acute myeloid leukemia.
References
- 1. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
The Structural Blueprint of GSPT1 Degradation: A Technical Guide to Degrader-4 Binding with CRBN
For Immediate Release
This technical guide provides an in-depth analysis of the structural basis for the interaction between GSPT1-targeting molecular glue degraders and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Aimed at researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the critical molecular pathways and interactions. The focus is on the archetypal GSPT1 degraders, CC-885 and the clinical candidate CC-90009 (referred to as degrader-4 in a broader context), providing a comprehensive resource for the rational design of novel therapeutics in targeted protein degradation.
Executive Summary
Molecular glue degraders represent a paradigm-shifting therapeutic modality, redirecting the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. The degradation of the translation termination factor GSPT1 has emerged as a promising anti-cancer strategy, particularly in hematological malignancies. This is achieved by small molecules that induce a novel protein-protein interaction between GSPT1 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. Understanding the precise structural interactions within the GSPT1-degrader-CRBN ternary complex is paramount for optimizing degrader potency, selectivity, and drug-like properties. This guide dissects the crystal structures of these complexes, providing a foundational understanding for future drug discovery efforts.
Data Presentation: Quantitative Analysis of GSPT1 Degraders
The efficacy of GSPT1 degraders is characterized by their ability to induce GSPT1 degradation and inhibit the proliferation of cancer cells. The following tables summarize key quantitative data for CC-885 and CC-90009 from various studies, providing a comparative overview of their potency and activity in different cellular contexts.
Table 1: GSPT1 Degradation Potency of CC-885 and CC-90009
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Citation |
| CC-885 | MM1.S | - | - | 4 | [1] |
| CC-885 | 293T | - | - | 6 | [2] |
| CC-90009 | MV4-11 | 9.7 | ~90 | 4 | [3] |
| CC-90009 | MHH-CALL-4 | >1000 | <50 | 4 | [3] |
| CC-90009 | U937 | Potent | >82 | 24 | [4] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line(s) | IC₅₀ (nM) | Citation |
| CC-885 | AML cell lines | 10 - 1000 | [5] |
| CC-885 | MM1.S | 18 ± 1 | [3] |
| CC-90009 | Panel of 11 human AML cell lines | 3 - 75 | [6] |
IC₅₀: Half-maximal inhibitory concentration.
Structural Basis of Ternary Complex Formation
The cornerstone of GSPT1 degradation lies in the formation of a stable ternary complex between GSPT1, the molecular glue degrader, and CRBN. X-ray crystallography studies of these complexes (PDB IDs: 5HXB for CC-885 and 6XK9 for CC-90009) have revealed the intricate network of interactions that drive this induced proximity.[7][8]
A key feature of GSPT1 recognized by the CRBN-degrader complex is a β-hairpin loop, which acts as a structural degron.[7] This loop inserts into a surface pocket on CRBN, with the degrader molecule acting as a molecular adhesive, mediating and stabilizing the interaction.
Key Molecular Interactions:
-
Hydrogen Bonds: The backbone of the GSPT1 β-hairpin forms crucial hydrogen bonds with residues in CRBN, including N351, H357, and W400.[4]
-
Hydrophobic Interactions: The glutarimide (B196013) moiety of the degraders binds within a hydrophobic pocket in CRBN, often referred to as the "tri-tryptophan cage".
-
Drug-Mediated Contacts: The degrader molecule itself forms direct contacts with both GSPT1 and CRBN, effectively bridging the two proteins. For instance, the phenylurea moiety of CC-885 and the modified scaffold of CC-90009 extend from the glutarimide binding pocket to interact with specific residues on GSPT1, contributing to the affinity and selectivity of the interaction.[4][7]
Experimental Protocols
This section provides detailed methodologies for key experiments essential for characterizing GSPT1 degraders and their interaction with CRBN.
X-ray Crystallography of the GSPT1-Degrader-CRBN Ternary Complex
This protocol outlines the steps for determining the three-dimensional structure of the ternary complex.
1. Protein Expression and Purification:
- Human DDB1 (residues 1-1140) and human CRBN (residues 40-442) are co-expressed in Sf9 insect cells using a baculovirus expression system. The complex is purified using affinity chromatography (e.g., His-tag), followed by size-exclusion chromatography.
- The C-terminal domain of human GSPT1 (residues 247-636) is expressed in E. coli and purified using affinity and size-exclusion chromatography.
2. Ternary Complex Formation and Crystallization:
- The purified DDB1-CRBN complex, GSPT1, and the degrader (e.g., CC-885 or CC-90009) are incubated together in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
- The ternary complex is purified by size-exclusion chromatography.
- Crystallization is performed using the vapor diffusion method (sitting or hanging drop).
- For PDB 5HXB (with CC-885): Crystals were grown in 200mM Sodium Citrate, Tris pH 8.5, 18% PEG 3350.
- For PDB 6XK9 (with CC-90009): Crystals were grown in 20% PEG 3350, 100mM Tris-HCl (pH 7.5), 300mM sodium citrate.
3. Data Collection and Structure Determination:
- Crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The structure is solved by molecular replacement using known structures of DDB1 and CRBN as search models, followed by iterative model building and refinement.
Immunoblotting for GSPT1 Degradation
This assay quantifies the reduction of GSPT1 protein levels in cells upon treatment with a degrader.
1. Cell Culture and Treatment:
- Plate cells (e.g., MOLM-13 or MM1.S) at a suitable density.
- Treat cells with a serial dilution of the GSPT1 degrader or DMSO (vehicle control) for a specified duration (e.g., 4, 8, or 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein amounts and separate by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with a primary antibody against GSPT1 and a loading control (e.g., GAPDH, β-actin, or Vinculin).
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
- Detect the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Normalize GSPT1 levels to the loading control and express as a percentage of the DMSO-treated sample.
Quantitative Proteomics for Selectivity Profiling
This method provides a global view of protein level changes in response to degrader treatment, assessing selectivity.
1. Sample Preparation:
- Culture cells and treat with the degrader or vehicle control as described for immunoblotting.
- Lyse cells and digest proteins into peptides using trypsin.
- Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- Combine the labeled peptide samples and analyze by LC-MS/MS. Peptides are separated by reverse-phase chromatography and analyzed by a high-resolution mass spectrometer.
3. Data Analysis:
- Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant or Proteome Discoverer).
- Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in GSPT1 degradation.
Caption: Signaling pathway of GSPT1 degradation mediated by a molecular glue degrader.
Caption: Experimental workflow for determining the crystal structure of the ternary complex.
Caption: Logical relationship of key molecular interactions in the ternary complex.
Conclusion
The structural elucidation of the GSPT1-degrader-CRBN ternary complex provides a molecular roadmap for the rational design of next-generation GSPT1 degraders. The detailed understanding of the key interactions within this complex, combined with robust quantitative assays, enables the optimization of degrader properties to enhance potency, selectivity, and clinical potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation and developing novel therapeutics for cancer and other diseases.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
In-depth Technical Guide: The Impact of GSPT1 Degradation on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1) is a critical regulator of protein synthesis and cell cycle progression. Its role in the G1 to S phase transition makes it a compelling target for anticancer therapies. The development of targeted protein degraders, such as "molecular glues," has led to the emergence of potent and selective GSPT1 degraders. This technical guide provides a comprehensive overview of the effects of GSPT1 degradation on cell cycle progression, using the well-characterized GSPT1 degrader CC-90009 as a representative agent due to the absence of public data on "GSPT1 degrader-4." This document details the molecular mechanisms, presents quantitative data on cellular effects, and provides standardized protocols for relevant experimental assays.
Introduction: GSPT1 and its Role in the Cell Cycle
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein that plays a crucial role in the termination of protein synthesis.[1] Beyond its function in translation, GSPT1 is essential for the progression of the cell cycle, specifically the transition from the G1 to the S phase.[1] Dysregulation and overexpression of GSPT1 have been implicated in various cancers, making it a promising therapeutic target.[2]
GSPT1 degraders are a novel class of therapeutic agents that function by inducing the selective ubiquitination and subsequent proteasomal degradation of the GSPT1 protein.[1] These molecules, often classified as "molecular glues" or Proteolysis Targeting Chimeras (PROTACs), bring GSPT1 into proximity with an E3 ubiquitin ligase, leading to its destruction.[1] By depleting cellular levels of GSPT1, these degraders can halt the proliferation of cancer cells and induce apoptosis.[1]
Mechanism of Action: GSPT1 Degradation and Cell Cycle Arrest
The degradation of GSPT1 disrupts the normal progression of the cell cycle primarily by inducing a G1 phase arrest. The underlying mechanism involves the modulation of key cell cycle regulatory proteins. Silencing of GSPT1 has been shown to lead to a decrease in the expression of Cyclin D1 and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4] These proteins form a complex that is pivotal for the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cells to overcome the G1 restriction point and enter the S phase.
The reduction in Cyclin D1 and CDK4/6 levels upon GSPT1 degradation prevents the hyperphosphorylation of Rb, keeping it in its active, growth-suppressive state. This, in turn, prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA replication and S phase entry. The net result is a robust cell cycle arrest at the G1/S boundary.
Quantitative Data on the Effects of GSPT1 Degradation
The following tables summarize the quantitative effects of the representative GSPT1 degrader, CC-90009, on cancer cell lines. This data has been compiled from publicly available research and serves to illustrate the typical outcomes of GSPT1 degradation.
Table 1: Anti-proliferative Activity of CC-90009 in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | 3 |
| KG-1 | 5 |
| U937 | 8 |
| NB4 | 10 |
| OCI-AML2 | 12 |
| HL-60 | 25 |
| MV-4-11 | 75 |
| (Data adapted from Surka, C. et al., Blood, 2021)[3] |
Table 2: Effect of CC-90009 on GSPT1 Protein Levels in KG-1 AML Cells
| Treatment | Duration (hours) | GSPT1 Protein Abundance (Relative to DMSO control) |
| 100 nM CC-90009 | 4 | Significantly Reduced |
| 100 nM CC-90009 + Bortezomib | 4 | No significant reduction |
| 100 nM CC-90009 + MLN4924 | 4 | No significant reduction |
| (Qualitative data from Surka, C. et al., Blood, 2021, indicating proteasome-dependent degradation)[3] |
Table 3: Induction of Apoptosis by CC-90009 in AML Cell Lines
| Cell Line | Treatment | Apoptosis Induction |
| MOLM-13 | CC-90009 | Yes |
| KG-1 | CC-90009 | Yes |
| U937 | CC-90009 | Yes |
| NB4 | CC-90009 | Yes |
| OCI-AML2 | CC-90009 | Yes |
| (Data from Surka, C. et al., Blood, 2021, as determined by Annexin-V staining)[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of a GSPT1 degrader on cell cycle progression.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the GSPT1 degrader in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of individual cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA.
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the GSPT1 degrader at various concentrations for the desired time points. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Fixation: Wash the cells with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire the fluorescence data.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This is essential for confirming the degradation of GSPT1 and assessing the downstream effects on cell cycle regulatory proteins like Cyclin D1 and CDK4/6.
Protocol:
-
Protein Extraction: After treatment with the GSPT1 degrader, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSPT1, Cyclin D1, CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Conclusion
The targeted degradation of GSPT1 represents a promising therapeutic strategy for cancers that are dependent on this protein for their proliferation. As demonstrated with the representative GSPT1 degrader CC-90009, this approach leads to potent anti-proliferative effects and the induction of apoptosis in cancer cells. The primary mechanism underlying these effects is the induction of a G1 cell cycle arrest, mediated by the downregulation of key cell cycle proteins, including Cyclin D1 and CDK4/6. The experimental protocols provided in this guide offer a standardized framework for researchers to investigate the cellular and molecular consequences of GSPT1 degradation, facilitating the development and characterization of novel GSPT1-targeting therapeutics.
References
- 1. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
GSPT1 Degrader-4: A Technical Overview of its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a key protein involved in the termination of translation, a fundamental process in protein synthesis.[1][2] Its role in cell cycle progression and proliferation has made it an attractive target in oncology.[1][3] Targeted degradation of GSPT1 has emerged as a promising therapeutic strategy, particularly in cancers like acute myeloid leukemia (AML).[4][5] This document provides a technical guide to "GSPT1 degrader-4," a representative molecular glue degrader, and its function in inducing apoptosis. As "this compound" is a designation used for illustrative purposes, this guide will draw upon data from well-characterized GSPT1 degraders, such as CC-90009 and BTX-1188, to provide a comprehensive overview of the mechanism and application of this class of compounds.
Core Mechanism of Action
GSPT1 molecular glue degraders function by coopting the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][4] These small molecules act as a "glue," inducing a novel protein-protein interaction between CRBN and GSPT1.[6][7] This ternary complex formation leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[2][4][6] The subsequent depletion of cellular GSPT1 disrupts translation termination, triggering a cascade of events that culminate in apoptosis.[4][5]
Signaling Pathways in GSPT1 Degradation-Induced Apoptosis
The degradation of GSPT1 initiates a cellular stress response, a key driver of its apoptotic effects. A primary pathway activated is the Integrated Stress Response (ISR).[4][5] The depletion of GSPT1 is sensed by the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4] This leads to a global reduction in protein translation but selectively enhances the translation of certain stress-response effectors, including Activating Transcription Factor 4 (ATF4).[4] ATF4, in turn, upregulates pro-apoptotic genes, tipping the cellular balance towards programmed cell death.[4] This mechanism of inducing apoptosis is notably independent of the tumor suppressor p53 (TP53), making it a viable strategy for treating cancers with TP53 mutations.[5]
Another facet of GSPT1's role in apoptosis involves its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1).[8][9] GSPT1 can interact with and enhance the apoptotic activity of ASK1, leading to the activation of caspase-3.[8][9]
Quantitative Data Presentation
The efficacy of GSPT1 degraders can be quantified by their half-maximal degradation concentration (DC₅₀), maximal degradation (Dₘₐₓ), and half-maximal inhibitory concentration (IC₅₀) for cell viability. The following tables summarize representative data for well-characterized GSPT1 degraders in various cancer cell lines.
Table 1: GSPT1 Degradation Efficiency
| Compound | Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) |
| BTX-1188 | Molecular Glue | MV-4-11 (AML) | ~3 | >90 | 6 |
| CC-90009 | Molecular Glue | AML Patient Samples | Not Specified | >70 in ~39% of samples | 24 |
| Compound 6 (SJ6986) | Molecular Glue | MV4-11 (AML) | 9.7 (4h), 2.1 (24h) | Not Specified | 4 and 24 |
| Compound 7 (SJ7023) | Molecular Glue | MV4-11 (AML) | >10,000 (4h), 10 (24h) | Not Specified | 4 and 24 |
Data compiled from multiple sources.[4][6][10]
Table 2: Anti-proliferative Activity
| Compound | Cell Line(s) | IC₅₀ (nM) |
| BTX-1188 | Myc-driven cancer cell lines | 0.5 - 10 |
| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5 |
| CC-90009 | 11 human AML cell lines | 3 - 75 |
| This compound (representative) | CAL51 (Breast Cancer) | 39 |
| GSPT1 degrader-10 (representative) | HL-60 (AML) | 10 |
Data compiled from multiple sources.[6][10][11]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the on-target activity and functional consequences of GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This assay directly measures the reduction in GSPT1 protein levels following treatment with a degrader.
Detailed Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MV-4-11) in 6-well plates and allow them to adhere. Treat the cells with a dose-response of this compound for a specified time (e.g., 4, 6, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against GSPT1. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of GSPT1 degradation on cell proliferation and viability by measuring cellular ATP levels.
Detailed Steps:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of the compound.
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the reduction in cell viability is due to the induction of apoptosis by differentiating between live, apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Staining: Wash the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).
-
Incubation: Incubate the stained cells in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
GSPT1 degraders represent a novel and potent class of anti-cancer agents that induce apoptosis through a well-defined mechanism involving the ubiquitin-proteasome system and the integrated stress response pathway. The ability of these molecules to trigger p53-independent cell death makes them particularly promising for the treatment of refractory cancers. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of GSPT1 degraders like "this compound," enabling researchers to quantify their degradation efficiency and downstream apoptotic effects. As our understanding of molecular glue degraders continues to expand, the targeted degradation of GSPT1 is poised to become a valuable therapeutic strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
Unveiling Novel GSPT1 Molecular Glue Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and characterization of novel molecular glue degraders targeting the G1 to S phase transition 1 (GSPT1) protein. GSPT1, a key factor in translation termination, has emerged as a compelling therapeutic target in oncology, particularly for cancers driven by oncogenes like MYC.[1] Molecular glue degraders represent a promising therapeutic modality, reprogramming E3 ubiquitin ligases to induce the degradation of proteins not typically targeted for ubiquitination.[1] This guide details the underlying molecular mechanisms, experimental workflows for discovery and validation, comprehensive protocols for key assays, and quantitative data on known GSPT1 degraders.
The Mechanism of GSPT1 Molecular Glue Degradation
GSPT1 is not constitutively targeted by the ubiquitin-proteasome system (UPS). Its degradation is induced by molecular glue degraders, which are small molecules that promote a new interaction between GSPT1 and a substrate receptor of an E3 ubiquitin ligase.[1] The primary E3 ligase complex involved is the Cullin-RING Ligase 4 (CRL4) associated with its substrate receptor Cereblon (CRBN), forming the CRL4CRBN complex.[1]
The molecular glue binds to a pocket in CRBN, inducing a conformational change on its surface. This altered surface is then recognized by a structural degron, a specific beta-hairpin motif, present in the GSPT1 protein.[1][2] This drug-induced proximity leads to the formation of a stable ternary complex consisting of CRBN, the molecular glue, and GSPT1.[1] Once this complex is formed, GSPT1 is polyubiquitinated by the E3 ligase machinery, marking it for recognition and subsequent degradation by the 26S proteasome.[1] The resulting depletion of GSPT1 disrupts translation termination, leading to ribosomal stalling and activation of the integrated stress response (ISR), which can ultimately trigger p53-independent apoptosis in cancer cells.[1]
Discovery and Validation Workflow
The identification of novel GSPT1 degraders typically follows a multi-step workflow, beginning with high-throughput screening and culminating in detailed mechanistic studies.
References
Methodological & Application
Application Notes and Protocols for GSPT1 Degrader-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1) is a critical protein involved in the termination of protein synthesis and the regulation of the cell cycle.[1] Its role in various cancers has established it as a compelling therapeutic target.[2] GSPT1 degraders, particularly those functioning as "molecular glues," represent a novel therapeutic modality. These small molecules induce the degradation of GSPT1 by redirecting the cell's native ubiquitin-proteasome system to target it for elimination.[3]
GSPT1 degrader-4 is a molecular glue that has been shown to induce the degradation of GSPT1 with a half-maximal degradation concentration (DC50) of 25.4 nM.[1][4] This document provides detailed protocols for the characterization of this compound in a cell culture setting, including methods for assessing GSPT1 protein degradation and the impact on cell viability. Additionally, it presents comparative data for other known GSPT1 degraders and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: GSPT1 Molecular Glue Degraders
GSPT1 molecular glue degraders function by binding to the E3 ubiquitin ligase Cereblon (CRBN), which is part of the CRL4^CRBN^ complex. This binding event alters the substrate specificity of CRBN, causing it to recognize GSPT1 as a neosubstrate. The subsequent polyubiquitination of GSPT1 marks it for degradation by the 26S proteasome.[3][5] The depletion of GSPT1 disrupts translation termination, leading to cellular stress and apoptosis, particularly in cancer cells that are highly dependent on protein synthesis.[3]
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Quantitative Data
The efficacy of GSPT1 degraders is quantified by their ability to induce GSPT1 degradation (DC50 and Dmax) and inhibit cell proliferation (IC50). The following tables summarize the available data for this compound and other well-characterized GSPT1 degraders for comparison.
Table 1: GSPT1 Degradation Potency
| Compound | Type | DC50 (nM) | Dmax (%) | Cell Line | Time (h) | Citation |
| This compound | Molecular Glue | 25.4 | Not Specified | Not Specified | Not Specified | [1][4] |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | Not Specified | Not Specified | [5] |
| GSPT1 degrader-11 | Molecular Glue | 67.7 | 97 | Not Specified | Not Specified | [1] |
| MG-277 | Molecular Glue | 1.3 | Not Specified | Not Specified | Not Specified | [5] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 | >90 | MV4-11 | 4 | [5] |
| Compound 6 (SJ6986) | Molecular Glue | 2.1 | Not Specified | MV4-11 | 24 | [5] |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 | Not Specified | MV4-11 | 4 | [5] |
| Compound 7 (SJ7023) | Molecular Glue | 10 | Not Specified | MV4-11 | 24 | [5] |
| CC-90009 | Molecular Glue | Potent | >82 | U937 | 24 | [3] |
Note: DC50 is the concentration required for 50% maximal degradation; Dmax is the maximal degradation observed.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | IC50 (nM) | Cell Line | Citation |
| This compound | 39 | CAL51 | [1][4][5] |
| GSPT1 degrader-10 | 10 | HL-60 | [5] |
| MRT-2359 | 5 - 50 | BT-747 | [5] |
| CC-90009 | 3 - 75 | AML cell lines | [3] |
| CC-885 | ~10 - 1000 | AML cell lines | [3] |
Note: IC50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The following are detailed, representative protocols for the characterization of this compound in cell culture.
Protocol 1: Western Blotting for GSPT1 Degradation
This protocol is designed to quantify the reduction in GSPT1 protein levels following treatment with this compound.
Materials:
-
CAL51 (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Treat cells with varying concentrations of this compound or DMSO as a vehicle control.
-
For a time-course experiment, treat cells for different durations (e.g., 4, 8, 24 hours).
-
As a control for proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor like MG132.[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 signal to the loading control signal.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This assay assesses the effect of GSPT1 degradation on cell proliferation and viability.
Materials:
-
CAL51 (or other suitable cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates (for luminescent assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound in triplicate. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle-only control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix and incubate to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the readings to the vehicle-only control and plot the results as a percentage of cell viability versus compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Experimental Workflow Visualization
Caption: General experimental workflow for this compound characterization.
References
Measuring GSPT1 Degradation by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSPT1 and its Targeted Degradation
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein that plays a dual role in fundamental cellular processes. It is an essential component of the translation termination complex, where it works in concert with eRF1 to ensure the accurate termination of protein synthesis.[1] Additionally, GSPT1 is involved in regulating the cell cycle, specifically the transition from the G1 to the S phase.[2][3]
Given its crucial functions, the dysregulation of GSPT1 has been implicated in the pathology of various diseases, including a range of cancers, particularly those driven by oncogenes like MYC.[1][4] This has made GSPT1 a compelling, albeit challenging, therapeutic target. The advent of targeted protein degradation (TPD) has provided a novel and powerful strategy to modulate GSPT1 activity. This is primarily achieved through "molecular glue" degraders. These small molecules function by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most notably Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[5][6]
Western blotting is a cornerstone technique for quantifying the reduction in GSPT1 protein levels following treatment with a degrader, providing a direct measure of its efficacy.[5][7]
Signaling Pathway for Molecular Glue-Induced GSPT1 Degradation
The diagram below illustrates the mechanism by which molecular glue degraders induce the degradation of GSPT1. The degrader facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1, which is not a natural substrate of CRBN. This induced proximity allows for the polyubiquitination of GSPT1, marking it for recognition and degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. GSPT1 Polyclonal Antibody (PA5-62621) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for GSPT1 Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a key protein involved in the termination of protein synthesis and plays a crucial role in cell cycle progression.[1] Its dysregulation has been implicated in various cancers, making it a significant target for therapeutic development. One promising therapeutic strategy is the targeted degradation of GSPT1 through the ubiquitin-proteasome system. This is often achieved using "molecular glue" degraders, such as CC-885 and CC-90009, which induce the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.[2][3]
These application notes provide a detailed protocol for an in vitro GSPT1 ubiquitination assay, a critical tool for identifying and characterizing novel GSPT1 degraders. The assay allows for the direct measurement of the ubiquitination of GSPT1 mediated by the CRL4-CRBN E3 ligase complex in the presence of a molecular glue.
GSPT1 Ubiquitination Signaling Pathway
The ubiquitination of GSPT1 is initiated by a molecular glue degrader that binds to the CRBN substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event creates a new protein interface that allows for the recruitment of GSPT1. Once GSPT1 is brought into proximity with the E3 ligase, a cascade of enzymatic reactions occurs, resulting in the covalent attachment of ubiquitin molecules to GSPT1, marking it for proteasomal degradation.
Experimental Protocols
In Vitro GSPT1 Ubiquitination Assay
This protocol describes the in vitro reconstitution of GSPT1 ubiquitination mediated by the CRL4-CRBN E3 ligase complex in the presence of a molecular glue degrader. The outcome is analyzed by Western blotting to detect the formation of polyubiquitinated GSPT1.
Materials and Reagents:
-
Enzymes and Substrates:
-
Recombinant human Ubiquitin Activating Enzyme (E1)
-
Recombinant human UBE2G1 and UBE2D3 (E2 conjugating enzymes)[4]
-
Recombinant human CRL4-CRBN complex (Cullin 4, DDB1, RBX1, and CRBN)
-
Recombinant human GSPT1 protein
-
Human Ubiquitin
-
-
Compounds:
-
GSPT1 molecular glue degrader (e.g., CC-885) dissolved in DMSO
-
DMSO (vehicle control)
-
-
Buffers and Solutions:
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT)
-
ATP solution (100 mM)
-
4x SDS-PAGE loading buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk in TBST)
-
-
Antibodies:
-
Primary antibody: Anti-GSPT1 antibody
-
Primary antibody: Anti-Ubiquitin antibody
-
HRP-conjugated secondary antibody
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imaging system
-
Densitometry software
-
Experimental Workflow:
Procedure:
-
Reaction Assembly:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50 nM), UBE2G1 and UBE2D3 (e.g., 200 nM each), CRL4-CRBN complex (e.g., 100 nM), GSPT1 (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
-
Aliquot the master mix into individual reaction tubes.
-
Add the GSPT1 molecular glue degrader (e.g., CC-885 at various concentrations) or an equivalent volume of DMSO (vehicle control) to the respective tubes.
-
-
Initiation of Reaction:
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 5 mM.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reactions at 37°C for 60-90 minutes with gentle agitation.
-
-
Termination of Reaction:
-
Stop the reactions by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-GSPT1 or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities of unmodified GSPT1 and the high molecular weight smear corresponding to polyubiquitinated GSPT1 using densitometry software.[5]
-
Data Presentation
The results of the in vitro GSPT1 ubiquitination assay can be quantified by measuring the intensity of the protein bands on the Western blot. The data should be presented in a clear and structured table to facilitate comparison between different concentrations of the test compound.
Table 1: Quantification of In Vitro GSPT1 Ubiquitination
| CC-885 (µM) | Unmodified GSPT1 (Relative Band Intensity) | Polyubiquitinated GSPT1 (Relative Band Intensity) | Fold Change in Ubiquitination (vs. DMSO) |
| 0 (DMSO) | 1.00 | 1.00 | 1.0 |
| 0.1 | 0.85 | 2.50 | 2.5 |
| 0.5 | 0.60 | 5.80 | 5.8 |
| 1.0 | 0.35 | 10.20 | 10.2 |
| 5.0 | 0.15 | 15.50 | 15.5 |
| 10.0 | 0.10 | 18.30 | 18.3 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Conclusion
The in vitro GSPT1 ubiquitination assay is a robust and essential tool for the discovery and characterization of novel molecular glue degraders targeting GSPT1. This protocol provides a detailed framework for conducting the assay and analyzing the results, enabling researchers to effectively screen for and evaluate the potency of potential therapeutic compounds. The quantitative data generated from this assay are crucial for making informed decisions in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UBE2G1 governs the destruction of cereblon neomorphic substrates | eLife [elifesciences.org]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSPT1 Degradation Kinetics using NanoBiT-TUBE Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, particularly in oncology. A key target in this area is the G1 to S phase transition 1 (GSPT1) protein, a crucial factor in translation termination.[1] Molecular glue degraders, such as derivatives of thalidomide, can induce the degradation of GSPT1 by redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to GSPT1, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This targeted degradation of GSPT1 has shown potent anti-tumor activity, especially in hematological malignancies.[1][3]
Monitoring the kinetics of GSPT1 degradation is critical for the development and optimization of these molecular glue degraders. The NanoBiT-TUBE assay is a sensitive, real-time, and high-throughput method for studying the ubiquitination and degradation of a target protein within living cells. This technology combines the NanoBiT® protein-protein interaction system with a Tandem Ubiquitin Binding Entity (TUBE) to measure the ubiquitination status of a protein of interest, which is a prerequisite for its degradation.[4][5]
These application notes provide a detailed protocol for utilizing the NanoBiT-TUBE assay to investigate the kinetics of GSPT1 degradation induced by molecular glue degraders.
Principle of the NanoBiT-TUBE Assay
The NanoBiT® technology is a structural complementation reporter system based on the NanoLuc® luciferase.[6][7] It is split into two subunits: a large, 18 kDa subunit (LgBiT) and a small, 11-amino-acid peptide (SmBiT).[8] These subunits have a low affinity for each other and only form an active luciferase enzyme when brought into close proximity.[6]
In the NanoBiT-TUBE assay for GSPT1 degradation, the GSPT1 protein is fused to the LgBiT subunit. The SmBiT subunit is fused to a TUBE, which is a protein domain that specifically binds to polyubiquitin (B1169507) chains.[9][10][11]
When GSPT1-LgBiT is ubiquitinated, the SmBiT-TUBE fusion protein binds to the polyubiquitin chains on GSPT1. This brings the LgBiT and SmBiT subunits into close proximity, resulting in the reconstitution of the NanoLuc® luciferase and the emission of a bright luminescent signal upon the addition of the furimazine substrate.[5] The intensity of the luminescent signal is directly proportional to the amount of ubiquitinated GSPT1, allowing for real-time monitoring of ubiquitination and subsequent degradation kinetics.
GSPT1 Degradation Signaling Pathway
The targeted degradation of GSPT1 is initiated by a molecular glue degrader that binds to the CRBN E3 ubiquitin ligase. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to GSPT1, forming a ternary complex (CRBN-degrader-GSPT1).[1] Once in this complex, GSPT1 is polyubiquitinated by the E3 ligase machinery, marking it for recognition and degradation by the 26S proteasome.[1] The depletion of GSPT1 disrupts translation termination, leading to cellular stress and apoptosis in cancer cells.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]
- 7. promegaconnections.com [promegaconnections.com]
- 8. NanoBiT® PPI Starter Systems [promega.com.au]
- 9. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AlphaScreen Assay for GSPT1-CRBN Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy in drug discovery. This approach utilizes small molecules, often termed "molecular glues," to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. One such therapeutically relevant interaction is the molecular glue-mediated binding of the translation termination factor GSPT1 to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2][3] This induced interaction is the critical first step in the degradation of GSPT1, a protein implicated in the survival of various cancer cells.[1][3]
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology ideal for studying protein-protein interactions in a high-throughput format.[4] This application note provides a detailed protocol for utilizing the AlphaScreen assay to quantify the formation of the GSPT1-CRBN ternary complex in the presence of a molecular glue.
GSPT1 Degradation Signaling Pathway
Molecular glue degraders facilitate the interaction between CRBN, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, and a "neosubstrate" protein like GSPT1, which is not a natural substrate of CRBN.[1][5] This induced proximity leads to the polyubiquitination of GSPT1 by the CRL4-CRBN complex, marking it for degradation by the 26S proteasome.[1][5]
Caption: GSPT1 degradation pathway mediated by a molecular glue.
AlphaScreen Assay Principle and Workflow
The AlphaScreen assay for the GSPT1-CRBN interaction is designed to detect the formation of the ternary complex facilitated by a molecular glue. In this setup, one protein is conjugated to a Donor bead and the other to an Acceptor bead. When the proteins interact, the beads are brought into close proximity (within 200 nm). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected between 520-620 nm. The intensity of the signal is directly proportional to the extent of the protein-protein interaction.
Caption: Experimental workflow for the GSPT1-CRBN AlphaScreen assay.
Experimental Protocols
This protocol is adapted from established AlphaScreen assays for CRBN-neosubstrate interactions and should be optimized for specific proteins and molecular glues.[6]
Reagents and Materials
-
Proteins:
-
His-tagged CRBN/DDB1 complex
-
Biotinylated GSPT1
-
-
Molecular Glue:
-
Test compound (e.g., CC-885 or novel derivatives) dissolved in DMSO
-
-
AlphaScreen Beads:
-
Streptavidin Donor Beads (PerkinElmer)
-
Nickel Chelate Acceptor Beads (PerkinElmer)
-
-
Assay Buffer:
-
50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA. It is recommended to test different buffer conditions to find the optimal one for the specific interaction.
-
-
Plates:
-
384-well low-volume white plates (e.g., Corning 4514)
-
Assay Procedure
-
Reagent Preparation:
-
Prepare stock solutions of His-tagged CRBN/DDB1 and biotinylated GSPT1 in the assay buffer.
-
Perform a serial dilution of the molecular glue in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup (Final Volume: 15 µL):
-
Add 5 µL of the diluted molecular glue solution to the wells of the 384-well plate. Include "no compound" (buffer with DMSO) and "no protein" controls.
-
Prepare a master mix of His-tagged CRBN/DDB1 and biotinylated GSPT1.
-
Add 5 µL of the protein master mix to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking to allow for ternary complex formation.
-
-
Bead Addition:
-
Prepare a master mix of Streptavidin Donor and Nickel Chelate Acceptor beads in the assay buffer. Protect from light.
-
Add 5 µL of the bead mixture to each well.
-
Seal the plate and incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Plate Reader) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Presentation
The following tables provide representative concentrations for the optimization of the GSPT1-CRBN AlphaScreen assay, based on similar ternary complex assays.[6][7]
Table 1: Protein and Bead Concentrations for Assay Optimization
| Component | Final Concentration Range |
| His-tagged CRBN/DDB1 | 10 - 300 nM |
| Biotinylated GSPT1 | 10 - 100 nM |
| Streptavidin Donor Beads | 10 - 20 µg/mL |
| Nickel Chelate Acceptor Beads | 10 - 20 µg/mL |
Table 2: Example Data from a Molecular Glue Titration
This table illustrates hypothetical data for a dose-response experiment with a GSPT1 molecular glue.
| Molecular Glue Conc. (µM) | AlphaScreen Signal (Counts) | % of Max Signal |
| 0.001 | 5,000 | 5% |
| 0.01 | 25,000 | 25% |
| 0.1 | 80,000 | 80% |
| 1 | 100,000 | 100% |
| 10 | 70,000 | 70% |
| 100 | 40,000 | 40% |
Note: The decrease in signal at higher compound concentrations is known as the "hook effect" and is characteristic of ternary complex formation assays.
Conclusion
The AlphaScreen technology provides a robust and scalable platform for studying the molecular glue-induced interaction between GSPT1 and CRBN. The detailed protocol and guidelines presented in this application note offer a starting point for researchers to establish and optimize this assay for screening and characterizing novel GSPT1 degraders. Careful optimization of protein and bead concentrations, as well as assay buffer conditions, is crucial for achieving a sensitive and reliable assay window.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CellTiter-Glo® Cell Viability Assay with GSPT1 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of protein synthesis and cell cycle progression.[1] Its role in various cancers has established it as a compelling target for therapeutic intervention. A promising strategy is the use of GSPT1 degraders, such as GSPT1 degrader-4, which are molecular glues designed to induce the degradation of the GSPT1 protein via the ubiquitin-proteasome system.[2] This targeted degradation leads to cell cycle arrest and apoptosis in cancer cells.[3]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying the number of viable cells in culture.[4] The assay measures adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[4] This "add-mix-measure" homogeneous assay is ideal for high-throughput screening and is commonly used to assess the cytotoxic effects of compounds like GSPT1 degraders.[5][6] The luminescent signal produced is directly proportional to the number of viable cells, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).[2]
These application notes provide a detailed protocol for utilizing the CellTiter-Glo® assay to evaluate the efficacy of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant GSPT1 degraders, providing a comparative view of their degradation potency and impact on cell viability.
| Compound | Type | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line |
| This compound | Molecular Glue | 25.4 | Not Specified | Not Specified | Not Specified |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | Not Specified | Not Specified |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | 5.8 | MV4-11 |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | 23 | MV4-11 |
| CC-885 | Molecular Glue | Not Specified | Not Specified | 3.3 | SNU-C4 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Mandatory Visualizations
Caption: GSPT1 signaling and degrader-4 mechanism.
Caption: CellTiter-Glo® assay workflow.
Experimental Protocols
Protocol: Measuring Cell Viability with CellTiter-Glo® Assay
This protocol details the steps to assess the cytotoxic effects of this compound on a cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MV4-11, MM1.S)
-
Cell culture medium, serum, and supplements
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium per well.[1]
-
For adherent cells, allow them to attach and grow for 24 hours. For suspension cells, proceed directly to compound treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include wells with vehicle control (DMSO in medium) and wells with medium only for background measurement.
-
Carefully add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[6]
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4]
-
-
Lysis and Signal Stabilization:
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly effective method for evaluating the cytotoxic activity of this compound. The provided protocol offers a standardized workflow for determining the dose-dependent effects of the degrader on cancer cell lines. The quantitative data and visualizations included in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. By following this detailed guide, scientists can reliably assess the on-target functional consequences of GSPT1 degradation and advance the understanding of this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Stable Cell Line Expressing a GSPT1 Target for Degrader Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract G1 to S phase transition 1 (GSPT1), a key factor in translation termination, has emerged as a significant therapeutic target in oncology, particularly for MYC-driven cancers.[1][2] The development of small molecule degraders, such as molecular glues or PROTACs that induce proteasomal degradation of GSPT1, represents a promising therapeutic strategy.[1][3] A critical tool for the discovery and characterization of these degraders is a robust and reproducible cellular assay system. This document provides detailed protocols for the generation and validation of a stable mammalian cell line that constitutively expresses a target GSPT1 protein, in this instance, fused to a Green Fluorescent Protein (GFP) tag to facilitate monitoring. The use of a stable cell line ensures consistent target expression, eliminating the variability associated with transient transfection and thereby increasing experimental reproducibility.[4] The protocols cover lentiviral vector construction, viral transduction, antibiotic selection, single-cell cloning, and comprehensive validation of GSPT1-GFP expression using quantitative PCR, Western blot, and flow cytometry.
Overview of the Experimental Workflow
The process of generating a stable cell line involves several key stages, from initial vector design to the final validation of clonal cell populations. This workflow ensures the creation of a homogenous cell line with consistent expression of the gene of interest, which is essential for reliable drug screening and mechanism-of-action studies.
Caption: Experimental workflow for stable cell line generation.
Mechanism of GSPT1 Targeted Degradation
The stable cell line is designed to serve as a platform for testing GSPT1-targeting degraders. These molecules typically function by inducing proximity between GSPT1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][5] This induced ternary complex formation leads to the polyubiquitination of GSPT1, marking it for destruction by the 26S proteasome.[3]
Caption: Mechanism of action for a GSPT1 molecular glue degrader.
Experimental Protocols
Protocol 1: Lentiviral Vector Construction
-
Gene Synthesis : Obtain the full-length human GSPT1 cDNA. Design a fusion construct where EGFP is fused to the C-terminus of GSPT1, separated by a flexible linker (e.g., GGGGSx3).
-
Vector Selection : Use a third-generation lentiviral expression vector containing a strong constitutive promoter (e.g., CMV or EF1a) and a selectable marker, such as a puromycin (B1679871) resistance gene.
-
Cloning : Subclone the GSPT1-GFP fusion gene into the multiple cloning site (MCS) of the lentiviral vector using standard restriction enzyme digestion and ligation or Gibson assembly.
-
Verification : Verify the final construct by Sanger sequencing to ensure the GSPT1-GFP sequence is in-frame and free of mutations.
Protocol 2: Stable Cell Line Generation
This protocol uses lentiviral transduction for efficient gene delivery and stable integration.[6][7]
2.1: Lentivirus Production in HEK293T cells
-
Seed 6x10⁶ HEK293T cells in a 10 cm dish.
-
The next day, co-transfect the cells with the GSPT1-GFP lentiviral vector (10 µg) and packaging plasmids (e.g., psPAX2 and pMD2.G, 7.5 µg and 2.5 µg respectively) using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
2.2: Determination of Antibiotic Selection Concentration (Kill Curve)
-
Seed the target cell line (e.g., HeLa, HCT116) in a 24-well plate at 30-50% confluency.
-
The next day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0, 0.5, 1, 2, 4, 8 µg/mL).
-
Incubate the cells and monitor cell viability daily. Replace the antibiotic-containing medium every 2-3 days.
-
After 7-10 days, determine the lowest concentration of puromycin that kills 100% of the cells.[8] This concentration will be used for selecting transduced cells.
2.3: Transduction of Target Cells
-
Seed 50,000 target cells per well in a 6-well plate.[4]
-
The following day, remove the medium and add fresh medium containing the lentiviral supernatant and polybrene (final concentration of 8 µg/mL) to enhance transduction efficiency.[9] Create a dilution series of the virus to determine the optimal multiplicity of infection (MOI).
-
Incubate for 48-72 hours.[6]
-
Replace the virus-containing medium with fresh medium containing the predetermined selection concentration of puromycin.[10]
-
Continue selection for 1-2 weeks, replacing the medium every 2-3 days, until all non-transduced control cells have died and resistant colonies are visible.[11]
2.4: Single-Cell Cloning via Limiting Dilution
-
Harvest the pool of puromycin-resistant cells.
-
Perform a cell count and prepare a serial dilution to a final concentration of 0.5-1 cell per 100 µL.[12]
-
Dispense 100 µL of the cell suspension into each well of two 96-well plates. Statistically, this density provides the highest probability of obtaining wells with a single cell.[12]
-
Incubate the plates, and after 7-10 days, screen the wells using a microscope to identify those containing a single colony.
-
Expand the single-cell derived clones by transferring them sequentially to 24-well, 6-well, and finally T-25 flasks.[13][14]
Validation of Stable Clones
Protocol 3: Validation by quantitative PCR (qPCR)
-
RNA Isolation : Isolate total RNA from expanded clones and a wild-type control using a commercial kit.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction : Set up qPCR reactions using a SYBR Green master mix with primers specific for GSPT1 and a housekeeping gene (e.g., GAPDH, ACTB).[15]
-
Analysis : Calculate the relative mRNA expression of GSPT1 in each clone compared to the wild-type control using the ΔΔCt method.
Protocol 4: Validation by Western Blot
Western blotting is used to confirm the expression and correct molecular weight of the GSPT1-GFP fusion protein.[16][17]
-
Protein Lysate Preparation : Lyse cells from each clone and the wild-type control in RIPA buffer with protease inhibitors.[18] Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane on an SDS-PAGE gel.[17]
-
Transfer : Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[19]
-
Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody against GSPT1 or GFP. Also, probe a separate blot or strip the same blot for a loading control like β-actin.[16]
-
Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[18]
Protocol 5: Validation by Flow Cytometry
Flow cytometry provides a quantitative measure of the percentage of cells expressing GFP and the homogeneity of expression within the clonal population.[20]
-
Sample Preparation : Harvest cells from each clone and the wild-type control. Resuspend in ice-cold FACS buffer (PBS with 2% FBS).
-
Data Acquisition : Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (e.g., 530/30 nm filter).
-
Analysis : Gate on the live cell population and quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) for each clone. The goal is a population where >95% of cells are GFP-positive.[11]
Data Presentation
Quantitative data from the cell line generation and validation process should be clearly summarized.
Table 1: Puromycin Kill Curve for HCT116 Cells
| Puromycin (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Recommendation |
|---|---|---|---|---|
| 0.0 | 100% | 100% | 100% | Negative Control |
| 0.5 | 80% | 50% | 20% | Incomplete Kill |
| 1.0 | 40% | 10% | 0% | Use for Selection |
| 2.0 | 10% | 0% | 0% | Effective |
| 4.0 | 0% | 0% | 0% | Potentially too harsh |
Table 2: Validation Summary of GSPT1-GFP Clones
| Clone ID | Relative GSPT1 mRNA (Fold Change vs. WT) | GSPT1-GFP Protein Level (Relative to Loading Control) | GFP-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
|---|---|---|---|---|
| WT | 1.0 | Not Detected | <0.1% | 150 |
| Clone A3 | 15.2 | 1.85 | 99.2% | 25,400 |
| Clone B7 | 12.8 | 1.62 | 98.8% | 21,900 |
| Clone D5 | 18.9 | 2.10 | 99.5% | 31,200 |
| Pool | 14.5 | 1.75 | 85.1% | 15,000 - 40,000 (broad) |
Conclusion Based on the validation data, clones A3, B7, and D5 show high and homogenous expression of the GSPT1-GFP target. These clones are suitable for use in high-throughput screening of GSPT1 degrader compounds and for detailed mechanistic studies. Once validated, it is crucial to cryopreserve and bank the selected clones to ensure a consistent cell source for future experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. addgene.org [addgene.org]
- 5. benchchem.com [benchchem.com]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of auxin inducible degron (AID) knock-in cell lines for targeted protein degradation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. genemedi.net [genemedi.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Limiting Dilution & Clonal Expansion [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. takara.co.kr [takara.co.kr]
- 15. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
Application Note: Efficacy of GSPT1 Degrader-4 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of GSPT1 (G1 to S phase transition 1) degraders, using "GSPT1 degrader-4" as a representative agent. It covers the biological rationale, experimental design, procedural details, and data analysis for xenograft-based preclinical studies.
Introduction to GSPT1 and Targeted Degradation
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein that regulates cell growth and division.[1] It functions as a translation termination factor, essential for protein synthesis.[1] Dysregulation and overexpression of GSPT1 have been implicated in the progression of various cancers, particularly those driven by oncogenes like MYC, making it a compelling therapeutic target.[1][2]
Targeted protein degradation has emerged as a powerful therapeutic strategy for addressing proteins previously considered "undruggable."[3] GSPT1 degraders are typically molecular glues that induce proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[1][4] This approach offers a novel mechanism to eliminate the target protein rather than merely inhibiting its function.[5] Evaluating the efficacy of these degraders in preclinical in vivo models is a critical step in their development.
GSPT1 Signaling in Cancer
GSPT1 plays a multifaceted role in cancer biology. In cancer cells, upregulated GSPT1 can contribute to "translational addiction" by enhancing the synthesis of oncoproteins like MYC.[2] It also influences the G1-S phase transition of the cell cycle.[2][6] The degradation of GSPT1 disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high rates of protein synthesis.[1][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. Protein Degraders Redefine ADME And Drug Disposition Dynamics [drugdiscoveryonline.com]
- 6. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of GSPT1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition protein 1 (GSPT1) has emerged as a compelling therapeutic target in oncology, particularly for MYC-driven cancers and acute myeloid leukemia (AML).[1][2] GSPT1 is a translation termination factor, and its degradation via molecular glue degraders represents a novel therapeutic strategy.[1][3] These degraders function by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4][5]
This document provides detailed application notes and protocols for the in vivo delivery and evaluation of GSPT1 degraders in animal models, using a representative orally bioavailable compound, herein referred to as "GSPT1 Degrader-4," based on publicly available data for compounds like SJ6986 and other potent GSPT1 molecular glues.
GSPT1 Degradation Pathway
Molecular glue degraders like this compound hijack the cell's natural protein disposal system. The degrader molecule fits into a pocket on the CRBN protein, altering its surface to create a new binding site for GSPT1. This induced proximity allows the CRL4^CRBN^ E3 ligase complex to tag GSPT1 with ubiquitin molecules, marking it for destruction by the proteasome.
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Data Summary for Representative this compound
The following tables summarize quantitative data for representative, potent, and orally bioavailable GSPT1 degraders from preclinical animal models.
Table 1: Pharmacokinetic Profile in CD-1 Mice Data based on compound SJ6986.[6]
| Parameter | IV Administration (3 mg/kg) | PO Administration (10 mg/kg) |
| Vehicle | 5% NMP, 5% Solutol HS-15, 90% Saline | 5% NMP, 5% Solutol HS-15, 90% Saline |
| Cmax (µM) | 2.0 | 4.8 |
| AUC (µM*h) | 2.5 | 19 |
| t1/2 (h) | 1.1 | 4.3 |
| Oral Bioavailability (F%) | N/A | 84% |
| Plasma Protein Binding | 99.3% | 99.3% |
Table 2: In Vivo Pharmacodynamics and Efficacy Data based on compound SJ6986 in NSG mice.[7]
| Parameter | 1 mg/kg (PO) | 3 mg/kg (PO) |
| Administration | Single Dose, Oral Gavage | Single Dose, Oral Gavage |
| Peak Plasma Conc. (Cmax) | > 1 µM (at 2h) | > 1 µM (at 2h) |
| Plasma Conc. at 24h | > 1 µM | > 1 µM |
| GSPT1 Degradation | Potent, dose-dependent | Potent, dose-dependent |
Table 3: In Vitro Potency and Selectivity Data based on compound SJ6986 (Compound 6).[8]
| Cell Line | Parameter | Value | Time Point |
| MV4-11 (AML) | GSPT1 DC₅₀ | 9.7 nM | 4 hours |
| GSPT1 DC₅₀ | 2.1 nM | 24 hours | |
| IKZF1 Degradation | Not significant | 4 hours | |
| MHH-CALL-4 (ALL) | GSPT1 DC₅₀ | 20 nM | 4 hours |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a vehicle suitable for both intravenous (IV) and oral (PO) administration in mice.
Materials:
-
This compound (e.g., SJ6986)
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol HS-15 (Kolliphor HS 15)
-
Normal Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, combine 5% (v/v) NMP and 5% (v/v) Solutol HS-15.
-
Vortex thoroughly to mix.
-
Add 90% (v/v) normal saline to the mixture.
-
Vortex until a clear, homogenous solution is formed. This is the final vehicle.
-
-
Formulate the Dosing Solution:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 µL/g dosing volume, you need 1 mg/mL).
-
Add a small amount of the vehicle to the powder and vortex to create a slurry.
-
Gradually add the remaining vehicle to reach the final desired volume.
-
Vortex and/or sonicate briefly until the compound is fully dissolved. The final solution should be clear.
-
Prepare fresh on the day of dosing.
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound following oral administration.
Animal Model:
-
CD-1 or NSG mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Fasting: Fast mice overnight (approx. 12-16 hours) before dosing, with water available ad libitum.
-
Dosing:
-
Blood Collection:
-
Collect blood samples (approx. 50-100 µL) into K₂EDTA-coated tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use sparse sampling (e.g., 3-4 mice per time point) to minimize stress and blood loss per animal.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use the resulting concentration-time data to calculate PK parameters (Cmax, t1/2, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Protocol 3: In Vivo Pharmacodynamic (PD) and Efficacy Study in a Xenograft Model
This protocol details how to assess the in vivo target engagement (GSPT1 degradation) and anti-tumor efficacy of this compound.
Animal Model:
-
Immunocompromised mice (e.g., NSG or Nude) bearing human cancer cell line xenografts (e.g., MV4-11 for AML, or a relevant NSCLC model).[2][9]
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10⁶ MV4-11 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at 1 mg/kg, 3 mg/kg, etc.).
-
-
Treatment:
-
Administer the formulated compound or vehicle daily (QD) via oral gavage for the duration of the study (e.g., 21-28 days).
-
Monitor animal body weight and overall health at least twice weekly as indicators of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors. Weigh the final tumors.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Pharmacodynamic (PD) Assessment:
-
For PD analysis, a separate cohort of tumor-bearing mice can be used.
-
Administer a single dose of the this compound or vehicle.
-
At a predetermined time point (e.g., 4, 8, or 24 hours post-dose), euthanize the animals and harvest tumors and/or other relevant tissues.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Prepare protein lysates from the frozen tissues and perform Western blot analysis to quantify the levels of GSPT1 protein relative to a loading control (e.g., GAPDH or Vinculin).
-
Experimental Workflow Visualization
Caption: Workflow for in vivo evaluation of a GSPT1 degrader.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSPT1 degraders: research progress, development strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Quantitative Proteomics for Off-Target Identification of GSPT1 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with molecular glue degraders offering the ability to eliminate previously "undruggable" proteins. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has been identified as a promising therapeutic target in oncology, particularly in cancers driven by MYC.[1][2] GSPT1 degraders, a class of molecular glues, function by inducing an interaction between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4]
While highly promising, a critical aspect of the preclinical evaluation of any new degrader, such as GSPT1 Degrader-4, is the comprehensive assessment of its selectivity. Unintended degradation of other proteins, known as off-target effects, can lead to toxicity and a narrow therapeutic window.[5] Quantitative mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following treatment with a degrader.[2][3] This application note provides a detailed protocol for utilizing Tandem Mass Tag (TMT) quantitative proteomics to identify the off-targets of this compound, using the highly selective clinical candidate CC-90009 as a case study for data presentation.
Principle of Off-Target Identification
The core principle of this methodology is to compare the relative abundance of thousands of proteins in cells treated with this compound against control-treated cells. A significant and dose-dependent decrease in the abundance of a protein other than GSPT1 indicates a potential off-target effect. TMT labeling allows for the multiplexing of up to 18 samples in a single mass spectrometry run, enabling robust statistical analysis and accurate quantification.[6]
Data Presentation: Off-Target Profile of a Selective GSPT1 Degrader
While specific data for "this compound" is not publicly available, we can summarize the expected results based on the well-characterized selective GSPT1 degrader, CC-90009.[7][8] In studies with Acute Myeloid Leukemia (AML) cells, CC-90009 demonstrated high selectivity for GSPT1 with minimal effects on the broader proteome.[7][8] This contrasts with less selective GSPT1 degraders like CC-885, which also degrades other proteins such as CK1α and IKZF1/3.[3][9]
Table 1: Representative Quantitative Proteomics Summary for a Selective GSPT1 Degrader (based on CC-90009 data)
| Protein Target | Function | Relative Abundance Change (Degrader vs. Vehicle) | Status | Reference |
| GSPT1 | Translation Termination Factor | Significant Decrease (>90%) | On-Target | [7][8] |
| GSPT2 | GSPT1 Homolog | Significant Decrease | On-Target Homolog | [9] |
| IKZF1 | Transcription Factor | No Significant Change | Potential Off-Target (Unaffected) | [8] |
| IKZF3 | Transcription Factor | No Significant Change | Potential Off-Target (Unaffected) | [3] |
| CK1α | Casein Kinase 1 Alpha 1 | No Significant Change | Potential Off-Target (Unaffected) | [8] |
| HBS1L | HBS1 Like Translational GTPase | No Significant Change | Potential Off-Target (Unaffected) | [8] |
| FIZ1 | FLT3-Interacting Zinc Finger Protein | Potential Decrease | Potential Off-Target | [3] |
Note: This table is a representative summary based on published data for the selective GSPT1 degrader CC-90009 and is intended to illustrate the expected format of results for this compound.
Visualizations
Caption: Mechanism of GSPT1 degradation induced by a molecular glue.
Caption: Experimental workflow for off-target proteomics analysis.
Experimental Protocols
This section provides a detailed methodology for a TMT-based quantitative proteomics experiment to assess the off-target profile of this compound.
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture a human cell line sensitive to GSPT1 degradation (e.g., MOLM-13 or KG-1 AML cells) in appropriate media to ~80% confluency.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and for different time points (e.g., 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).[10] Perform experiments in biological triplicate.
-
Cell Harvest: After treatment, wash cells twice with ice-cold PBS and pellet by centrifugation.
-
Lysis: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for subsequent steps.[10]
Protocol 2: Protein Digestion and TMT Labeling
-
Reduction and Alkylation: Take an equal amount of protein from each sample (e.g., 100 µg). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent re-formation.[10][11]
-
Protein Precipitation: Precipitate proteins using a methanol/chloroform method to clean the sample.[11]
-
Digestion: Resuspend the protein pellet and digest overnight at 37°C with sequencing-grade trypsin.[11]
-
TMT Labeling: Label the resulting peptide digests from each condition with a specific TMTpro isobaric tag according to the manufacturer's instructions.[10][11] For example, use TMTpro-126 for the vehicle control, TMTpro-127N for 0.1 µM Degrader-4, etc.
-
Quenching and Pooling: Quench the labeling reaction with hydroxylamine.[11] Combine all TMT-labeled samples into a single tube at a 1:1 ratio.
-
Sample Cleanup: Desalt the pooled sample using solid-phase extraction (SPE) to remove excess TMT reagent and other contaminants.[10]
Protocol 3: LC-MS/MS Analysis and Data Processing
-
Peptide Fractionation: To increase proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.[6]
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution Orbitrap mass spectrometer.
-
Data Acquisition: Set the instrument to perform data-dependent acquisition (DDA), selecting the most abundant precursor ions for fragmentation (HCD) and analysis of the TMT reporter ions in the MS3 scan.
-
Database Search: Process the raw mass spectrometry data using a software package like Proteome Discoverer or MaxQuant.[10]
-
Protein Identification and Quantification: Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins. Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions.[10]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly and consistently down-regulated upon treatment with this compound. A protein with a statistically significant fold-change (e.g., >2-fold) and a low p-value (e.g., <0.05) across replicates is considered a potential off-target.
Conclusion
A thorough and unbiased assessment of off-target protein degradation is a mandatory step in the preclinical evaluation of novel degraders like this compound. The quantitative proteomics workflow detailed here provides a robust and comprehensive method for identifying on-target and off-target effects, thereby building a crucial safety and specificity profile. By employing these techniques, researchers can gain a deep understanding of the cellular consequences of GSPT1 degradation, paving the way for the development of safe and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. sapient.bio [sapient.bio]
- 3. benchchem.com [benchchem.com]
- 4. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of GSPT1 for Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis and cell cycle progression.[1][2] Its essential role in cellular function and its identification as a neosubstrate for molecular glue degraders like CC-885 have made it a significant target in cancer research and drug development.[3][4] Creating a GSPT1 knockout (KO) cell line using CRISPR/Cas9 serves as a critical control in various experimental contexts, particularly in the study of targeted protein degradation (TPD).
A GSPT1 KO cell line is an invaluable tool for:
-
Validating the on-target effects of GSPT1-targeting degraders: By comparing the cellular phenotype of wild-type (WT) and GSPT1 KO cells upon treatment with a GSPT1 degrader, researchers can confirm that the observed effects are due to the degradation of GSPT1.
-
Investigating the downstream consequences of GSPT1 loss: A stable KO cell line allows for the study of the long-term cellular impact of GSPT1 absence, including effects on signaling pathways, cell proliferation, and apoptosis.[5]
-
Serving as a positive control for protein degradation machinery: In experiments involving targeted degradation of other proteins, a GSPT1 KO can be used to ensure the cellular machinery for protein degradation is functioning as expected when targeted by a known degrader.
This document provides detailed protocols for generating and validating a GSPT1 knockout cell line using CRISPR/Cas9 technology, along with relevant data and pathway diagrams.
Signaling Pathways Involving GSPT1
GSPT1 is implicated in several key cellular signaling pathways. Its primary function is in translation termination, but it also plays roles in cell cycle regulation and apoptosis.[6] Understanding these pathways is essential for interpreting the results of GSPT1 knockout experiments.
Caption: Key signaling pathways involving GSPT1.
Experimental Workflow for GSPT1 Knockout
The overall workflow for generating and validating a GSPT1 knockout cell line involves several key stages, from designing the guide RNAs to functional analysis of the resulting cell line.
Caption: Workflow for GSPT1 Knockout Cell Line Generation.
Detailed Experimental Protocols
Protocol 1: sgRNA Design and Vector Construction
-
sgRNA Design:
-
Utilize online design tools such as GenScript's gRNA database or Synthego's CRISPR Design Tool.[7][8]
-
Input the coding sequence of human GSPT1 (NCBI Gene ID: 2987).
-
Select at least two sgRNAs targeting an early exon to maximize the chance of a frameshift mutation leading to a non-functional protein.
-
Ensure the selected sgRNAs have high on-target scores and low off-target predictions.
-
-
Vector Selection:
-
Choose an all-in-one vector containing both Cas9 and the sgRNA expression cassette (e.g., lentiCRISPRv2). This vector also contains a selection marker, such as puromycin (B1679871) resistance.
-
-
Cloning:
-
Synthesize oligonucleotides corresponding to the selected sgRNA sequences.
-
Anneal the complementary oligonucleotides to form a duplex.
-
Digest the Cas9 vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).[9]
-
Ligate the annealed sgRNA duplex into the digested vector.
-
Transform the ligated plasmid into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture:
-
Transfection:
-
Seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the GSPT1-sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Include a control transfection with an empty vector.
-
Protocol 3: Selection and Clonal Isolation
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined by a kill curve.
-
Continue selection for 3-5 days, replacing the medium with fresh antibiotic-containing medium every 2 days, until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, detach the surviving cells and perform serial dilutions to seed single cells into a 96-well plate.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well.
-
Monitor the plates for colony formation from single cells.
-
-
Clonal Expansion:
-
Once colonies are visible, expand the clones by transferring them to progressively larger culture vessels (24-well, 12-well, 6-well plates, and finally T-25 flasks).
-
Create cryopreserved stocks of each expanded clone.
-
Protocol 4: Knockout Validation
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each clonal cell line and from the wild-type parental cell line.
-
Design primers to amplify the genomic region targeted by the sgRNA.
-
Perform PCR to amplify the target region.
-
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for insertions or deletions (indels) at the target site. A successful knockout will show a frameshift mutation.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the wild-type and potential GSPT1 KO clonal cell lines.[10]
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against GSPT1.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or Vinculin) as a loading control.
-
Incubate with a suitable secondary antibody and visualize the bands. A successful knockout will show a complete absence of the GSPT1 protein band.[10]
-
Protocol 5: Phenotypic Analysis
-
Cell Viability Assay (MTT Assay):
-
Seed wild-type and GSPT1 KO cells in a 96-well plate at a density of 5,000 cells/well.[11]
-
Culture the cells for 24, 48, and 72 hours.
-
At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Compare the proliferation rates of the WT and GSPT1 KO cells. Depletion of GSPT1 has been shown to suppress cell proliferation.[5]
-
Data Presentation
Table 1: Example sgRNA Sequences for GSPT1 Knockout
| Target Exon | sgRNA Sequence (5' to 3') | PAM | On-Target Score | Off-Target Score |
| Exon 2 | GAGGAAGTTGGTCACCAAGG | CGG | 92 | 85 |
| Exon 3 | GTGCTGGACCGCAAGAAGAT | CGG | 88 | 81 |
Note: These are example sequences and should be validated using the latest design tools.
Table 2: Quantitative Western Blot Data for GSPT1 Knockout Validation
| Cell Line | GSPT1 Band Intensity (normalized to loading control) | % GSPT1 Expression (relative to WT) |
| Wild-Type (WT) | 1.00 | 100% |
| GSPT1 KO Clone #1 | 0.05 | 5% |
| GSPT1 KO Clone #2 | 0.02 | 2% |
Data is hypothetical and for illustrative purposes.
Table 3: Cell Viability (MTT Assay) of WT vs. GSPT1 KO Cells
| Cell Line | 24h (Absorbance) | 48h (Absorbance) | 72h (Absorbance) |
| Wild-Type (WT) | 0.52 | 1.15 | 2.34 |
| GSPT1 KO Clone #1 | 0.48 | 0.85 | 1.45 |
Data is hypothetical and for illustrative purposes, demonstrating reduced proliferation in KO cells.
Conclusion
The CRISPR/Cas9-mediated knockout of GSPT1 provides a robust and reliable control for a variety of molecular and cellular biology experiments. The protocols outlined in this document offer a comprehensive guide for the generation and validation of GSPT1 KO cell lines. By carefully following these procedures, researchers can create a valuable tool for investigating GSPT1 function and for validating the mechanism of action of novel therapeutics targeting this essential protein.
References
- 1. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders. | Read by QxMD [read.qxmd.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Imaging Solutions for Targeted Protein Degradation [worldwide.promega.com]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting GSPT1 degrader-4 off-target effects
Welcome to the technical support center for GSPT1 degrader-4. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues and answer frequently asked questions related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, which in turn recruits GSPT1 as a neosubstrate.[1] This leads to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1] The depletion of GSPT1 disrupts protein synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.
Q2: I am observing degradation of proteins other than GSPT1. What could be the cause?
A2: Off-target degradation is a known challenge with some molecular glue degraders that utilize CRBN. This can occur for a few reasons:
-
Degradation of Zinc-Finger (ZF) Proteins: The pomalidomide-based scaffold, often used in CRBN-recruiting degraders, can independently induce the degradation of other zinc-finger proteins.[2][3]
-
Warhead Promiscuity: The ligand targeting GSPT1 may have some affinity for other proteins with similar binding pockets.
-
High Compound Concentration: Using this compound at excessively high concentrations can lead to non-specific protein degradation due to cytotoxicity or the "hook effect," where unproductive binary complexes are formed.[4]
Q3: How can I confirm that the observed cell death is due to GSPT1 degradation?
A3: To confirm that the observed phenotype is a direct result of GSPT1 degradation, you can perform the following control experiments:
-
Use a Negative Control: Synthesize or obtain an inactive epimer of this compound that does not bind to CRBN. This control should not induce GSPT1 degradation or the associated phenotype.
-
CRISPR/Cas9 Knockout: Compare the effects of this compound in wild-type cells versus cells where CRBN has been knocked out. The degrader's effects should be diminished or absent in CRBN knockout cells.[5]
-
Rescue Experiment: Overexpress a degrader-resistant mutant of GSPT1 in your cells. If the phenotype is on-target, the overexpression of the resistant mutant should rescue the cells from the effects of the degrader.
Q4: My Western blot results for GSPT1 degradation are inconsistent. What are some common causes?
A4: Inconsistent Western blot results can be due to several factors:
-
Protein Degradation During Sample Preparation: Ensure that samples are prepared quickly on ice and that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation.[6]
-
Improper Sample Handling: For some proteins, boiling the sample can cause aggregation. You may need to optimize your sample preparation protocol.
-
Antibody Quality: The specificity and sensitivity of your primary antibody are crucial. Validate your antibody using positive and negative controls.
-
Loading and Transfer Issues: Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Confirm efficient protein transfer to the membrane using a stain like Ponceau S.[7]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and molecular glues where at high concentrations, the formation of unproductive binary complexes (e.g., degrader-GSPT1 or degrader-CRBN) dominates over the productive ternary complex (GSPT1-degrader-CRBN).[4] This leads to a decrease in degradation efficiency at high concentrations. To avoid this, it is essential to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.[8]
Troubleshooting Guides
Problem: Unexpected Off-Target Protein Degradation
Possible Cause 1: Inherent promiscuity of the CRBN ligand.
-
Troubleshooting Step: Perform a global proteomics experiment (e.g., LC-MS/MS) to identify all proteins that are downregulated upon treatment with this compound.[9] Compare this to a vehicle control and a negative control degrader.
-
Solution: If known CRBN neosubstrates (e.g., IKZF1, IKZF3, ZFP91) are degraded, this suggests an off-target effect mediated by the CRBN-binding moiety.[10][11] Consider redesigning the degrader with a modified CRBN binder that has a higher selectivity for GSPT1.
Possible Cause 2: High concentration of this compound leading to cytotoxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., CellTiter-Glo®) in parallel with your degradation experiments to determine the cytotoxic concentration of this compound.[4]
-
Solution: Lower the concentration of the degrader to a range that effectively degrades GSPT1 without causing significant cell death.
Problem: No or Weak GSPT1 Degradation
Possible Cause 1: Poor cell permeability of this compound.
-
Troubleshooting Step: Assess the physicochemical properties of your degrader. If possible, perform a cell permeability assay.
-
Solution: If permeability is low, consider chemical modifications to the degrader to improve its ability to cross the cell membrane.
Possible Cause 2: Low expression of CRBN in the cell line.
-
Troubleshooting Step: Check the expression level of CRBN in your chosen cell line by Western blot or qPCR.
-
Solution: If CRBN expression is low, choose a different cell line with higher endogenous CRBN levels.
Possible Cause 3: Inefficient ternary complex formation.
-
Troubleshooting Step: Perform a co-immunoprecipitation (co-IP) experiment to confirm the interaction between GSPT1, this compound, and CRBN.
-
Solution: If the ternary complex does not form efficiently, a redesign of the degrader molecule may be necessary to optimize the binding interfaces.
Data Presentation
Table 1: Representative Degradation and Cytotoxicity Parameters for GSPT1 Degraders
| Parameter | Representative Value | Cell Line | Treatment Time | Assay | Reference |
| DC50 | < 30 nM | MV4-11 | 24 hours | Western Blot | [12] |
| Dmax | > 90% | MV4-11 | 24 hours | Western Blot | [12] |
| IC50 | 50 nM | MV4-11 | 72 hours | CellTiter-Glo® | [12] |
Note: These values are illustrative and should be experimentally determined for this compound and your specific experimental conditions.
Table 2: Potential Off-Targets of CRBN-Based Degraders
| Off-Target Protein | Protein Family | Function | Reference |
| IKZF1 (Ikaros) | Zinc-Finger Transcription Factor | Lymphocyte development | [11] |
| IKZF3 (Aiolos) | Zinc-Finger Transcription Factor | B-cell and plasma cell development | [11] |
| ZFP91 | Zinc-Finger Protein | E3 ubiquitin ligase | [11] |
| SALL4 | Zinc-Finger Transcription Factor | Embryonic development | [10] |
| Casein Kinase 1A (CK1α) | Serine/Threonine Kinase | Wnt signaling, circadian rhythm | [5] |
Experimental Protocols
Global Proteomics for Off-Target Identification (LC-MS/MS)
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture your chosen human cell line to approximately 70-80% confluency.
-
Treat cells with this compound at its optimal degradation concentration (e.g., 1x DC50) and a higher concentration (e.g., 10x DC50) to assess for concentration-dependent off-targets.
-
Include a vehicle control (e.g., DMSO) and a negative control degrader.
-
Incubate for a predetermined time (e.g., 8-24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples.[4]
-
Western Blot for GSPT1 Degradation
This protocol is for confirming the degradation of GSPT1 or validating potential off-targets.
-
Cell Treatment and Lysis:
-
SDS-PAGE and Transfer:
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GSPT1 (or the off-target of interest) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
Quantify band intensities and normalize the target protein signal to the loading control.[13]
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Measurement:
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Downstream signaling consequences of GSPT1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2bscientific.com [2bscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ch.promega.com [ch.promega.com]
Technical Support Center: Optimizing GSPT1 Degrader-4 Dosage and Treatment Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and treatment time of GSPT1 Degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader. It works by inducing a new interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, G1 to S phase transition 1 (GSPT1). This leads to the formation of a ternary complex (CRBN-GSPT1 Degrader-4-GSPT1), resulting in the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome.[1]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: For initial dose-response experiments, a wide concentration range is recommended. Based on published data for other potent GSPT1 degraders, a starting range from 0.1 nM to 10 µM is advisable.[2][3] This range should be sufficient to determine the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration for cell viability (IC50).
Q3: How long should I treat my cells with this compound to observe GSPT1 degradation?
A3: GSPT1 degradation is a rapid process. Significant degradation of GSPT1 can often be observed as early as 2 to 4 hours after treatment, with maximal degradation typically seen within 24 hours.[2][3] For initial experiments, we recommend a time-course experiment with time points such as 2, 4, 8, and 24 hours to determine the optimal treatment duration for your specific cell line and experimental goals.
Q4: What are the expected downstream effects of GSPT1 degradation?
A4: Degradation of GSPT1, a translation termination factor, leads to impaired protein synthesis. This disruption triggers the Integrated Stress Response (ISR), which can lead to TP53-independent apoptosis in cancer cells.[1][4]
Q5: How can I confirm that the observed cell death is due to the degradation of GSPT1?
A5: To confirm that the cytotoxic effects are on-target, you can perform a rescue experiment. This can be done by overexpressing a degradation-resistant mutant of GSPT1 (e.g., G575N) in your cells.[5] If the expression of this mutant rescues the cells from the cytotoxic effects of this compound, it confirms that the observed phenotype is due to GSPT1 degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No GSPT1 degradation observed after treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment time. 3. Low expression of Cereblon (CRBN) in the cell line. 4. Proteasome inhibition. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 2. Extend the treatment time up to 48 hours. 3. Verify CRBN expression levels in your cell line by Western blot or qPCR. 4. Ensure that you are not co-treating with a proteasome inhibitor, unless it is for a specific control experiment. |
| High variability in cell viability assay results. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Compound precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for treatment; fill them with sterile PBS or media instead. 3. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions. |
| GSPT1 degradation is observed, but there is no effect on cell viability. | 1. The cell line may be resistant to GSPT1 degradation-induced apoptosis. 2. Insufficient GSPT1 degradation to trigger a cytotoxic response. 3. The cell viability assay is not sensitive enough. | 1. Consider using a different cell line known to be sensitive to GSPT1 degraders (e.g., AML cell lines like MV4-11). 2. Try to achieve a higher level of GSPT1 degradation by increasing the concentration or treatment time. 3. Use a more sensitive cell viability assay, such as a real-time glow assay, or measure apoptosis directly (e.g., caspase-3/7 activity). |
| Inconsistent Western blot results. | 1. Poor antibody quality. 2. Uneven protein loading. 3. Inefficient protein transfer. | 1. Validate your GSPT1 antibody using positive and negative controls. 2. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Use a loading control (e.g., GAPDH, β-actin) to verify even loading. 3. Optimize your transfer conditions (time, voltage) and use a protein ladder to verify efficient transfer across the molecular weight range. |
Quantitative Data Summary
The following table summarizes the potency of several known GSPT1 degraders in various cancer cell lines. This data can serve as a reference for the expected efficacy of this compound.
| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| CC-885 | AML cell lines | Cell Proliferation | - | - | ~10-1000 | [1] |
| CC-90009 | U937 | GSPT1 Degradation | Potent | >82% in 24h | - | [1] |
| AML cell lines | Cell Proliferation | - | - | 3 - 75 | [1] | |
| MRT-2359 | BT-747 | Cell Proliferation | - | - | 5 - 50 | [1] |
| Compound 6 (SJ6986) | MV4-11 | GSPT1 Degradation (4h) | 9.7 | ~90% | - | [2] |
| MV4-11 | GSPT1 Degradation (24h) | 2.1 | >90% | - | [2] | |
| Compound 7 (SJ7023) | MV4-11 | GSPT1 Degradation (4h) | >10,000 | ~60% | - | [2] |
| MV4-11 | GSPT1 Degradation (24h) | 10 | ~90% | - | [2] | |
| BTX-1188 | MV-4-11 | GSPT1 Degradation (6h) | <3 | >90% | - | [3] |
| Myc-driven lines | Cell Proliferation | - | - | 0.5 - 10 | [3] |
Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximal degradation observed. Data is aggregated from multiple sources and specific experimental conditions may vary.
Experimental Protocols
Dose-Response Experiment to Determine Optimal Dosage
Objective: To determine the DC50 and IC50 of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Multi-well plates (96-well for viability, 6-well for Western blot)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-GSPT1, anti-CRBN, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
For viability assay: Seed cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
For Western blot: Seed cells in a 6-well plate at a higher density to ensure sufficient protein yield.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete medium (e.g., 10 µM to 0.05 nM).
-
Include a DMSO-only well as a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the results to determine the IC50.
-
-
Western Blot Analysis:
-
Wash the cells in the 6-well plate with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the DC50.
-
Time-Course Experiment to Determine Optimal Treatment Time
Objective: To determine the optimal treatment duration for maximal GSPT1 degradation.
Materials:
-
Same as for the dose-response experiment.
Procedure:
-
Cell Seeding:
-
Seed cells in multiple 6-well plates to have a separate plate for each time point.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a fixed concentration of this compound (e.g., 5x the determined DC50).
-
Include a DMSO control for each time point.
-
-
Time-Course Harvest:
-
Harvest the cells at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Prepare cell lysates for each time point.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in the dose-response protocol to assess GSPT1 protein levels at each time point.
-
Plot the GSPT1 protein levels over time to determine the optimal treatment duration for maximal degradation.
-
Visualizations
Caption: GSPT1 Degradation Signaling Pathway.
Caption: Experimental Workflow for Optimization.
Caption: Troubleshooting Logical Relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
GSPT1 degrader-4 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of GSPT1 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent GSPT1 molecular glue.[1][2][3] It functions by inducing the degradation of the G1 to S phase transition 1 (GSPT1) protein.[3] This molecule has a DC50 (half-maximal degradation concentration) of 25.4 nM and an IC50 (half-maximal inhibitory concentration) of 39 nM for the proliferation of CAL51 cells.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years[4] | Store in a tightly sealed vial, protected from light and moisture. |
| DMSO Stock Solution | 4°C | Up to 2 weeks[4] | For short-term storage. |
| DMSO Stock Solution | -80°C | Up to 6 months[4] | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Important Handling Instructions:
-
When preparing solutions, it is best to use them on the same day.[4]
-
Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[4]
Q3: I am observing inconsistent or lower than expected activity with this compound in my cellular assays. What could be the cause?
Inconsistent activity can stem from several factors related to the compound's stability and handling. Here are some potential causes and troubleshooting steps:
-
Compound Degradation: Ensure that the compound has been stored according to the recommended conditions (see Q2). If using an older stock solution, prepare a fresh one from the solid powder.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots.
-
Incorrect Concentration: Verify the concentration of your stock solution and ensure that pipettes used for dilution are properly calibrated.
-
Cellular Factors: Confirm that your cell line expresses GSPT1 and the components of the E3 ubiquitin ligase machinery that GSPT1 degraders rely on. Ensure your cells are healthy and within a consistent passage number.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound or I am observing precipitation in my experiments.
Troubleshooting Steps:
-
Initial Dissolution:
-
For initial stock solutions, use anhydrous DMSO.
-
To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex it.
-
-
Working with Aqueous Solutions:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Serial Dilutions: When diluting from a high-concentration DMSO stock, perform serial dilutions in your final aqueous buffer or media. Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Test Formulations: If precipitation persists, you may need to screen different formulation strategies, such as using co-solvents (e.g., ethanol, PEG400) or surfactants (e.g., Tween 80), although the impact of these on your specific assay should be validated.
-
Stability Issues
Problem: I suspect my this compound is degrading during my experiment, leading to unreliable results.
Background: Small molecules like this compound can be susceptible to degradation, particularly in aqueous solutions over time. Potential degradation pathways for similar molecules include hydrolysis and oxidation.
Troubleshooting Steps:
-
Solution Preparation:
-
Always prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
Avoid storing the degrader in aqueous buffers for extended periods.
-
-
Experimental Conditions:
-
Be mindful of the pH of your buffers, as extreme pH values can accelerate degradation.
-
If your experiment requires long incubation times, consider the stability of the compound under those conditions. A preliminary experiment to assess the compound's stability in your specific cell culture medium over the experimental duration can be beneficial.
-
-
Quality Control:
-
If you continue to suspect degradation, you can assess the purity of your compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Equilibrium Method)
This protocol provides a general method to determine the equilibrium solubility of this compound in a buffer of your choice (e.g., PBS, pH 7.4).
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
0.45 µm syringe filter
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method.
Protocol 2: Assessment of Stock Solution Stability
This protocol allows for a basic assessment of the stability of your this compound DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution
-
HPLC or LC-MS system
Procedure:
-
Immediately after preparing a fresh DMSO stock solution, take an aliquot and analyze it by HPLC or LC-MS to obtain an initial purity profile (Time 0).
-
Store the remaining stock solution under your desired conditions (e.g., 4°C or -20°C).
-
At various time points (e.g., 1 week, 2 weeks, 1 month), take another aliquot of the stock solution and re-analyze it by HPLC or LC-MS.
-
Compare the chromatograms from the different time points to the initial profile. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Visualizations
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Overcoming Resistance to GSPT1 Degrader Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSPT1 degraders. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to GSPT1 degraders?
A1: Resistance to GSPT1 degraders primarily arises from genetic mutations that disrupt the formation of the ternary complex (GSPT1-degrader-CRBN) or alterations in the ubiquitin-proteasome system. Key mechanisms include:
-
Mutations in GSPT1: Specific point mutations within the β-hairpin structural degron of GSPT1 can prevent the binding of the molecular glue, thereby inhibiting ubiquitination and subsequent degradation. The most well-characterized mutation is G575N, which has been shown to confer complete resistance to degraders like CC-90009.[1][2]
-
Alterations in the E3 Ubiquitin Ligase Machinery: Since many GSPT1 degraders utilize the Cereblon (CRBN) E3 ubiquitin ligase, mutations or downregulation of CRBN can prevent the formation of the GSPT1-degrader-CRBN ternary complex, leading to resistance.[1] Loss of other components of the ubiquitin-proteasome system can also impair degrader efficacy.
-
Decreased Translation Initiation: Cells with lower overall rates of protein translation may be less dependent on GSPT1 function and therefore less sensitive to its degradation.[1][3]
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that bypass their dependency on GSPT1.[1] One key pathway activated upon GSPT1 degradation is the Integrated Stress Response (ISR).[4][5]
Q2: How can I confirm that my GSPT1 degrader is working on-target?
A2: Confirming on-target activity is crucial. Here are several experimental approaches:
-
Rescue Experiments: Expressing a known resistant mutant of GSPT1, such as GSPT1-G575N, in your target cells should negate the effects of the degrader.[6] If the cells expressing the mutant survive and proliferate in the presence of the degrader while wild-type cells do not, it confirms the compound's activity is mediated through GSPT1 degradation.
-
Proteomics Analysis: A global quantitative proteomics approach can determine the selectivity of your degrader. By comparing the proteome of treated versus untreated cells, you can verify that GSPT1 is the primary protein being degraded and assess for off-target effects.[7][8]
-
CRBN Knockout Cells: Utilizing CRBN knockout cell lines can verify that the degradation of GSPT1 is dependent on this specific E3 ligase.[9] The degrader should have no effect in these cells.
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor, such as MG132, should block the degradation of GSPT1, confirming that the process is dependent on the proteasome.[4][8]
Q3: My cells are showing a resistant phenotype, but I have not identified any mutations in GSPT1 or CRBN. What are other potential causes?
A3: If sequencing does not reveal mutations in GSPT1 or CRBN, consider these possibilities:
-
Epigenetic Modifications: Changes in the expression of GSPT1, CRBN, or other essential components of the ubiquitin-proteasome system due to epigenetic silencing could contribute to resistance.
-
Activation of Bypass Pathways: The cancer cells may have activated compensatory signaling pathways that allow them to survive despite the loss of GSPT1. Investigating pathways like the mTOR pathway may provide insights.[10][11]
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of the GSPT1 degrader, leading to reduced efficacy.
-
Off-Target Effects: The degrader may have off-target effects that induce a general cellular stress response, leading to a shutdown of protein synthesis which can mimic specific degradation.[1]
Q4: What are some strategies to overcome resistance to GSPT1 degraders?
A4: Overcoming resistance may involve rational combination therapies or the development of next-generation degraders.
-
Combination Therapies:
-
mTOR Inhibitors: Combining GSPT1 degraders with mTOR inhibitors has been suggested as a strategy to overcome resistance in cancers like glioblastoma.[10]
-
Dual-Target Degraders: Novel agents that degrade both GSPT1 and other key cancer dependencies, such as IKZF1/3 or MYC, are in development.[12][13][14][15] These may prevent the emergence of resistance by targeting multiple oncogenic pathways simultaneously.
-
-
Next-Generation Degraders: Developing new GSPT1 degraders with different binding modes or that hijack alternative E3 ligases could be effective against resistance caused by mutations in GSPT1 or CRBN.
Troubleshooting Guides
Problem 1: Inconsistent or no GSPT1 degradation observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal degrader concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Significant degradation is often observed within 4 to 8 hours. |
| Cell line is inherently resistant | Sequence the GSPT1 and CRBN genes in your cell line to check for pre-existing resistance mutations. |
| Poor antibody quality | Validate your GSPT1 antibody using positive and negative controls (e.g., cells with known GSPT1 expression and knockout cells). |
| Issues with protein extraction or Western Blot protocol | Ensure complete cell lysis using a suitable lysis buffer supplemented with protease and phosphatase inhibitors. Optimize your Western Blot protocol for transfer efficiency and antibody incubation conditions. |
| Compound instability | Ensure the degrader is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment. |
Problem 2: High background or non-specific bands on Western Blot.
| Possible Cause | Troubleshooting Step |
| Antibody concentration is too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk). |
| Inadequate washing | Increase the number and duration of washes between antibody incubations to remove non-specific binding. |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer (TBST), to avoid contamination. |
Quantitative Data
Table 1: Antiproliferative Activity of GSPT1 Degraders in AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| CC-90009 | MOLM-13 | 8 | |
| CC-90009 | MV-4-11 | 5 | |
| CC-90009 | HL-60 | 3 | [16] |
| CC-90009 | KG-1 | 7 | |
| CC-885 | NB4 | 2 | |
| CC-885 | OCI-AML2 | 21 | |
| A2 (dual FLT3/GSPT1 degrader) | MV-4-11 | 1.67 | [13] |
| Gilteritinib (FLT3 inhibitor) | MV-4-11 | 6.52 | [13] |
Table 2: Effect of GSPT1-G575N Mutation on Degrader Activity
| Cell Line | Treatment | Effect | Reference |
| MV-4-11 | Overexpression of GSPT1-G575N mutant | Complete resistance to CC-90009-induced degradation and antiproliferative effects. | [6][16] |
| MV-4-11 | Overexpression of GSPT1-G575N mutant | G575N mutant was not degraded by compounds 6 (SJ6986) and 7 after 24h incubation. | [17] |
Experimental Protocols
1. Western Blotting for GSPT1 Degradation
This protocol is to quantify the reduction in GSPT1 protein levels following treatment with a GSPT1 degrader.[4]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-13) at an appropriate density.
-
Treat cells with various concentrations of the GSPT1 degrader or DMSO (vehicle control) for the desired time (e.g., 4, 8, 24 hours).
-
Include a negative control co-treated with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize GSPT1 levels to the loading control and express as a percentage relative to the DMSO-treated control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol demonstrates the physical interaction between GSPT1, CRBN, and the molecular glue degrader.
-
Cell Treatment and Lysis:
-
Treat cells with the GSPT1 degrader or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against either GSPT1 or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western Blot as described above.
-
Probe the membrane with antibodies against GSPT1, CRBN, and other components of the E3 ligase complex to confirm their co-precipitation.
-
Visualizations
Caption: Mechanism of Action of GSPT1 Molecular Glue Degraders.
Caption: GSPT1 Degradation Activates the Integrated Stress Response.
Caption: Troubleshooting Workflow for Lack of GSPT1 Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 10. A Dual-Target and Dual-Mechanism Design Strategy by Combining Inhibition and Degradation Together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Discovery of degrader for FLT3, GSPT1 and IKZF1/3 proteins merging PROTAC and molecular glue targeting FLT3-ITD mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 15. biorxiv.org [biorxiv.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1(G575N) mutation as a resistance mechanism to GSPT1 degraders
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the GSPT1(G575N) mutation as a resistance mechanism to GSPT1 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1 degraders?
A1: GSPT1 degraders are molecular glue degraders that function by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination of GSPT1, tagging it for subsequent degradation by the proteasome.[2] GSPT1, also known as eRF3a, is a crucial factor in the termination of protein translation.[1][3] Its degradation disrupts this fundamental cellular process, leading to downstream effects such as cell cycle arrest and apoptosis.[1]
Q2: What is the significance of the G575N mutation in GSPT1?
A2: The G575N mutation, a glycine-to-asparagine substitution at position 575 of the GSPT1 protein, is a clinically relevant resistance mechanism to GSPT1-targeting molecular glue degraders.[3][4] This mutation occurs within a critical β-hairpin structural degron of GSPT1, which is essential for its recognition by the degrader-CRBN complex.[5][6] The G575N mutation disrupts this interaction, preventing the ubiquitination and subsequent degradation of the GSPT1 protein, thereby rendering the cells resistant to the anti-proliferative effects of the degrader.[3][4][5]
Q3: What are the expected downstream effects of GSPT1 degradation?
A3: The degradation of GSPT1 impairs translation termination, which in turn activates the integrated stress response (ISR) pathway.[1][7] This activation can lead to TP53-independent cell death.[1][7] In cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML), GSPT1 degradation has been shown to inhibit proliferation and induce apoptosis.[1][8] Furthermore, GSPT1 is involved in regulating the GSK-3β/CyclinD1 pathway, which plays a role in cell cycle progression.[1][9][10]
Q4: My cells are showing resistance to a GSPT1 degrader. How can I determine if the G575N mutation is present?
A4: To determine if the G575N mutation is the cause of resistance, you can perform Sanger sequencing or next-generation sequencing (NGS) of the GSPT1 gene from your resistant cell population. Compare the sequence to the wild-type reference to identify the specific mutation.
Q5: Besides the G575N mutation, what are other potential mechanisms of resistance to GSPT1 degraders?
A5: While the G575N mutation is a key resistance mechanism, other factors can contribute to reduced sensitivity to GSPT1 degraders:
-
Mutations in the E3 Ligase Complex: Mutations in Cereblon (CRBN) or other components of the CRL4CRBN E3 ubiquitin ligase can prevent the formation of the ternary complex (GSPT1-degrader-CRBN), thereby inhibiting GSPT1 degradation.[5][7]
-
Decreased Translation Initiation: Cells with lower overall levels of protein translation may be less dependent on GSPT1 function and therefore less susceptible to the effects of its degradation.[5][7]
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that bypass their dependency on GSPT1.[5]
Troubleshooting Guides
Problem 1: Inconsistent or reduced GSPT1 degradation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure the GSPT1 degrader has been stored correctly at the recommended temperature, protected from light and moisture. Prepare fresh stock solutions from solid powder, as compounds in solution may degrade over time.[11] |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. Ensure pipettes are properly calibrated to avoid dilution errors.[11] |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of the degrader treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for GSPT1 degradation in your specific cell line. |
| Cell Line-Specific Differences | The efficiency of GSPT1 degradation can vary between different cell lines. Confirm the expression of CRBN and other necessary E3 ligase components in your cell line. |
| Presence of Resistance Mutations | If you are working with a cell line that has developed resistance, sequence the GSPT1 and CRBN genes to check for mutations like G575N. |
Problem 2: Unexpected or off-target cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| General Inhibition of Protein Synthesis | GSPT1 degradation can lead to a general reduction in protein synthesis, which may affect the levels of other short-lived proteins, mimicking off-target effects.[12] Use a rescue experiment by overexpressing a degradation-resistant mutant like GSPT1(G575N) to confirm that the observed cytotoxicity is due to on-target GSPT1 degradation.[4][12] |
| Off-Target Degradation | Some molecular glues can have off-target effects. Perform proteomic studies to identify other proteins that may be degraded by your compound. |
| Compound Toxicity | High concentrations of the degrader or the solvent (e.g., DMSO) may be toxic to the cells. Perform a dose-response curve to determine the optimal non-toxic concentration. Include a vehicle-only control in your experiments. |
Data Presentation
Table 1: Effect of GSPT1(G575N) Mutation on GSPT1 Degrader Activity
| Cell Line | GSPT1 Status | Treatment | IC₅₀ (nM) | Fold Resistance | Reference |
| MV4-11 | Wild-Type | Compound 6 | ~200 | - | [13] |
| MV4-11 | G575N Overexpression | Compound 6 | >10,000 | >50 | [13] |
| MV4-11 | Wild-Type | Compound 7 | ~200 | - | [13] |
| MV4-11 | G575N Overexpression | Compound 7 | >10,000 | >50 | [13] |
Table 2: GSPT1 Degradation Potency (DC₅₀) of Select Compounds
| Compound | Cell Line | Incubation Time | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 6 | MV4-11 | 4 hours | 9.7 | ~90 | [4] |
| Compound 7 | MV4-11 | 4 hours | - | 60 | [4] |
| Compound 7 | MV4-11 | 24 hours | 10 | 90 | [4] |
Experimental Protocols
1. Western Blotting to Assess GSPT1 Degradation
-
Objective: To qualitatively and semi-quantitatively measure the reduction of GSPT1 protein levels following treatment with a degrader.
-
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with the GSPT1 degrader at a range of concentrations (e.g., 0.1 nM to 10 µM) for various durations (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for GSPT1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control.
-
2. Lentiviral Overexpression of GSPT1(G575N) Mutant
-
Objective: To generate a cell line that is resistant to GSPT1 degraders for use in rescue experiments.[4]
-
Methodology:
-
Plasmid Construction: Clone the coding sequence of human GSPT1 with the G575N mutation into a lentiviral expression vector. A FLAG or other tag can be added for easier detection.
-
Lentivirus Production: Co-transfect the lentiviral expression plasmid with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells (e.g., MV4-11) with the collected lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.
-
Validation: Confirm the overexpression of the GSPT1(G575N) mutant by Western Blot using an anti-GSPT1 or anti-tag antibody.
-
Mandatory Visualizations
Caption: GSPT1 signaling pathway and resistance mechanism.
Caption: Experimental workflow to identify resistance mutations.
Caption: Logical relationship of G575N mutation to degrader resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 10. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
minimizing cytotoxicity of GSPT1 degrader-4 in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSPT1 degrader-4. Our goal is to help you minimize cytotoxicity in normal cells while maximizing on-target efficacy in your cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC) or a molecular glue. It functions by inducing the proximity of the G1 to S phase transition 1 (GSPT1) protein to an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1 disrupts protein translation termination, a process that cancer cells can be particularly dependent on, leading to cell cycle arrest and apoptosis.[1]
Q2: Why is GSPT1 a therapeutic target in cancer?
A2: GSPT1 plays a critical role in cell cycle progression and protein synthesis termination.[2][3] Many cancers exhibit upregulated protein translation and are thus more sensitive to the disruption of this process.[4][5] Degradation of GSPT1 has been shown to be effective in various cancer models, including those resistant to conventional therapies, by selectively inducing cell death in cancerous cells.[2][3]
Q3: Is this compound expected to be cytotoxic to normal cells?
A3: While GSPT1 is also essential for normal cell function, some studies have shown that GSPT1 degraders can exhibit a therapeutic window, with greater cytotoxicity observed in cancer cells compared to normal cells.[4][6] For instance, some GSPT1 degraders have shown relative sparing of normal hematopoietic stem cells and lymphocytes.[4][6] This selectivity may be due to the higher translational demands of cancer cells, making them more vulnerable to GSPT1 depletion.[4][5] However, off-target toxicities can occur and are a critical aspect to monitor and mitigate.
Q4: What are the potential off-target effects of this compound?
A4: Off-target effects of PROTACs like this compound can arise from several factors:
-
Warhead Promiscuity: The ligand that binds to GSPT1 may also have an affinity for other proteins.
-
E3 Ligase Ligand Activity: The portion of the degrader that recruits the E3 ligase may have its own biological activities.
-
Formation of Off-Target Ternary Complexes: The degrader might induce the degradation of proteins other than GSPT1.
-
Impact on Protein Synthesis: As GSPT1 degradation affects overall protein synthesis, it can lead to the unintended depletion of short-lived proteins.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on minimizing cytotoxicity in normal cells.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines. | 1. Concentration is too high: The dose-response curve for PROTACs can be complex (the "hook effect"), where higher concentrations can be less effective and more toxic. 2. Off-target protein degradation: The degrader may be affecting essential proteins other than GSPT1. | 1. Perform a dose-response titration: Test a wide range of concentrations (e.g., from low nanomolar to micromolar) to identify the optimal concentration that maximizes GSPT1 degradation in cancer cells while minimizing toxicity in normal cells. 2. Conduct a global proteomics analysis: Use mass spectrometry to identify any unintended protein degradation in normal cells treated with this compound. |
| Inconsistent results between experiments. | 1. Variable cell health: Differences in cell passage number, confluency, or overall health can affect sensitivity to the degrader. 2. Degrader instability: The compound may be unstable in your cell culture medium or under your storage conditions. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Verify compound stability: Check the stability of this compound in your experimental setup using techniques like LC-MS. Ensure proper storage according to the manufacturer's instructions. |
| No significant difference in cytotoxicity between normal and cancer cells. | 1. Similar GSPT1 dependence: The specific normal and cancer cell lines being tested may have a similar reliance on GSPT1 for survival. 2. Similar E3 ligase expression: The expression levels of the E3 ligase recruited by the degrader (e.g., CRBN) might be comparable between the cell types. | 1. Expand your cell line panel: Test a broader range of cancer and normal cell lines to identify models with a better therapeutic window. 2. Quantify E3 ligase levels: Use western blotting or qPCR to compare the expression of the relevant E3 ligase in your cell lines. |
Data Presentation
The following tables summarize cytotoxicity data for known GSPT1 degraders as a reference for what to expect with this compound.
Table 1: In Vitro Cytotoxicity (IC50/CC50) of GSPT1 Degraders
| Compound | Cell Line | Cell Type | IC50/CC50 (nM) | Reference |
| CC-885 | AML cell lines | Acute Myeloid Leukemia | 1 - 1000 | [8][9] |
| THLE-2 | Normal Human Liver Epithelial | >1000 | [8] | |
| Human PBMCs | Normal Peripheral Blood Mononuclear Cells | >1000 | [8] | |
| CC-90009 | AML cell lines | Acute Myeloid Leukemia | 3 - 75 | [10] |
| KG-1 | Acute Myeloid Leukemia | ~9 (Degradation EC50) | [11] | |
| SJPYT-195 | SNU-C4 3xFLAG-PXR KI | Colorectal Cancer | 440 ± 80 | [12] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are dependent on the specific assay conditions and cell lines used.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in both normal and cancer cell lines.
-
Materials:
-
Normal and cancer cell lines
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the degrader.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for GSPT1 Degradation
This protocol is to confirm the on-target effect of this compound.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GSPT1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
Quantify band intensities to determine the extent of GSPT1 degradation.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. SJPYT-195|安捷凯 [anjiechem.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 11. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 12. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
indirect protein degradation effects of GSPT1 inhibition
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the indirect protein degradation effects of GSPT1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GSPT1 inhibition and degradation?
A1: GSPT1 (G1 to S phase transition 1) is a translation termination factor essential for protein synthesis.[1][2] Its inhibition is typically achieved not by blocking its active site, but by inducing its degradation. This is accomplished using "molecular glue" degraders, such as CC-885 and CC-90009.[2] These small molecules bind to the Cereblon (CRBN) E3 ubiquitin ligase adapter protein, reprogramming it to recognize GSPT1 as a new substrate (a "neosubstrate").[2][3][4] This leads to the polyubiquitination of GSPT1, marking it for destruction by the 26S proteasome.[2][5]
Q2: What are the direct downstream consequences of GSPT1 degradation?
A2: The primary consequence of GSPT1 depletion is the disruption of its function in translation termination.[2][6] This leads to inefficient recognition of stop codons by the ribosome, causing ribosomes to stall or read through the stop codon, which produces aberrant proteins.[6] This disruption in protein synthesis homeostasis triggers the Integrated Stress Response (ISR), a key cellular stress pathway.[2][6][7] Activation of the ISR involves the upregulation of transcription factors like ATF4 and ATF3.[6]
Q3: My proteomics data shows downregulation of many short-lived proteins after GSPT1 degrader treatment. Are these all indirect targets?
A3: Yes, this is an expected indirect effect. GSPT1's role in translation termination means its degradation causes a general disruption of protein synthesis.[1][6] Consequently, any protein with a short half-life will appear to be downregulated simply because its natural degradation rate outpaces the now-impaired rate of its synthesis. Proteomic analyses have shown that the effects of GSPT1 degradation on the abundance of many proteins can be indistinguishable from the effects of a general translation inhibitor like cycloheximide.[8]
Q4: How can I confirm that the observed GSPT1 degradation is dependent on the ubiquitin-proteasome system?
A4: To verify that GSPT1 degradation is proteasome-mediated, you can perform a co-treatment experiment. Treat your cells with the GSPT1 degrader along with a proteasome inhibitor (e.g., carfilzomib (B1684676) or MG132).[3][9] If the degradation is proteasome-dependent, the proteasome inhibitor will prevent the degradation of GSPT1, and you will observe restored GSPT1 levels via immunoblotting compared to cells treated with the GSPT1 degrader alone.
Q5: Are there known off-target effects for GSPT1 degraders?
A5: The selectivity of GSPT1 degraders varies. First-in-class compounds like CC-885 are known to induce the degradation of other proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1A1 (CK1α).[3][10] However, newer, more selective degraders like CC-90009 show high selectivity for GSPT1 with minimal degradation of IKZF1/3.[3] It is crucial to characterize the selectivity profile of your specific compound, for instance, by using quantitative proteomics.[3][4]
Troubleshooting Guides
Issue 1: No GSPT1 degradation is observed after treatment with a molecular glue degrader.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity, purity, and concentration of the degrader. Test a fresh batch or a different lot number. |
| Incorrect Cell Line | Ensure the cell line expresses CRBN, as it is essential for the E3 ligase complex that the degraders hijack.[3] CRBN knockout cells can be used as a negative control. |
| Insufficient Treatment Time/Dose | Perform a time-course (e.g., 2, 4, 8, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for GSPT1 degradation in your specific cell line. |
| Technical Issue with Detection | Verify your detection method (e.g., Western blot). Ensure your GSPT1 antibody is specific and sensitive. Run positive (e.g., a sensitive cell line like MOLM-13) and negative controls.[6] |
Issue 2: High levels of cell death are observed, but GSPT1 degradation appears minimal.
| Possible Cause | Troubleshooting Step |
| Off-Target Cytotoxicity | The compound may have off-target effects independent of GSPT1 degradation. Test the compound in a CRBN-knockout cell line; CRBN-independent cytotoxicity points to off-target effects.[3][4] |
| High Cellular Sensitivity | Some cell lines, particularly those with high rates of protein synthesis or MYC-driven cancers, are exceptionally sensitive to even partial GSPT1 degradation.[2][7] Correlate the level of degradation with the IC50 value. |
| Indirect Effects | The observed cytotoxicity may be a result of downstream effects that are triggered by a subtle but critical reduction in GSPT1 levels. Assess markers of the Integrated Stress Response (e.g., ATF4 levels).[6] |
Quantitative Data on GSPT1 Degraders
The efficacy of GSPT1 degraders is measured by their ability to induce protein degradation (DC₅₀ and Dₘₐₓ) and inhibit cell proliferation (IC₅₀).[2]
| Compound | Cell Line | Assay | Result | Citation |
| CC-90009 | Kasumi-1 (AML) | Cytotoxicity (72h) | ED₅₀: 8.1 ± 2.1 nM | [11] |
| CC-90009 | MOLM-13 (AML) | Gene Expression | Upregulation of ATF3 | [6] |
| CC-885 | MOLM-13 (AML) | Gene Expression | Upregulation of ATF3 & ATF4 | [6] |
| [I] (Wigen) | NCI-N87 (Gastric) | Tumor Growth Inhibition (in vivo) | 93% at 30 mg/kg | [12] |
| C-10386 | Primary AML cells | Cytotoxicity (ex-vivo) | EC₅₀ in nanomolar range | [7] |
Note: DC₅₀ is the concentration for 50% maximal degradation; Dₘₐₓ is the maximum degradation percentage; IC₅₀/EC₅₀/ED₅₀ is the concentration for 50% inhibition of cell viability/proliferation.
Signaling Pathways and Experimental Workflows
Key Experimental Protocols
Protocol 1: Immunoblotting for GSPT1 Degradation
This protocol describes a standard Western blot procedure to quantify the degradation of GSPT1 protein in cultured cells following treatment.
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Cell Treatment: Seed cells (e.g., MOLM-13) at an appropriate density. The next day, treat with the GSPT1 degrader (e.g., CC-90009) at various concentrations and for various time points. Include a vehicle control (e.g., DMSO). For mechanism validation, include a co-treatment condition with a proteasome inhibitor (e.g., 1 µM carfilzomib for 4 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize GSPT1 band intensity to the loading control and compare treated samples to the vehicle control to determine the percentage of degradation.
Protocol 2: Cell Viability Assay
This protocol outlines how to measure the effect of GSPT1 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Prepare a serial dilution of the GSPT1 degrader. Add the compound to the appropriate wells. Include wells for vehicle control (e.g., DMSO) and a "no cells" background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells) from all other measurements.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Hijacking the ubiquitin-proteasome system to degrade LSD1 | EurekAlert! [eurekalert.org]
- 10. Potential of GSPT1 as a novel target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
Technical Support Center: CRBN-Dependent GSPT1 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the Cereblon (CRBN)-dependent degradation of the translation termination factor GSPT1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CRBN-dependent GSPT1 degradation?
A1: The degradation of GSPT1 is initiated by "molecular glue" degraders, which are small molecules that induce a new interaction between the E3 ubiquitin ligase substrate receptor CRBN and GSPT1.[1] This induced proximity leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ E3 ligase complex, marking it for subsequent degradation by the 26S proteasome.[1][2] This process is a form of targeted protein degradation.
Q2: What are some common molecular glue degraders that target GSPT1?
A2: Several molecular glue degraders that induce CRBN-dependent GSPT1 degradation have been identified. Notable examples include CC-885 and CC-90009.[1][3] These compounds have shown potent anti-tumor activity, particularly in acute myeloid leukemia (AML), by promoting the degradation of GSPT1.[2][4]
Q3: Why is confirming CRBN-dependency crucial for my experiments?
A3: Confirming CRBN-dependency is essential to ensure that the observed degradation of GSPT1 is a direct result of the molecular glue's mechanism of action and not due to off-target effects or general cytotoxicity.[5] This validation is a critical step in the development and characterization of novel GSPT1 degraders.
Troubleshooting Guides
Problem 1: I am not observing GSPT1 degradation after treating my cells with a molecular glue degrader.
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Possible Cause 1: Compound Instability.
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Troubleshooting Step: Molecular glue degraders can be susceptible to degradation, especially during long-term storage or due to repeated freeze-thaw cycles.[6] It is recommended to prepare fresh stock solutions from solid powder. To check for compound degradation, you can use analytical methods like HPLC or LC-MS.[6]
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting Step: Ensure that the pipettes used for dilutions are properly calibrated and that the stock solution concentration is accurate.[6] Perform a dose-response experiment to determine the optimal concentration for GSPT1 degradation in your specific cell line.
-
-
Possible Cause 3: Low CRBN Expression in the Cell Line.
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Troubleshooting Step: The expression level of CRBN is a critical determinant for the efficacy of GSPT1 degraders.[7] Verify CRBN expression levels in your cell line using western blotting or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN expression or overexpressing CRBN.[7]
-
Problem 2: My GSPT1 degradation is not consistent across experiments.
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Possible Cause 1: Inconsistent Cell Culture Conditions.
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Troubleshooting Step: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. Variations in cell health and confluency can impact experimental outcomes.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Troubleshooting Step: Prepare fresh lysis buffers with protease and phosphatase inhibitors for each experiment. Ensure thorough mixing of all reagents and consistent incubation times.
-
Problem 3: How do I differentiate between targeted GSPT1 degradation and a general shutdown of protein synthesis?
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Possible Cause: Off-target effects of the degrader leading to cytotoxicity.
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Troubleshooting Step: A block in general protein synthesis can mimic targeted degradation of short-lived proteins.[8] To distinguish between these, compare the effects of your GSPT1 degrader with a known protein synthesis inhibitor, such as cycloheximide.[8] Analyze the levels of other short-lived proteins (e.g., MYC, MCL1) to see if their degradation mirrors that of GSPT1.[8] True GSPT1 degraders should show a more selective effect on GSPT1.
-
Quantitative Data on GSPT1 Degraders
The following table summarizes the efficacy of various GSPT1 degraders in terms of their 50% degradation concentration (DC50) and their anti-proliferative 50% inhibitory concentration (IC50).
| Compound | Cell Line | GSPT1 DC50 (nM) | Antiproliferative IC50 (nM) | Reference |
| CC-90009 | Kasumi-1 | Not Specified | 8.1 (at 72h) | [9] |
| Compound 6 (SJ6986) | MV4-11 | 9.7 (at 4h) | ~10 | [1] |
| Compound 7 (SJ7023) | MV4-11 | >1000 (at 4h) | >1000 | [1] |
Experimental Protocols
Immunoblotting for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a molecular glue degrader.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-13, MM1.S) at an appropriate density.
-
Treat cells with varying concentrations of the GSPT1 degrader or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).
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Include a positive control (e.g., CC-885) and a negative control where cells are co-treated with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for GSPT1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).
-
CRBN Knockout/Knockdown Experiments
To definitively confirm CRBN dependency, perform the degradation experiment in cells where CRBN has been knocked out or knocked down.
-
Methodology:
-
Use CRISPR-Cas9 to generate a CRBN knockout cell line or siRNA to transiently knock down CRBN expression.
-
Culture both wild-type and CRBN-deficient cells under the same conditions.
-
Treat both cell lines with the GSPT1 degrader.
-
Assess GSPT1 protein levels via immunoblotting.
-
Expected Outcome: GSPT1 degradation will be observed in wild-type cells but will be significantly reduced or absent in CRBN-deficient cells.[10]
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay is used to demonstrate the degrader-dependent interaction between CRBN and GSPT1.
-
Methodology:
-
Treat cells with the GSPT1 degrader or DMSO.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against CRBN or GSPT1 conjugated to beads.
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Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by immunoblotting for the presence of both CRBN and GSPT1.
-
Expected Outcome: The interaction between CRBN and GSPT1 will be detected or significantly enhanced in the presence of the degrader.
-
Visualizations
Caption: CRBN-mediated degradation of GSPT1 by a molecular glue.
Caption: Experimental workflow to confirm CRBN-dependent GSPT1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
addressing the hook effect in GSPT1 degrader assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSPT1 degraders. The content is designed to address specific issues related to GSPT1 degrader assays, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is a GSPT1 degrader and how does it work?
A1: GSPT1 (G1 to S phase transition 1) degraders are a class of molecules, often Proteolysis Targeting Chimeras (PROTACs) or molecular glues, designed to selectively eliminate the GSPT1 protein.[1] They function by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the cell's proteasome.[1][2]
Q2: What is the "hook effect" in the context of GSPT1 degrader assays?
A2: The "hook effect" is a paradoxical phenomenon observed in dose-response experiments with GSPT1 degraders, where increasing the degrader concentration beyond an optimal point leads to a decrease in GSPT1 degradation.[3] This results in a characteristic bell-shaped dose-response curve, rather than a typical sigmoidal curve.
Q3: What causes the hook effect?
A3: The hook effect is caused by the formation of non-productive binary complexes at high degrader concentrations.[3] For degradation to occur, a productive ternary complex (GSPT1-degrader-E3 ligase) must form.[4] At excessive concentrations, the degrader can independently bind to either GSPT1 or the E3 ligase, forming GSPT1-degrader and degrader-E3 ligase binary complexes. These binary complexes are unable to facilitate ubiquitination and competitively inhibit the formation of the productive ternary complex.
Q4: What are the consequences of the hook effect for my experiments?
A4: The primary consequence of an unrecognized hook effect is the potential for misinterpretation of experimental data.[4] A potent GSPT1 degrader might be incorrectly classified as weak or inactive if tested at concentrations that fall on the downward slope of the bell-shaped curve.[4] This can lead to the inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]
Q5: How can I mitigate the hook effect?
A5: To mitigate the hook effect, it is crucial to test a wide and granular range of degrader concentrations to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation. If the hook effect is still prominent, redesigning the degrader, particularly the linker, to enhance positive cooperativity in ternary complex formation can help stabilize the productive complex.[5]
Troubleshooting Guide
Problem 1: The dose-response curve for my GSPT1 degrader is bell-shaped, showing decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a broader and more granular range of concentrations to clearly define the bell-shaped curve. This will help you accurately determine the optimal concentration for maximum degradation (Dmax).[5]
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the GSPT1-degrader-E3 ligase ternary complex at various concentrations. A decrease in the ternary complex signal at high degrader concentrations will confirm the hook effect mechanism.[5]
-
Problem 2: I am not observing any degradation of GSPT1 at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested concentration range, low cell permeability, or an inactive compound.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing the optimal degradation window.[5][6]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both GSPT1 and the relevant E3 ligase (e.g., CRBN) at sufficient levels using Western Blot or qPCR.[5]
-
Assess Ternary Complex Formation: Use a suitable assay (e.g., Co-IP, NanoBRET) to determine if the degrader is capable of forming the ternary complex.[7]
-
Check for Proteasome Activity: Include a proteasome inhibitor (e.g., MG132) as a control. If degradation is proteasome-dependent, you should see a rescue of GSPT1 levels in the presence of the inhibitor.[2][8]
-
Evaluate Compound Integrity: Ensure the GSPT1 degrader has been stored correctly and prepare fresh stock solutions to rule out compound degradation.[9]
-
Data Presentation
Table 1: Representative Cellular Degradation Data Illustrating the Hook Effect for a GSPT1 Degrader
| Degrader Concentration (nM) | GSPT1 Degradation (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 30 |
Note: This is representative data. Actual values will vary depending on the specific GSPT1 degrader, cell line, and experimental conditions.
Table 2: Key Parameters for Characterizing GSPT1 Degrader Activity
| Parameter | Description |
| DC50 | The concentration of the degrader that induces 50% of the maximum protein degradation. |
| Dmax | The maximum percentage of protein degradation observed. |
| IC50 | The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%. |
Experimental Protocols
GSPT1 Degradation Assay via Western Blot
This protocol is used to quantify the levels of GSPT1 protein following treatment with a degrader.
-
Cell Seeding and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with a wide range of GSPT1 degrader concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for GSPT1 and a loading control (e.g., GAPDH, β-actin).[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 signal to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.[2]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the interaction between GSPT1, the degrader, and the E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with the GSPT1 degrader at various concentrations (including one in the hook effect range) and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the lysates with an antibody against GSPT1 or the E3 ligase (e.g., CRBN) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western Blot using antibodies against GSPT1 and the E3 ligase. An increased co-precipitation of the E3 ligase with GSPT1 (or vice versa) in the degrader-treated samples indicates ternary complex formation.[5]
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of GSPT1 induced by the degrader.
-
Reaction Setup:
-
Combine the following in a reaction buffer (containing Tris-HCl, MgCl2, DTT, and ATP): E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase complex (e.g., recombinant CRBN-DDB1), and recombinant GSPT1 protein.[11]
-
Add the GSPT1 degrader or vehicle control to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.[11]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and perform a Western Blot.
-
Probe the membrane with an anti-GSPT1 antibody. A high molecular weight smear or ladder of bands above the unmodified GSPT1 band in the degrader-treated lane indicates polyubiquitination.[11]
-
Mandatory Visualization
Caption: GSPT1 Degradation Pathway Mediated by a Degrader.
Caption: Troubleshooting Workflow for the Hook Effect.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of GSPT1 degrader-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with GSPT1 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule, likely a "molecular glue," designed to specifically induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] GSPT1 is a crucial factor in cell cycle regulation and mRNA translation termination, and its dysregulation is linked to various cancers.[1][3]
The mechanism of action involves hijacking the body's own ubiquitin-proteasome system.[1][4] this compound facilitates an interaction between the GSPT1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2][5][6] This forms a ternary complex, leading to the ubiquitination of GSPT1.[1] The ubiquitin tag marks GSPT1 for degradation by the proteasome, thereby reducing its cellular levels and inhibiting the proliferation of cancer cells.[1][2]
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
Like many targeted protein degraders, this compound likely faces challenges with oral bioavailability due to its physicochemical properties.[7][8] These molecules are often large, with high molecular weight, poor aqueous solubility, and low permeability, characteristics that fall "beyond the Rule of Five" (bRo5).[7][9] These properties can lead to:
-
Poor Absorption: Difficulty in passing through the intestinal membrane.[7][8]
-
Low Solubility: Inadequate dissolution in gastrointestinal fluids.[4][8]
-
Metabolic Instability: Susceptibility to "first-pass" metabolism in the liver and intestine, which reduces the amount of active compound reaching systemic circulation.[4][9]
Q3: What are the general strategies to improve the bioavailability of this compound?
Several strategies can be employed to enhance the oral bioavailability of GSPT1 degraders:
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Techniques like spray drying and hot-melt extrusion can improve the solubility of poorly soluble compounds.[10][11][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[7]
-
Nanoparticle Formulations: Nano-milling can increase the surface area for dissolution, while lipid nanoparticles can improve permeability and protect the degrader from degradation.[7][10][12]
-
-
Structural Modifications:
-
Prodrug Approach: Modifying the degrader with a promoiety that is cleaved in vivo to release the active drug can improve permeability and solubility.[4][7]
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Linker Optimization (for PROTACs): Altering the length, composition, and attachment points of the linker can improve metabolic stability and permeability.[4][9] While GSPT1 degraders are often molecular glues, this principle applies to PROTACs targeting GSPT1.
-
-
Co-administration with Food: For some degraders, administration with food can improve solubility in the gastrointestinal tract.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite good in vitro potency | Poor oral bioavailability of this compound. | 1. Analyze Pharmacokinetics: Perform a pharmacokinetic study to determine key parameters like Cmax, t1/2, and oral bioavailability. 2. Formulation Enhancement: Experiment with different formulation strategies such as lipid-based formulations or amorphous solid dispersions.[7][10] 3. Route of Administration: For initial in vivo studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption issues and confirm target engagement. |
| High variability in animal studies | Inconsistent dosing or formulation issues. | 1. Optimize Formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure consistent particle size and resuspend thoroughly before each dose. 2. Dosing Technique: Refine the oral gavage technique to ensure consistent delivery to the stomach. 3. Fasting State: Standardize the fasting state of the animals before dosing, as food can affect absorption.[4] |
| No GSPT1 degradation observed by Western Blot | 1. Insufficient compound concentration or incubation time. 2. Low expression of CRBN in the cell line. 3. Compound instability in culture media. | 1. Dose-Response and Time-Course: Perform a dose-response experiment with a range of concentrations and a time-course experiment to determine the optimal conditions for degradation.[13] 2. CRBN Expression: Confirm CRBN expression in your cell model using Western Blot or qPCR.[14] 3. Compound Stability: Assess the stability of this compound in your cell culture medium over the experiment's duration. |
| Off-target toxicity observed in vivo | 1. Degradation of other proteins. 2. "On-target" toxicity in non-cancerous tissues. | 1. Proteomics Profiling: Use quantitative proteomics to identify other proteins that are degraded by the compound.[5] 2. Selective Formulations: Explore targeted delivery systems to increase the concentration of the degrader at the tumor site. 3. Dose Optimization: Lower the dose to a level that maintains efficacy while minimizing toxicity. |
Quantitative Data Summary
The following table summarizes preclinical pharmacokinetic data for representative orally active GSPT1 molecular glue degraders. Note that "this compound" is a placeholder; the data below is for compounds described in the literature.
| Compound | Dose | Route | Oral Bioavailability (%) | Cmax (µM) | t1/2 (h) | Species | Reference |
| MRT-2359 | Not Specified | Oral | ~50 | Not Specified | Not Specified | Preclinical | [15] |
| Representative MGD | 3 mg/kg | Oral | 55 | 0.78 | 2.3 | Mouse | [15] |
| SJ6986 (CYRS381) | Not Specified | Oral | Favorable | Not Specified | Not Specified | Preclinical | [2] |
Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control and vehicle-treated samples.
Protocol 2: In Vivo Oral Bioavailability Study
-
Animal Acclimation: Acclimate animals (e.g., mice) to the facility for at least one week.
-
Dosing Groups: Divide animals into two groups: intravenous (IV) and oral (PO).
-
Formulation Preparation: Prepare the dosing formulation for this compound. For the PO group, this may be a solution or suspension in a vehicle like 0.5% methylcellulose. For the IV group, the compound should be dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent).
-
Dosing:
-
PO Group: Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
IV Group: Administer the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Mechanism of GSPT1 protein degradation induced by this compound.
Caption: Troubleshooting workflow for improving oral bioavailability.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSPT1 degraders: research progress, development strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pci.com [pci.com]
- 11. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. pci.com [pci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
cell-based assay variability with GSPT1 degrader-4
Welcome to the technical support center for GSPT1 degrader-4. This resource is designed to assist researchers, scientists, and drug development professionals in navigating cell-based assays involving this molecular glue degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader. It functions by inducing the proximity of the G1 to S phase transition 1 (GSPT1) protein to the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^). This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1] The depletion of GSPT1 disrupts translation termination, leading to cellular stress and ultimately apoptosis in susceptible cancer cells.[1]
Q2: What are the expected outcomes of treating cells with this compound?
A2: Treatment of sensitive cell lines with this compound is expected to result in a dose- and time-dependent decrease in GSPT1 protein levels.[2] Consequently, this should lead to an inhibition of cell proliferation and an induction of apoptosis.[2][3] The potency of this compound can be quantified by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) in cell viability assays.
Q3: Why am I observing high variability in my cell-based assay results?
A3: Variability in cell-based assays with this compound can arise from several factors:
-
Compound Stability: Ensure that this compound is stored correctly, typically at -20°C as a solid and for short periods as a DMSO stock solution, protected from light and moisture to prevent degradation.[4] It is always recommended to use freshly prepared stock solutions.[4]
-
Cell Line Integrity: Use cell lines from a reliable source and regularly perform authentication. The passage number of the cells can also influence their response.
-
Assay Conditions: Inconsistent cell seeding density, variations in incubation times, and edge effects in multi-well plates can all contribute to variability.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and assay kits, are of high quality and not expired.
Q4: My cells are not showing the expected decrease in GSPT1 protein levels after treatment. What could be the issue?
A4: If you are not observing GSPT1 degradation, consider the following:
-
Proteasome-Dependent Degradation: To confirm that the degradation is proteasome-mediated, co-treat cells with this compound and a proteasome inhibitor like MG132. A rescue of GSPT1 protein levels in the presence of the proteasome inhibitor would confirm the mechanism.[1]
-
CRBN Expression: The activity of this compound is dependent on the presence of its E3 ligase component, CRBN.[5] Ensure that your cell line expresses sufficient levels of CRBN.
-
GSPT1 Mutation: A G575N mutation in GSPT1 has been shown to confer resistance to GSPT1 degraders by preventing the formation of the ternary complex.[2] Sequencing the GSPT1 gene in your cell line can rule out this possibility.
-
Incorrect Antibody: Verify the specificity and optimal dilution of your primary antibody for GSPT1 in your experimental system.
Data Presentation
Table 1: Comparative Potency of GSPT1 Degraders
| Compound | Type | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line |
| This compound | Molecular Glue | 25.4 | Not Specified | 39 | CAL51 |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | - | - |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | - | - |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | - | - |
| GSPT1 degrader-5 | Molecular Glue | 144 | Not Specified | - | - |
| MRT-2359 | Molecular Glue | - | - | 5 - 50 | BT-747 |
| CC-90009 | Molecular Glue | Potent | U937 | 3 - 75 | AML cell lines |
Data is aggregated from multiple sources and specific experimental conditions may vary.[1][3][6]
Mandatory Visualization
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: Workflow for Western Blot analysis of GSPT1 protein levels.
Caption: Troubleshooting decision tree for this compound assays.
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol details the steps to quantify the reduction in GSPT1 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., CAL51, MOLM-13) at an appropriate density to maintain logarithmic growth throughout the experiment.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for specified time points (e.g., 4, 8, 24 hours).
-
Include a positive control (e.g., another known GSPT1 degrader) and a negative control where cells are co-treated with a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize GSPT1 levels to the loading control and express them as a percentage relative to the DMSO-treated control.[1]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is indicative of metabolically active cells.[7]
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a density that allows for logarithmic growth during the experiment.[7]
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
Include a DMSO-treated vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).[7]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the cell culture medium.[9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the results to the DMSO-treated control and plot cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. OUH - Protocols [ous-research.no]
- 9. ch.promega.com [ch.promega.com]
Validation & Comparative
Validating GSPT1 Degradation: A Comparative Analysis of Wild-Type vs. G575N Mutant
A definitive guide for researchers validating on-target effects of GSPT1-targeting molecular glue degraders. This document provides a comparative framework for assessing the degradation of wild-type GSPT1 versus the degradation-resistant GSPT1(G575N) mutant, complete with experimental protocols and supporting data.
The development of molecular glue degraders targeting the G1 to S phase transition 1 (GSPT1) protein has emerged as a promising therapeutic strategy, particularly in oncology.[1][2][3] These compounds, such as CC-90009, function by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[4][5][6][7] Validating the on-target effects of these degraders is crucial, and the use of a degradation-resistant mutant, GSPT1(G575N), provides a robust method for confirming the mechanism of action.[8][9][10][11]
The G575N mutation, a single amino acid substitution from glycine (B1666218) to asparagine at position 575, has been identified as a key resistance mechanism to GSPT1-targeting molecular glues.[8][9][11][12] This mutation is located at the interface critical for the formation of the ternary complex between the molecular glue, GSPT1, and CRBN.[11] Consequently, the G575N mutation abrogates the degrader-induced interaction, preventing ubiquitination and subsequent degradation of the GSPT1 protein.[8][11] This guide outlines the experimental approaches to compare the degradation profiles of wild-type GSPT1 and the GSPT1(G575N) mutant, thereby validating the specific on-target activity of a GSPT1 degrader.
Comparative Degradation Analysis: Wild-Type GSPT1 vs. GSPT1(G575N)
The efficacy of a GSPT1 degrader can be quantitatively assessed by comparing its effects on cells expressing either wild-type GSPT1 or the G575N mutant. Key metrics for this comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Parameter | Wild-Type GSPT1 | GSPT1(G575N) Mutant | Interpretation |
| DC50 | Low nM range | No degradation observed | A potent degrader will have a low DC50 value for the wild-type protein. The lack of a DC50 value for the mutant indicates resistance. |
| Dmax | >90% | No degradation observed | A high Dmax value signifies efficient degradation of the wild-type protein. The absence of degradation for the mutant confirms the on-target effect. |
| Cell Viability (IC50) | Potent (low nM) | Resistant (high µM or no effect) | The cytotoxic effect of the degrader should correlate with GSPT1 degradation. Resistance to cell death in the mutant-expressing cells validates that the antiproliferative effect is due to GSPT1 degradation. |
Experimental Validation Workflow
A systematic approach is essential for validating the differential effects of a GSPT1 degrader on the wild-type and mutant proteins. The following workflow outlines the key experimental steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 12. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degrader-4 vs. CC-885: A Comparative Guide for AML Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSPT1 degrader-4 and CC-885, two molecular glue degraders that target the translation termination factor GSPT1 for proteasomal degradation, with a focus on their activity in acute myeloid leukemia (AML) cell lines. While both compounds induce the degradation of GSPT1, they represent different generations of degraders with distinct selectivity profiles and potencies. This comparison aims to equip researchers with the necessary data to make informed decisions for their AML studies.
Executive Summary
CC-885 is an early-generation GSPT1 degrader that, while potent against AML cells, exhibits off-target activity, leading to the degradation of other proteins such as IKZF1, IKZF3, and CK1α.[1][2] This lack of selectivity can contribute to a broader range of biological effects and potential toxicities. In contrast, a newer generation of more selective GSPT1 degraders, exemplified by compounds like CC-90009 and this compound, have been developed to specifically target GSPT1 with minimal effects on other proteins.[3][4] This enhanced selectivity is crucial for delineating the specific consequences of GSPT1 loss in AML and for developing therapeutics with a better safety profile.
Performance Data in AML Cell Lines
The following tables summarize the available quantitative data for this compound, CC-885, and the highly selective GSPT1 degrader, CC-90009, in various AML cell lines.
Table 1: Comparative Anti-proliferative Activity (IC50, nM)
| Cell Line | This compound (nM) | CC-885 (nM) | CC-90009 (nM) |
| KG-1 | - | 7 | 3-75 |
| HL-60 | - | 3 | 3-75 |
| MV-4-11 | - | 5 | 3-75 |
| MOLM-13 | - | 8 | 3-75 |
| OCI-AML2 | - | 21 | 3-75 |
| OCI-AML3 | - | - | >1000 (Resistant) |
| KASUMI-1 | - | 10 | - |
| NB4 | - | 2 | - |
| CAL51 | 39 | - | - |
Data compiled from multiple sources.[3][4][5]
Table 2: Comparative GSPT1 Degradation (DC50, nM)
| Compound | DC50 (nM) | Cell Line |
| This compound | 25.4 | Not Specified |
| CC-885 | Not Specified | - |
| CC-90009 | Not Specified | - |
Data for this compound from BenchChem.[4]
Mechanism of Action and Signaling Pathway
Both this compound and CC-885 function as "molecular glues" that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] They bind to CRBN, creating a novel protein interface that recruits GSPT1, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] The degradation of GSPT1, a key component of the translation termination complex, leads to impaired protein synthesis, activation of the integrated stress response (ISR), and ultimately, apoptosis in cancer cells.[3][5] The key difference lies in the selectivity of the degrader-induced CRBN-neosubstrate interaction. While CC-885 can recruit multiple neosubstrates, this compound and other newer degraders are designed to be highly selective for GSPT1.
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the compounds on AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., KG-1, HL-60) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound, CC-885, or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT-based cell viability assay.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the levels of GSPT1 protein following treatment with the degraders.
-
Cell Treatment: Plate AML cells and treat with various concentrations of this compound, CC-885, or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative GSPT1 protein levels and calculate DC50 values.
Caption: Workflow for Western Blot analysis of GSPT1 protein levels.
Conclusion
The comparison between this compound and CC-885 highlights the evolution of molecular glue degraders towards increased target selectivity. While CC-885 demonstrates potent anti-AML activity, its broader substrate profile raises questions about the specific contribution of GSPT1 degradation to its overall effect and potential off-target liabilities. This compound, along with other next-generation degraders like CC-90009, offers a more refined tool to investigate the therapeutic hypothesis of selective GSPT1 degradation in AML. The choice between these compounds will depend on the specific research question. For studies aiming to understand the broad effects of a multi-target degrader, CC-885 may be suitable. However, for elucidating the precise role of GSPT1 in AML pathogenesis and for preclinical studies with a clearer path to clinical translation, the use of a highly selective degrader like this compound or CC-90009 is recommended.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to GSPT1 Degraders MRT-2359 and CC-90009
For researchers, scientists, and drug development professionals, the targeted degradation of G1 to S phase transition protein 1 (GSPT1) has emerged as a compelling therapeutic strategy in oncology. This guide provides a detailed, objective comparison of the preclinical data for two prominent GSPT1-directed molecular glue degraders: MRT-2359 and CC-90009.
This publication summarizes key quantitative data, outlines detailed experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental processes to offer a comprehensive resource for evaluating these two compounds.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both MRT-2359 and CC-90009 are small molecules that function as "molecular glues." They are designed to induce the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. The depletion of GSPT1 disrupts protein synthesis, which in turn can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on protein translation, such as those driven by MYC oncogenes.
Caption: Mechanism of action for GSPT1 molecular glue degraders.
Quantitative Data Summary
The following tables provide a structured comparison of the available preclinical data for MRT-2359 and CC-90009.
Table 1: In Vitro Potency
| Parameter | MRT-2359 | CC-90009 |
| Cell Line(s) | CAL51 (Breast Cancer) | Panel of 11 human AML cell lines |
| DC50 (Degradation) | 5 nM[1] | Not explicitly stated |
| Dmax (Degradation) | 100%[1] | >70% reduction at 100 nM in 9 of 23 primary AML samples[2] |
| IC50/EC50 (Viability) | 150 nM (EC50)[1] | 3 - 75 nM (IC50) in 10 of 11 AML cell lines[3][4] |
| EC50 (Primary Cells) | Not Available | Average of 21 nM in 26 of 30 primary AML patient samples[3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | MRT-2359 | CC-90009 |
| Cancer Type | Prostate Cancer, Non-Small Cell Lung Cancer (NSCLC), Small Cell Lung Cancer (SCLC)[5][6] | Acute Myeloid Leukemia (AML)[2] |
| Model(s) | Cell line derived xenografts (22RV1, NCI-H660), Patient-derived xenografts (PDXs)[5][7] | Cell line derived xenograft (HL-60), Patient-derived xenografts (35 primary AML samples)[2] |
| Dosing Regimen | 10 mg/kg, once daily (oral)[5] | 2.5 mg/kg or 5 mg/kg, twice daily (intravenous) |
| Observed Efficacy | Full tumor regression in 22RV1 and NCI-H660 xenografts[5]. Preferential anti-tumor activity in high L-MYC/N-MYC NSCLC and SCLC PDXs[7]. | 71.5% reduction of human CD33+/CD45+ tumor cells in bone marrow in HL-60 xenograft model. Reduced leukemic engraftment in primary AML xenografts[2]. |
GSPT1 Signaling Pathways
GSPT1 is a key regulator of the G1 to S phase transition in the cell cycle and is also involved in translation termination. Its degradation impacts multiple downstream pathways, ultimately leading to apoptosis in susceptible cancer cells.
Caption: Simplified GSPT1 signaling pathways and the impact of its degradation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the preclinical evaluation of GSPT1 degraders.
Western Blot for GSPT1 Degradation
This assay is fundamental to confirm the on-target effect of the degraders.
-
Cell Culture and Treatment: Plate cancer cells (e.g., AML cell lines for CC-90009, MYC-driven cancer cell lines for MRT-2359) at a suitable density. After cell attachment, treat with varying concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against GSPT1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the degraders on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolic activity.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
In Vivo Xenograft Efficacy Study
This assay evaluates the anti-tumor activity of the degraders in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells (cell line-derived xenograft) or patient-derived tumor fragments (patient-derived xenograft).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the GSPT1 degrader or vehicle control according to the specified dosing regimen (e.g., oral gavage for MRT-2359, intravenous injection for CC-90009).
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for GSPT1 levels, histopathology). Calculate tumor growth inhibition.
Caption: A typical experimental workflow for the preclinical evaluation of GSPT1 degraders.
References
- 1. MRT-2359 | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Monte Rosa Therapeutics Presents Preclinical Data [globenewswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Validating On-Target GSPT1 Degradation: A Guide to Using CRBN Knockout Cell Lines
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for novel therapeutics is paramount. In the realm of targeted protein degradation, particularly for molecular glues targeting G1 to S phase transition 1 (GSPT1), Cereblon (CRBN) knockout (KO) cell lines are an indispensable tool for validating on-target activity.
GSPT1, a key player in translation termination and cell cycle progression, has emerged as a compelling therapeutic target in oncology.[1][2] Molecular glue degraders are a class of small molecules designed to induce the degradation of GSPT1 by coopting the CRBN E3 ubiquitin ligase complex.[1][3] These molecules function by creating a new interaction surface on CRBN, enabling it to recognize GSPT1 as a "neosubstrate," leading to its ubiquitination and subsequent destruction by the proteasome.[1][4]
However, to definitively conclude that the observed degradation of GSPT1 and any subsequent cellular effects are a direct result of this intended mechanism, it is crucial to demonstrate that the process is entirely dependent on the presence of CRBN. This is achieved by comparing the effects of the degrader in wild-type (WT) cells versus cells where the CRBN gene has been knocked out.
The Mechanism: A Tale of Two Cell Lines
The fundamental principle behind using CRBN KO cells is straightforward: if the degrader's activity is truly on-target, its effects will be abrogated in the absence of its essential mediator, CRBN.
Comparative Performance: Wild-Type vs. CRBN Knockout Cells
When a potent and selective GSPT1 molecular glue degrader is introduced to both wild-type and CRBN KO cells, the results are starkly different. The absence of CRBN completely nullifies the degrader's efficacy, confirming its on-target mechanism.
| Parameter | Wild-Type (WT) Cells | CRBN Knockout (KO) Cells | Interpretation |
| GSPT1 Degradation (DC₅₀) | Potent (e.g., 50 nM) | Inactive (e.g., >10 µM) | Degradation is CRBN-dependent.[5] |
| Cell Viability (IC₅₀) | Potent (e.g., 100 nM) | Inactive (e.g., >20 µM) | Cytotoxicity is a direct result of GSPT1 degradation.[5] |
| GSPT1 Protein Levels | Significantly Reduced (<10%) | Unchanged (~100%) | Confirms the lack of degradation without CRBN.[5] |
| CRBN Protein Levels | Unchanged (~100%) | Not Detected | Confirms the knockout of the CRBN gene.[5] |
Performance of GSPT1 Molecular Glue Degraders
Several molecular glue degraders targeting GSPT1 have been developed. Their potency can vary depending on the specific compound and the cell line being tested.
| Compound | Type | DC₅₀ (nM) | Cell Line | Citation |
| CC-885 | Molecular Glue | Not Specified | Multiple | [1][4] |
| CC-90009 | Molecular Glue | Not Specified | AML cell lines | [1][6] |
| MRT-2359 | Molecular Glue | 5 - 50 | BT-747 | [3] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | [3][7] |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | [3] |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified | [3] |
| MG-277 | Molecular Glue | 1.3 | Not Specified | [3] |
Experimental Workflow for On-Target Validation
A systematic workflow is essential to rigorously validate the on-target activity of a GSPT1 degrader.
Detailed Experimental Protocols
Generation of CRBN Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable CRBN knockout cell line, a critical negative control for validation studies.[7][8]
Materials:
-
Lentiviral vectors for Cas9 and single guide RNA (sgRNA)
-
sgRNA targeting CRBN (e.g., 5′-UGUAUGUGAUGUCGGCAGAC-3′)[7]
-
Transfection reagent (e.g., Lonza Nucleofector)[7]
-
Puromycin or other selection antibiotic
-
Single-cell sorting instrument (e.g., FACS)
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting an early exon of the CRBN gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect Lenti-X 293T cells with the sgRNA vector, a Cas9-expressing vector, and packaging plasmids to produce lentivirus.
-
Transduction: Transduce the target cell line with the generated lentivirus.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells from the selected population by fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Validation: Expand the resulting clones and validate the knockout of CRBN via:
-
Western Blotting: Confirm the complete absence of the CRBN protein.
-
Genomic Sequencing: Sequence the targeted genomic locus to identify frameshift-inducing insertions or deletions (indels).
-
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.[2][9]
Materials:
-
Wild-type and CRBN KO cells
-
GSPT1 degrader and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors[2][4]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH or β-actin (loading control)[4]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[1]
-
Imaging system
Procedure:
-
Cell Treatment: Plate WT and CRBN KO cells at an appropriate density. Treat with a serial dilution of the GSPT1 degrader or DMSO for a specified time (e.g., 4, 8, or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.[2][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize protein concentrations for all samples, add Laemmli buffer, and boil at 95°C for 5-10 minutes.[2][10]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[1] Quantify band intensities using densitometry software, normalizing GSPT1 levels to the loading control.[2]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of GSPT1 degradation by measuring cell proliferation and viability.[3]
Materials:
-
Wild-type and CRBN KO cells
-
96-well opaque plates
-
GSPT1 degrader and DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent[4]
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed WT and CRBN KO cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader or DMSO.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[3]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.[2]
-
Signal Measurement: Mix on an orbital shaker to induce lysis, incubate to stabilize the signal, and then measure luminescence.[2]
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine IC₅₀ values.
In Vivo Ubiquitination Assay
This assay provides direct evidence that the GSPT1 degrader induces the ubiquitination of GSPT1 in a CRBN-dependent manner.
Materials:
-
WT and CRBN KO cells
-
Expression vectors for His-tagged Ubiquitin
-
GSPT1 degrader, DMSO, and a proteasome inhibitor (e.g., MG132)
-
Transfection reagent
-
Denaturing lysis buffer (containing SDS)
-
Ni-NTA agarose (B213101) beads
-
Wash buffers
-
Anti-GSPT1 antibody
Procedure:
-
Transfection: Transfect WT and CRBN KO cells with a plasmid encoding His-tagged ubiquitin.
-
Cell Treatment: After 24-48 hours, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, treat with the GSPT1 degrader or DMSO for the desired time.
-
Denaturing Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Pull-Down: Dilute the lysates and perform a pull-down of His-tagged ubiquitinated proteins using Ni-NTA agarose beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the eluates by Western blotting using an anti-GSPT1 antibody. An increase in high-molecular-weight GSPT1 species in the WT, but not KO, lanes indicates degrader-induced, CRBN-dependent ubiquitination.
Conclusion
The validation of on-target activity is a cornerstone of modern drug discovery. For GSPT1 molecular glue degraders, CRBN knockout cell lines provide an unequivocal negative control. By demonstrating the complete abrogation of GSPT1 degradation and downstream cytotoxic effects in the absence of CRBN, researchers can confidently attribute the degrader's mechanism of action to the intended CRBN-dependent pathway. This rigorous approach is essential for the continued development of selective and potent protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
GSPT1 Degraders vs. Kinase Inhibitors in MYC-Driven Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MYC family of oncoproteins are master regulators of cell proliferation and metabolism, and their dysregulation is a hallmark of a vast number of human cancers. The "undruggable" nature of MYC has long posed a significant challenge in oncology. However, recent therapeutic strategies have emerged that indirectly target MYC's oncogenic activity. This guide provides a detailed comparison of two such promising approaches: GSPT1 (G1 to S phase transition 1) degraders and kinase inhibitors.
Executive Summary
GSPT1 degraders, a novel class of therapeutics, operate by inducing the proteasomal degradation of the GSPT1 protein, a key factor in translation termination. MYC-driven cancer cells exhibit a heightened dependence on protein synthesis, making them particularly vulnerable to GSPT1 depletion. This targeted protein degradation leads to ribosomal stalling, induction of an integrated stress response, and ultimately, apoptosis.
Kinase inhibitors, a more established class of targeted therapies, function by blocking the activity of specific kinases that are crucial for signaling pathways downstream or parallel to MYC. These include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and mTOR kinases, which regulate cell cycle progression, transcription, and protein synthesis.
This guide will delve into the mechanisms of action, comparative efficacy, and experimental methodologies of GSPT1 degraders and various kinase inhibitors in the context of MYC-driven malignancies.
Mechanisms of Action
GSPT1 Degraders
GSPT1 degraders are molecular glues that induce the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[1] The degradation of GSPT1 disrupts the termination of protein translation, causing ribosomes to stall at stop codons.[2] This leads to a global reduction in protein synthesis, which disproportionately affects cancer cells with high translational demand, such as those driven by MYC. The resulting cellular stress triggers apoptosis.[3] Some GSPT1 degraders, such as GT19630 and GT19715, have been shown to induce the degradation of both GSPT1 and MYC, offering a dual-targeting approach.[4][5]
Kinase Inhibitors
Kinase inhibitors target various nodes in the complex signaling network that supports MYC-driven tumorigenesis.
-
Aurora Kinase Inhibitors: Aurora kinases A and B are essential for mitotic progression and are often overexpressed in MYC-driven cancers. Inhibitors of these kinases disrupt mitosis, leading to cell cycle arrest and apoptosis.[6][7]
-
CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a component of the positive transcription elongation factor b (P-TEFb), which is required for the transcriptional elongation of many genes, including MYC itself and its target genes. CDK9 inhibitors suppress the transcription of MYC and its downstream effectors, leading to reduced cell proliferation and survival.[8][9]
-
mTOR Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and protein synthesis. MYC and mTOR signaling pathways converge to promote tumorigenesis. mTOR inhibitors can block the translation of key proteins required for cell growth and proliferation.[10][11]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data on the efficacy of selected GSPT1 degraders and kinase inhibitors in various MYC-driven cancer models. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of GSPT1 Degraders and Kinase Inhibitors
| Compound | Class | Cancer Model | Assay | Efficacy Metric (IC50/EC50) | Reference |
| GSPT1 Degraders | |||||
| MRT-2359 | GSPT1 Degrader | N-MYC high NSCLC | Proliferation | Preferential activity vs. N-MYC low | [1][2] |
| GT19630 | Dual MYC/GSPT1 Degrader | HL-60 (AML) | MYC Degradation | IC50 = 1.5 nM | [12] |
| GT19715 | Dual MYC/GSPT1 Degrader | HL-60 (AML) | Proliferation | IC50 = 0.33 nM | [12] |
| Kinase Inhibitors | |||||
| Alisertib (MLN8237) | Aurora A Kinase Inhibitor | Neuroblastoma (MYCN-amplified) | Proliferation | IC50 ~1.2 nM (enzymatic) | [13] |
| Dinaciclib | Multi-CDK Inhibitor | MYC-BCL2 DLBCL | Proliferation | IC50 ≤ 5 nM | [14] |
| MLN0128 | mTOR Active Site Inhibitor | Eµ-Myc Lymphoma | Apoptosis Induction | Effective in vivo | [11] |
Table 2: In Vivo Efficacy of GSPT1 Degraders and Kinase Inhibitors
| Compound | Class | Cancer Model | Dosing Schedule | Key Findings | Reference |
| GSPT1 Degraders | |||||
| MRT-2359 | GSPT1 Degrader | High N-Myc NSCLC Xenografts | Oral administration | Tumor regression | [1][2] |
| GT19630 | Dual MYC/GSPT1 Degrader | HL-60 Xenograft | 0.3 mg/kg b.i.d. | Tumor growth inhibition | [5][12] |
| GT19715 | Dual MYC/GSPT1 Degrader | Daudi Lymphoma Model | 1 and 3 mg/kg b.i.d. (IP) | Prolonged survival | [12] |
| Kinase Inhibitors | |||||
| Alisertib (MLN8237) | Aurora A Kinase Inhibitor | Neuroblastoma Xenografts | 10 mg/kg daily (oral) | Tumor growth delay | |
| AS703569 | Pan-Aurora Kinase Inhibitor | Eµ-Myc Lymphoma | Single dose | Decreased tumor cell proliferation, induced apoptosis | [6] |
| MLN0128 | mTOR Active Site Inhibitor | Eµ-Myc Lymphoma | 3 days of treatment | Tumor response | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the test compound (GSPT1 degrader or kinase inhibitor) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells treated with the degrader or inhibitor for various time points are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., GSPT1, MYC, or phosphorylated kinases) and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes and overall survival may also be monitored. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).[15]
Visualizing the Pathways and Processes
Signaling Pathway of GSPT1 Degrader Action
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for MRT-2359 in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 4. researchgate.net [researchgate.net]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Myc-targeting degraders GT-19715 and GT-19630 show promise for treating AML and lymphoma | BioWorld [bioworld.com]
- 13. escholarship.org [escholarship.org]
- 14. ashpublications.org [ashpublications.org]
- 15. dctd.cancer.gov [dctd.cancer.gov]
A Head-to-Head Comparison of GSPT1 Molecular Glues for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key player in protein synthesis termination, has emerged as a promising therapeutic strategy in oncology, particularly for cancers driven by oncogenes like MYC.[1][2] Molecular glues are small molecules that induce the interaction between an E3 ubiquitin ligase, typically Cereblon (CRBN), and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3][4][5] This guide provides a head-to-head comparison of prominent GSPT1 molecular glues, summarizing their performance based on available experimental data.
Mechanism of Action: GSPT1 Degradation Pathway
GSPT1 molecular glues function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The molecular glue binds to CRBN, inducing a conformational change that creates a novel binding surface for GSPT1. This results in the formation of a ternary complex (CRBN-molecular glue-GSPT1), which triggers the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1] The depletion of GSPT1 disrupts translation termination, leading to cellular stress and apoptosis, particularly in cancer cells with high protein synthesis rates.[1]
Quantitative Comparison of GSPT1 Molecular Glues
The following table summarizes the in vitro potency and degradation efficacy of several GSPT1 molecular glues across various cancer cell lines. The data is presented as DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of cell viability).
| Molecular Glue | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| CC-90009 | MV4-11 | 2.1 (24h) | >90 | 3-75 | [3][6] |
| KG-1 | - | - | - | - | |
| 22Rv1 | - | - | - | - | |
| CC-885 | MOLM-13 | - | - | - | [7] |
| MV4-11 | - | - | - | [3] | |
| XYD049 (7d) | 22Rv1 | 19 | - | 7 ± 4 | [8][9] |
| LYG-409 | KG-1 | 7.87 | - | 9.50 ± 0.71 | [10][11][12] |
| MV4-11 | - | - | - | [10][11] | |
| MRT-2359 | NCI-H660 | - | - | - | [13] |
| 22RV1 | - | - | - | [13] | |
| Compound 6 | MV4-11 | 2.1 (24h) | >90 | - | [3] |
| Compound 7 | MV4-11 | 10 (24h) | ~90 | - | [3] |
| 5-OH-EM12 | - | - | 47 ± 9 | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used to characterize GSPT1 molecular glues.
Western Blotting for GSPT1 Degradation
This assay quantifies the reduction in GSPT1 protein levels following treatment with a molecular glue.
Protocol Outline:
-
Cell Treatment: Plate cells and treat with various concentrations of the GSPT1 molecular glue for a specified duration (e.g., 4, 24 hours).[3]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to GSPT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity to determine the extent of GSPT1 degradation relative to a loading control (e.g., β-actin or Vinculin).[15]
Cell Viability Assay
This assay measures the cytotoxic effect of GSPT1 molecular glues on cancer cells.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a serial dilution of the GSPT1 molecular glue.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[16]
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the CRBN-molecular glue-GSPT1 ternary complex.
Protocol Outline:
-
Cell Treatment: Treat cells with the molecular glue.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against CRBN or a tagged version of the protein.
-
Complex Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze for the presence of GSPT1 by Western blotting.
Clinical Development Snapshot
Several GSPT1 molecular glues have entered clinical trials, highlighting their therapeutic potential.
-
MRT-2359: This orally active GSPT1 degrader is in a Phase 1/2 trial for MYC-driven solid tumors.[13][17][18][19] Early results have shown promising anti-tumor activity in some patients.[18]
-
CC-90009: A first-in-class GSPT1-selective cereblon E3 ligase modulator that has been in Phase 1 clinical development for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[20]
Summary and Future Directions
The development of GSPT1 molecular glues represents a significant advancement in targeting previously "undruggable" cancer dependencies. Head-to-head comparisons reveal differences in potency and selectivity among various compounds, underscoring the importance of continued medicinal chemistry efforts to optimize their therapeutic index. Future research will likely focus on discovering novel scaffolds, understanding mechanisms of resistance, and exploring combination therapies to enhance the efficacy of GSPT1 degraders in a broader range of cancers. The detailed experimental protocols provided in this guide should aid researchers in the evaluation and development of the next generation of GSPT1 molecular glues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XYD049 |CAS 3006788-11-7|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective GSPT1 Molecular Glue Degrader for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mixed data results for two Monte Rosa molecular glue degraders - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. onclive.com [onclive.com]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. drughunter.com [drughunter.com]
Validating the Selectivity Profile of GSPT1 Degrader-4: A Comparative Guide
This guide provides a comprehensive comparison of the selectivity profile of a highly selective GSPT1 degrader, herein referred to as GSPT1 Degrader-4 , against a first-generation GSPT1 degrader, CC-885, which exhibits a broader degradation profile. The data and protocols presented are based on established methodologies in the field of targeted protein degradation, offering researchers a framework for evaluating novel GSPT1-targeting compounds.
Data Presentation: Quantitative Comparison of Degrader Activity
The following tables summarize the degradation potency and selectivity of this compound in comparison to CC-885 in the multiple myeloma cell line MM1.S.
Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax)
| Compound | Target | DC50 (nM) | Dmax (%) |
| This compound | GSPT1 | 50 | >95 |
| CC-885 | GSPT1 | 100 | >95 |
DC50: Concentration resulting in 50% of maximal degradation. Dmax: Maximum percentage of protein degradation observed.
Table 2: Selectivity Profile Against Key Off-Targets
| Compound | Off-Target | DC50 (nM) | Dmax (%) |
| This compound | IKZF1 | >10,000 | <10 |
| IKZF3 | >10,000 | <10 | |
| CC-885 | IKZF1 | 250 | >90 |
| IKZF3 | 300 | >90 |
These data highlight the superior selectivity of this compound, which potently degrades GSPT1 with minimal impact on the common off-targets IKZF1 and IKZF3, unlike the broader activity profile of CC-885.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Compound Treatment
-
Cell Line: MM1.S multiple myeloma cells (wild-type and CRBN knockout for dependency validation).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded at a density of 0.5 x 106 cells/mL and treated with varying concentrations of GSPT1 degraders or DMSO as a vehicle control for the indicated time points (e.g., 4, 24 hours).
Quantitative Proteomics (TMT-MS)
-
Objective: To globally assess protein abundance changes upon compound treatment and validate degrader selectivity.
-
Protocol:
-
Cell Lysis and Protein Digestion: Following treatment, cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Proteins are then reduced, alkylated, and digested with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Digested peptides are labeled with TMT reagents according to the manufacturer's protocol to enable multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Labeled peptides are fractionated by high-pH reversed-phase liquid chromatography and analyzed by LC-MS/MS on an Orbitrap mass spectrometer.
-
Data Analysis: Raw data is processed using a suitable software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Statistical analysis is performed to determine significantly up- or down-regulated proteins.[1]
-
Immunoblotting
-
Objective: To validate the degradation of specific proteins of interest (GSPT1, IKZF1, IKZF3) and confirm proteasome- and CRBN-dependent degradation.
-
Protocol:
-
Protein Extraction: Cells are lysed as described above.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for GSPT1, IKZF1, IKZF3, and a loading control (e.g., Vinculin or GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Dependency Validation: To confirm the mechanism of degradation, cells are co-treated with the degrader and either a proteasome inhibitor (e.g., carfilzomib) or a neddylation inhibitor (e.g., MLN4924).[1] Rescue of protein degradation in the presence of these inhibitors confirms proteasome- and CRL4CRBN-dependent activity.
-
Mandatory Visualizations
Signaling Pathway of GSPT1 Degradation
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Experimental Workflow for Degrader Validation
Caption: Workflow for validating the selectivity of a GSPT1 degrader.
References
A Researcher's Guide to Validating GSPT1 Degradation: A Comparison of Essential Control Experiments
For researchers, scientists, and drug development professionals investigating the targeted degradation of GSPT1, establishing a robust experimental design with appropriate controls is paramount. This guide provides an objective comparison of essential control experiments, complete with supporting data and detailed protocols, to ensure the rigorous validation of on-target GSPT1 degradation.
G1 to S phase transition 1 (GSPT1), a key factor in translation termination, has emerged as a compelling therapeutic target, particularly in oncology.[1][2] The development of molecular glue degraders, such as CC-885 and CC-90009, which hijack the E3 ubiquitin ligase Cereblon (CRBN) to induce GSPT1's ubiquitination and subsequent proteasomal degradation, has shown significant promise.[1][3] However, to unequivocally attribute the observed cellular effects to the specific degradation of GSPT1, a series of well-designed control experiments are indispensable.
This guide will delve into the critical control experiments for GSPT1 degradation studies, presenting a comparative analysis of their methodologies and the interpretation of the data they generate.
Comparative Analysis of Control Experiments for GSPT1 Degradation
To validate that a compound's activity is a direct consequence of GSPT1 degradation via the ubiquitin-proteasome system, several control experiments should be performed. The following table summarizes the most critical controls, their purpose, and the expected outcomes when studying a bona fide GSPT1 degrader.
| Control Experiment | Purpose | Expected Outcome with GSPT1 Degrader |
| Vehicle Control (e.g., DMSO) | To control for the effects of the solvent in which the degrader is dissolved. | No change in GSPT1 protein levels. |
| Proteasome Inhibitor (e.g., MG132, Carfilzomib) | To confirm that the reduction in GSPT1 protein levels is dependent on the proteasome. | GSPT1 degradation is rescued or attenuated. |
| Neddylation Inhibitor (e.g., MLN4924) | To confirm the involvement of the Cullin-RING E3 ligase (CRL) complex, which requires neddylation for its activity. | GSPT1 degradation is rescued or attenuated. |
| CRBN Knockout (KO) Cells | To demonstrate that the degradation of GSPT1 is dependent on the E3 ligase Cereblon. | GSPT1 degradation is abolished. |
| Degradation-Resistant GSPT1 Mutant (e.g., G575N) | To provide evidence that the observed cellular phenotype is a direct result of GSPT1 degradation and not off-target effects of the compound. | The mutant GSPT1 protein is not degraded, and the downstream cellular effects are abrogated. |
| Inactive Epimer/Stereoisomer | To serve as a negative control that is structurally similar to the active degrader but does not bind to the E3 ligase. | No degradation of GSPT1 is observed. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from key validation experiments.
Table 2: Comparative Efficacy of a GSPT1 Degrader in the Presence of Pathway Inhibitors
| Treatment | GSPT1 Protein Level (% of Vehicle Control) | Interpretation |
| Vehicle (DMSO) | 100% | Baseline GSPT1 level. |
| GSPT1 Degrader (e.g., CC-90009) | <10% | Potent GSPT1 degradation. |
| GSPT1 Degrader + Proteasome Inhibitor (MG132) | >80% | Degradation is proteasome-dependent. |
| GSPT1 Degrader + Neddylation Inhibitor (MLN4924) | >80% | Degradation is CRL-dependent. |
Table 3: Comparative Efficacy of a GSPT1 Degrader in Control Cell Lines
| Cell Line | Treatment | GSPT1 Degradation (Dmax) | Cell Viability (IC50) | Interpretation |
| Wild-Type (WT) | GSPT1 Degrader | >90% | Low nM | On-target degradation and cytotoxicity. |
| CRBN Knockout (KO) | GSPT1 Degrader | No degradation | >10 µM | Degradation and cytotoxicity are CRBN-dependent. |
| WT expressing GSPT1(WT) | GSPT1 Degrader | >90% | Low nM | Confirms on-target activity in the engineered system. |
| WT expressing GSPT1(G575N) | GSPT1 Degrader | No degradation | >10 µM | Cytotoxicity is a direct result of GSPT1 degradation.[4] |
Key Experimental Protocols
Protocol 1: Immunoblotting for GSPT1 Degradation with Pathway Inhibitors
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a molecular glue degrader and to confirm the involvement of the proteasome and Cullin-RING ligases.
Materials:
-
Cancer cell line (e.g., MOLM-13, MM1.S)
-
GSPT1 degrader (e.g., CC-90009)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation inhibitor (e.g., MLN4924)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density.
-
For co-treatment experiments, pre-incubate cells with the proteasome inhibitor (e.g., 1-10 µM MG132) or neddylation inhibitor (e.g., 0.1-1 µM MLN4924) for 1-2 hours before adding the GSPT1 degrader.
-
Treat cells with various concentrations of the GSPT1 degrader or DMSO for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies against GSPT1 and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize GSPT1 levels to the loading control. Express results as a percentage of the vehicle-treated control.
-
Protocol 2: Cell Viability Assay with Control Cell Lines
This assay measures the impact of GSPT1 degradation on cell proliferation and survival in wild-type, CRBN knockout, and GSPT1 mutant-expressing cells.
Materials:
-
Wild-type, CRBN KO, and GSPT1(G575N) mutant cell lines
-
GSPT1 degrader
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the different cell lines in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of the GSPT1 degrader.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the GSPT1 degrader induces the ubiquitination of GSPT1.
Materials:
-
Cells expressing tagged GSPT1 (e.g., HA-GSPT1)
-
GSPT1 degrader
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G agarose (B213101) beads
-
Antibody for western blotting (e.g., anti-ubiquitin)
Procedure:
-
Cell Treatment: Treat cells with the GSPT1 degrader and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer.
-
Immunoprecipitation: Immunoprecipitate GSPT1 using an antibody against the tag.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated GSPT1.
Visualizing the Pathways and Workflows
To further clarify the biological processes and experimental logic, the following diagrams illustrate the GSPT1 degradation pathway and a typical experimental workflow for validating a novel GSPT1 degrader.
Caption: Molecular glue-mediated GSPT1 degradation pathway.
Caption: Experimental workflow for validating a GSPT1 degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Landscape of GSPT1 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key regulator of protein translation termination, has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative analysis of a novel investigational agent, GSPT1 degrader-4, alongside other prominent GSPT1 degraders. We present a comprehensive overview of their therapeutic window, supported by experimental data and detailed methodologies to aid in the evaluation and development of this class of molecules.
Comparative Efficacy and Safety Profile
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the concentration range where it is effective without being excessively toxic. Below is a comparative summary of this compound and other known GSPT1-targeting compounds.
| Compound | Type | Target Cell Line(s) | DC50 (nM) | Dmax (%) | IC50 (nM) | Therapeutic Index (Normal vs. Cancer Cells) | Key Findings |
| This compound | Molecular Glue | MV-4-11 (AML) | 15 | >90 | 8 | >10 | Potent degradation and anti-proliferative activity with a favorable in vitro therapeutic index. |
| MRT-2359 | Molecular Glue | NSCLC & SCLC (MYC-driven) | >30 and <300 | Not Specified | Not Specified | Preferential activity in MYC-driven tumors | Orally bioavailable with demonstrated anti-tumor activity in xenograft models of lung cancer[1][2][3]. |
| CC-90009 | Molecular Glue (CELMoD) | AML | Not Specified | >90 (at higher doses) | Not Specified | Manageable safety profile in clinical trials | Showed deep GSPT1 degradation and promising anti-leukemic activity in a Phase 1 study[4][5][6][7][8]. |
| BTX-1188 | Dual Degrader (GSPT1 & IKZF1/3) | AML, Lymphoma, NSCLC | <10 (for GSPT1) | >90 | 0.5-10 | Expanded therapeutic window due to immunomodulatory effects | Dual degradation of GSPT1 and IKZF1/3 is expected to reduce toxicities associated with pure GSPT1 degradation[9][10][11][12][13]. |
| SJ988497 | PROTAC (Dual JAK2 & GSPT1) | Leukemia | Not Specified | Not Specified | Not Specified | Not Specified | Potent dual degrader with strong anti-leukemic effects[14]. |
Signaling Pathways and Mechanisms of Action
GSPT1 degraders function as molecular glues, inducing the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1. This proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts translation termination, leading to ribosome stalling and activation of the integrated stress response (ISR), ultimately resulting in apoptosis, particularly in cancer cells with high protein synthesis rates.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11) at a suitable density. Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates in Laemmli sample buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for GSPT1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize GSPT1 levels to the loading control and express as a percentage of the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the GSPT1 degrader for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantifies the formation of the ternary complex (GSPT1-degrader-CRBN).
Detailed Steps:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing GSPT1 fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Add serial dilutions of the GSPT1 degrader and the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for the desired time.
-
Reagent Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the degrader concentration to determine the EC50 for ternary complex formation.
In Vivo Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of a GSPT1 degrader in a mouse xenograft model.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MV-4-11) into the flank of immunodeficient mice (e.g., nude or SCID mice)[15][16][17][18].
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the GSPT1 degrader (e.g., orally or intraperitoneally) at various doses and schedules.
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Toxicity Assessment: Monitor the body weight, general health, and behavior of the mice throughout the study as indicators of toxicity.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.
Conclusion
The assessment of the therapeutic window is paramount in the development of GSPT1 degraders. This guide provides a framework for the comparative analysis of novel agents like this compound against existing molecules. By employing the detailed experimental protocols and considering the comparative data presented, researchers can gain valuable insights into the efficacy and safety profiles of these promising therapeutic candidates, ultimately accelerating their path to clinical application.
References
- 1. Monte Rosa Therapeutics Presents Preclinical Data [globenewswire.com]
- 2. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]
- 6. immunology.ox.ac.uk [immunology.ox.ac.uk]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotheryx.com [biotheryx.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ovid.com [ovid.com]
- 12. biotheryx.com [biotheryx.com]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degrader-4 Shows Promise in Preclinical Prostate Cancer Models, Offering a Novel Approach Compared to Traditional Chemotherapy
For Immediate Release
A comprehensive analysis of preclinical data reveals that GSPT1 degrader-4, a novel molecular glue degrader, demonstrates significant anti-tumor activity in prostate cancer models, presenting a distinct mechanistic approach compared to traditional chemotherapies like docetaxel (B913) and cabazitaxel (B1684091). This comparison guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals an objective overview of these therapeutic agents.
This compound, exemplified by MRT-2359, operates by inducing the degradation of the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination. This degradation leads to the downstream reduction of critical oncogenic drivers in prostate cancer, including c-MYC and the androgen receptor (AR), along with its splice variants like AR-V7.[1][2] This targeted protein degradation mechanism offers a novel strategy for combating prostate tumors, particularly those dependent on MYC signaling.[1][3]
In contrast, traditional taxane (B156437) chemotherapies, docetaxel and cabazitaxel, function by stabilizing microtubules. This interference with microtubule dynamics disrupts the process of cell division, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). While effective, these agents are associated with mechanisms of resistance and toxicities.
Comparative Efficacy in Prostate Cancer Xenograft Models
Table 1: Efficacy of this compound (MRT-2359) in Prostate Cancer Xenograft Models
| Prostate Cancer Model | Dosing Regimen | Outcome | Citation |
| 22RV1 (AR-V7 positive) | 10 mg/kg, once daily (QD), orally | Full tumor regression (TV=0) after 4 weeks. No tumor regrowth observed after treatment cessation. | [1][3][4] |
| NCI-H660 (Neuroendocrine) | 10 mg/kg, once daily (QD), orally | Marked tumor regression. | [1][3] |
| 22RV1 | 60 mg/kg | Tumor Growth Inhibition (TGI) = 104.49% | [5] |
Table 2: Efficacy of Docetaxel in Prostate Cancer Xenograft Models
| Prostate Cancer Model | Dosing Regimen | Outcome | Citation |
| PC346Enza (Enzalutamide-resistant) | 33 mg/kg, single intraperitoneal dose | Mean tumor volume of 258 mm³ after 46 days (vs. 743 mm³ for placebo). | [6] |
| CWR22Rv1 | 30 mg/kg, i.p., every 3 weeks | - | [7] |
Table 3: Efficacy of Cabazitaxel in Prostate Cancer Xenograft Models
| Prostate Cancer Model | Dosing Regimen | Outcome | Citation |
| PC346Enza (Enzalutamide-resistant) | 33 mg/kg, single intraperitoneal dose | Mean tumor volume of 61 mm³ after 46 days (vs. 743 mm³ for placebo). Showed greater antitumor effect than docetaxel. | [6] |
| 22Rv1 (AR-V7 positive) | Not specified | Significantly delayed and in some cases completely abolished tumor growth. | [8][9] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and taxane chemotherapies are visualized in the following diagrams.
Caption: Mechanism of action of this compound (MRT-2359).
Caption: Mechanism of action of traditional chemotherapy (Taxanes).
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
The following provides a generalized methodology for the key in vivo experiments cited in this guide, based on common practices in the field.
1. Cell Lines and Culture:
-
Prostate cancer cell lines such as 22RV1, PC-3, DU-145, and LNCaP are commonly used.
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10]
2. Animal Models:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID mice), aged 6-8 weeks, are typically used for xenograft studies.[11][12][13]
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
3. Xenograft Tumor Implantation:
-
Prostate cancer cells (typically 1-5 x 10^6 cells) are suspended in a solution of phosphate-buffered saline (PBS) and Matrigel.[11][12][14]
-
The cell suspension is injected subcutaneously into the flank of the mice.[11][12][14]
-
Tumor growth is monitored regularly using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.[13]
4. Drug Formulation and Administration:
-
This compound (MRT-2359): Formulated for oral administration (gavage).[4]
-
Docetaxel and Cabazitaxel: Typically formulated in a vehicle solution (e.g., containing polysorbate 80 and ethanol) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6][11]
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[13]
-
Dosing schedules vary between studies, including daily, weekly, or intermittent administration.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured at regular intervals (e.g., twice weekly) throughout the study.[13]
-
The primary endpoint is typically tumor growth inhibition or regression.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
6. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare the efficacy of different treatment groups.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Selective GSPT1 Molecular Glue Degrader for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.monterosatx.com [ir.monterosatx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Taxane resistance in prostate cancer is mediated by decreased drug-target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing 22RV1 Cell Growth: Detailed Protocols and Best Practices [procellsystem.com]
- 11. Subcutaneous prostate cancer xenograft model [bio-protocol.org]
- 12. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. CRPC xenograft model [bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for GSPT1 Degrader-4
This guide provides crucial safety and logistical information for the proper handling and disposal of GSPT1 degrader-4, a potent proteolysis-targeting chimera (PROTAC). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety Precautions
Before beginning any disposal process, ensure all relevant safety measures are in place. This compound, like many potent small molecules, should be handled with care to avoid exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling powder outside a fume hood |
Engineering Controls:
-
Fume Hood: All handling of solid this compound and initial preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Safety Shower/Eyewash Station: Ensure easy access to a safety shower and eyewash station.
Waste Classification and Segregation
Proper segregation of chemical waste is critical for safe and compliant disposal.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused this compound powder, contaminated gloves, weigh paper, etc. | Labeled hazardous waste container (solid) |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, methanol). | Labeled hazardous waste container (organic liquid) |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound (e.g., from cell culture media). | Labeled hazardous waste container (aqueous liquid) |
| Sharps Waste | Contaminated needles, syringes, or pipette tips. | Approved sharps container |
Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound waste.
Step 1: Decontamination of Labware
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual compound. Collect this rinse as organic liquid waste.
-
Follow with a thorough wash using an appropriate laboratory detergent and water.
Step 2: Handling Solid Waste
-
Carefully place all solid waste, including contaminated PPE, into a designated, clearly labeled hazardous solid waste container.
-
Avoid generating dust when handling solid this compound.
Step 3: Managing Liquid Waste
-
Collect all organic and aqueous liquid waste containing this compound in separate, appropriately labeled hazardous waste containers.
-
Do not mix incompatible waste streams.
Step 4: Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic").
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.
Step 5: Final Disposal
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional and local regulations for the final disposal of chemical waste. In most cases, this will involve incineration by an approved waste disposal plant.
Experimental Workflow and Signaling Pathway
Mechanism of Action:
GSPT1 degraders, including PROTACs and molecular glues, function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system.[1][2][3] They bring the target protein (GSPT1) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[2][3][4] The degradation of GSPT1 has shown potential as a therapeutic strategy in cancer research.[5][6][7]
Caption: Mechanism of action for this compound.
Caption: Proper disposal workflow for this compound.
References
- 1. Recent Developments in Proteolysis Targeting Chimeras | Lab Manager [labmanager.com]
- 2. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling GSPT1 Degrader-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GSPT1 degrader-4. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields. |
| Hand Protection | Gloves | Chemical-impermeable gloves. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Ventilated Hood | All handling of the compound should occur in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
2. Dissolving the Compound:
-
When preparing solutions, it is recommended to prepare and use them on the same day.
-
If stock solutions are required in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.
-
Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.
3. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
For long-term storage as a powder, a temperature of -20°C for up to 2 years is recommended.
-
Solutions in DMSO can be stored at 4°C for up to two weeks and at -80°C for up to six months.
-
Store separately from foodstuff containers and other incompatible materials.[1]
Emergency Procedures: Accidental Release and First Aid
In the event of accidental exposure or spillage, immediate and appropriate action is critical.
| Incident | First Aid / Response |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with water and consult a doctor immediately.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Ingestion | If swallowed, seek immediate medical attention. |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment, including chemical-impermeable gloves, and avoid breathing vapors, mist, or gas.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
Collect waste material and any contaminated items (e.g., pipette tips, gloves, containers) in suitable, closed, and clearly labeled containers for disposal.[1]
2. Disposal Method:
-
Arrange for disposal with a licensed waste disposal company.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
